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  • Product: Sodium 4-chlorophenoxyacetate
  • CAS: 13730-98-8

Core Science & Biosynthesis

Foundational

Sodium 4-Chlorophenoxyacetate: Mechanism of Action and Chemical Biology

Topic: Mechanism of Action of Sodium 4-Chlorophenoxyacetate (4-CPA-Na) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Sodium 4-chlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Sodium 4-Chlorophenoxyacetate (4-CPA-Na) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic phenoxy auxin analogue primarily utilized in plant physiology to regulate growth, fruit set, and abscission.[1] While its primary application is agricultural, 4-CPA-Na holds significant interest for drug development professionals as a canonical example of a "Molecular Glue" —a small molecule that stabilizes protein-protein interactions (PPIs) to induce targeted protein degradation.

This guide dissects the molecular mechanism of 4-CPA-Na, detailing its interaction with the SCF^TIR1 ubiquitin-ligase complex. We bridge the gap between plant biology and pharmaceutical science, illustrating how this mechanism parallels modern Targeted Protein Degradation (TPD) strategies (e.g., PROTACs) used in human therapeutics.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties of 4-CPA-Na is critical for formulation stability and bioavailability assessments in both in vitro and in vivo assays.

Table 1: Physicochemical Properties of Sodium 4-Chlorophenoxyacetate

PropertyDataRelevance
CAS Number 13730-98-8Unique Identifier
Molecular Formula C8H6ClNaO3Stoichiometry
Molecular Weight 208.57 g/mol Molar calculations for bioassays
Appearance White needle-like/prismatic crystalsPurity assessment
Solubility Soluble in water; slightly soluble in ethanolFormulation vehicle selection
Melting Point 154–156 °CThermal stability limit
pKa (Acid) ~3.56 (for the free acid)Ionization state at physiological pH
Stability Stable under standard conditions; hydrolytically stableLong-term storage viability
Molecular Mechanism of Action

The mechanism of action (MOA) of 4-CPA-Na is defined by its ability to mimic the endogenous plant hormone Indole-3-acetic acid (IAA). It acts as an agonist for the nuclear auxin signaling pathway.

3.1 The "Molecular Glue" Paradigm

Unlike traditional ligand-receptor models where a drug blocks or activates a site directly, 4-CPA-Na functions as a molecular glue. It fills an interfacial cavity between the F-box protein TIR1 (Transport Inhibitor Response 1) and the transcriptional repressor Aux/IAA .

  • Receptor Binding: 4-CPA-Na binds to the bottom of the hydrophobic pocket of the TIR1 protein (part of the SCF^TIR1 E3 ubiquitin ligase complex).

  • Interface Stabilization: The binding creates a continuous hydrophobic surface that significantly increases the affinity of TIR1 for the Aux/IAA repressor proteins (specifically the degron motif GWPPV/L).

  • Ubiquitination: Once recruited, the Aux/IAA repressor is poly-ubiquitinated by the E2 enzyme associated with the SCF complex.

  • Proteasomal Degradation: The 26S proteasome recognizes the poly-ubiquitin chain and degrades the Aux/IAA repressor.

  • Transcriptional Activation: The degradation of Aux/IAA releases ARF (Auxin Response Factors) transcription factors, which were previously sequestered. Free ARFs dimerize and bind to Auxin Response Elements (AuxRE) in the DNA, initiating gene transcription.

3.2 Pathway Visualization

AuxinSignaling cluster_nucleus Nucleus CPA 4-CPA-Na (Ligand) TIR1 SCF-TIR1 Complex (E3 Ligase) CPA->TIR1 Binds Pocket AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits (Molecular Glue) ARF ARF Transcription Factors AuxIAA->ARF Inhibits (Basal State) Proteasome 26S Proteasome AuxIAA->Proteasome Poly-Ubiquitination GeneExp Gene Expression (Cell Elongation/Division) ARF->GeneExp Activates Promoter Proteasome->AuxIAA Degradation

Figure 1: The SCF^TIR1 auxin signaling cascade. 4-CPA-Na acts as the molecular glue facilitating the ubiquitination of the Aux/IAA repressor, thereby unlocking ARF-mediated transcription.

Relevance to Drug Discovery

For pharmaceutical scientists, the 4-CPA-Na mechanism is a biological precedent for Targeted Protein Degradation (TPD) .

  • Homology to Thalidomide: The mechanism is structurally and functionally analogous to how immunomodulatory imide drugs (IMiDs) like thalidomide bind to Cereblon (CRBN), an E3 ligase component, to recruit neosubstrates (e.g., IKZF1) for degradation.

  • Engineering Principles: Studying the affinity differential between endogenous IAA and synthetic 4-CPA-Na (which often has lower affinity but higher stability) informs the design of PROTACs where "hook" affinity must be balanced with linker length and E3 ligase kinetics.

Experimental Protocol: Arabidopsis Root Elongation Inhibition Assay

To validate the biological activity of 4-CPA-Na, a quantitative root elongation assay is the gold standard. This assay relies on the "auxin overdose" phenotype: high auxin levels inhibit primary root elongation while promoting lateral root formation.

Objective: Determine the IC50 of 4-CPA-Na on primary root growth.

5.1 Materials
  • Biological Material: Arabidopsis thaliana seeds (Col-0 wild type).

  • Reagents:

    • 4-CPA-Na (Sigma-Aldrich or equivalent, >98% purity).

    • Murashige and Skoog (MS) Basal Medium.

    • Sucrose (1% w/v).

    • Phytagel or Plant Agar (0.8% w/v).

    • Solvent: Sterile distilled water (4-CPA-Na is water-soluble).

5.2 Methodology
  • Stock Preparation: Prepare a 10 mM stock solution of 4-CPA-Na in sterile water. Filter sterilize (0.22 µm).

  • Media Preparation: Prepare 0.5x MS medium + 1% sucrose + 0.8% agar. Autoclave and cool to 55°C.

  • Treatment Aliquoting: Add 4-CPA-Na stock to molten media to achieve final concentrations: 0 (Mock), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM. Pour into square petri dishes.

  • Seed Sterilization: Surface sterilize seeds (70% ethanol for 1 min, 50% bleach for 10 min, rinse 5x with sterile water).

  • Plating: Place seeds on the solidified media in a single row (approx. 1 cm from the top).

  • Stratification: Incubate plates at 4°C for 2 days (dark) to synchronize germination.

  • Growth: Transfer to a growth chamber (22°C, 16h light/8h dark cycle). Place plates vertically.

  • Data Collection: After 7 days, photograph plates. Measure primary root length using ImageJ.

5.3 Workflow Visualization

ProtocolWorkflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis Stock 10mM Stock (Water) Media MS Agar Media (0, 10nM - 5µM) Stock->Media Dilute Stratify Stratification 4°C, 2 Days Media->Stratify Plate Seeds Growth Vertical Growth 22°C, 7 Days Stratify->Growth Imaging Digital Imaging Growth->Imaging Quant ImageJ Analysis (Root Length) Imaging->Quant

Figure 2: Experimental workflow for the quantitative assessment of 4-CPA-Na bioactivity.

Safety & Toxicology

While 4-CPA-Na is an effective tool, it requires careful handling.

  • Mammalian Toxicity:

    • Acute Oral LD50 (Rat): ~2200 mg/kg.[1]

    • Acute Oral LD50 (Mouse): ~794 mg/kg.

    • Classification: Moderately toxic; potential irritant to eyes and skin.[1]

  • Handling Precautions: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

  • Metabolism: In mammals, phenoxy acids are generally excreted unchanged or as conjugates in urine, but high doses can saturate renal clearance mechanisms.

References
  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

  • Salehin, M., et al. (2015). "Auxin is a signal for the ubiquitin–proteasome system." Science Advances, 1(9), e1500989. Link

  • U.S. EPA. (2005).[2] "Reregistration Eligibility Decision (RED) for 4-Chlorophenoxyacetic acid." United States Environmental Protection Agency. Link

  • MedChemExpress. "4-Chlorophenoxyacetic acid sodium | Mechanism of Action." MedChemExpress Product Database. Link

  • Boerjan, W., et al. (1992).[2] "A New Bioassay for Auxins and Cytokinins."[2] Plant Physiology, 99(3), 1090–1098. Link

Sources

Exploratory

Dawn of a New Era in Plant Science: The Early Discovery and Characterization of 4-Chlorophenoxyacetic Acid (4-CPA) as a Potent Plant Growth Regulator

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the annals of agricultural science, the discovery of synthetic auxins marks a pivotal moment, revolutionizing our ability...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of agricultural science, the discovery of synthetic auxins marks a pivotal moment, revolutionizing our ability to manipulate plant growth and development. Among these pioneering molecules, 4-chlorophenoxyacetic acid (4-CPA) emerged as a compound of significant interest due to its potent auxin-like activity. This technical guide delves into the early research that led to the discovery and characterization of 4-CPA as a plant growth regulator. We will explore the foundational experiments, the methodologies employed, and the key insights that established 4-CPA as a valuable tool in agriculture, with a particular focus on its ability to promote fruit set and induce parthenocarpy. This guide is designed to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of the historical context and scientific underpinnings of 4-CPA's early development.

The Quest for Synthetic Auxins: A Historical Perspective

The journey to uncover synthetic molecules with plant growth-regulating properties was born out of early 20th-century investigations into the nature of "auxin," the endogenous substance responsible for phototropism in plants. The pioneering work of scientists like Charles Darwin and his son Francis, and later Frits Went, laid the groundwork for understanding that a chemical messenger, produced in the coleoptile tip, governed cell elongation. Went's development of the Avena coleoptile curvature test in 1928 provided the first quantitative bioassay for auxin activity, a critical tool that would be instrumental in the screening of synthetic compounds.[1][2]

By the 1940s, the chemical structure of the primary natural auxin, indole-3-acetic acid (IAA), had been elucidated. This knowledge sparked a wave of chemical synthesis and biological testing to identify other molecules that could mimic or enhance the effects of IAA. Researchers at the Boyce Thompson Institute, particularly P.W. Zimmerman and A.E. Hitchcock, were at the forefront of this endeavor. Their systematic investigation of substituted phenoxy and benzoic acids would ultimately lead to the identification of a new class of highly active synthetic auxins, including 4-CPA.[3][4][5]

The Seminal Work of Zimmerman and Hitchcock (1942)

A cornerstone in the history of synthetic auxins is the 1942 publication by Zimmerman and Hitchcock in Contributions from Boyce Thompson Institute.[3] This paper detailed their extensive investigation into the structure-activity relationships of a series of substituted phenoxy and benzoic acids. Their work revealed that modifications to the phenoxyacetic acid molecule could dramatically influence its biological activity.

The synthesis of 4-CPA was a logical step in their systematic approach, exploring the effects of halogen substitution on the phenoxy ring. Early studies had already indicated that the introduction of halogens could enhance auxin activity.[6] Zimmerman and Hitchcock's research provided the first concrete evidence of 4-CPA's potent effects on plant growth, setting the stage for its future development and application.

Elucidating Auxin-Like Activity: The Classic Bioassays

The characterization of 4-CPA as a plant growth regulator relied heavily on established bioassays designed to quantify auxin activity. These assays, while rudimentary by modern standards, were elegantly simple and provided the quantitative data necessary to compare the potency of new synthetic compounds to the known natural auxin, IAA.

The Avena Coleoptile Curvature Test

The Avena curvature test, developed by F.W. Went, was the gold standard for auxin bioassays in the early 20th century.[7][8] The principle of the test is based on the differential growth of oat coleoptile cells in response to auxin.

  • Plant Material: Oat (Avena sativa) seedlings were germinated and grown in complete darkness to produce etiolated coleoptiles, which are highly sensitive to light and auxin.

  • Decapitation: The apical tip of the coleoptile, the primary site of natural auxin production, was excised.

  • Agar Block Preparation: An agar block containing a known concentration of the test substance (e.g., 4-CPA or IAA) was prepared.

  • Asymmetric Application: The agar block was placed asymmetrically on the cut surface of the decapitated coleoptile.

  • Incubation: The coleoptiles were incubated in the dark for a set period, typically 90-120 minutes.

  • Measurement: The resulting curvature of the coleoptile was measured. The angle of curvature was directly proportional to the concentration of the auxin in the agar block.[1]

Avena_Coleoptile_Test cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Germinate Oat Seedlings in Darkness Germinate Oat Seedlings in Darkness Excise Coleoptile Tip Excise Coleoptile Tip Germinate Oat Seedlings in Darkness->Excise Coleoptile Tip Place Agar Block Asymmetrically Place Agar Block Asymmetrically Excise Coleoptile Tip->Place Agar Block Asymmetrically Prepare Agar Block with Test Compound Prepare Agar Block with Test Compound Prepare Agar Block with Test Compound->Place Agar Block Asymmetrically Incubate in Darkness Incubate in Darkness Place Agar Block Asymmetrically->Incubate in Darkness Measure Angle of Curvature Measure Angle of Curvature Incubate in Darkness->Measure Angle of Curvature Correlate Curvature with Auxin Concentration Correlate Curvature with Auxin Concentration Measure Angle of Curvature->Correlate Curvature with Auxin Concentration

The Split Pea Stem Curvature Test

Another widely used bioassay was the split pea stem test, which provided a different measure of auxin-induced growth. This test was particularly useful for observing cell elongation in dicotyledonous plants.

  • Plant Material: Etiolated pea (Pisum sativum) seedlings were grown in the dark.

  • Stem Sectioning: A section of the stem, typically from the third internode, was excised.

  • Splitting: The stem section was split longitudinally.

  • Incubation: The split stem sections were placed in solutions containing various concentrations of the test compound.

  • Measurement: The inward curvature of the split stem halves, caused by the differential growth of the inner and outer tissues, was measured. The degree of curvature was proportional to the auxin concentration.

Quantitative Comparison of 4-CPA and Other Auxins

Compound Relative Activity in Avena Test (IAA = 100) Relative Activity in Pea Test (IAA = 100) Key Observations from Early Studies
Indole-3-acetic acid (IAA)100100The natural auxin standard.
4-Chlorophenoxyacetic acid (4-CPA) HighHighShowed strong auxin activity, particularly in promoting cell elongation.
2,4-Dichlorophenoxyacetic acid (2,4-D)Very HighVery HighGenerally exhibited higher activity than IAA and 4-CPA in many assays.
Naphthaleneacetic acid (NAA)HighHighAnother potent synthetic auxin discovered around the same period.

Note: The relative activity values are illustrative and based on qualitative descriptions from historical texts. Precise numerical data from the original 1940s publications is scarce.

From Lab to Field: The Discovery of Practical Applications

Beyond its activity in classic bioassays, the true potential of 4-CPA was realized in its practical applications in agriculture. Early researchers quickly moved from laboratory studies to greenhouse and field trials to explore the effects of these new synthetic auxins on whole plants.

Promoting Fruit Set and Inducing Parthenocarpy

One of the most significant early discoveries was the ability of 4-CPA to promote fruit set, particularly in tomatoes. Under conditions of low light or extreme temperatures, natural pollination and fertilization can be poor, leading to flower drop and reduced yields. Early trials demonstrated that applying a dilute solution of 4-CPA to tomato flowers could prevent this abscission and stimulate the development of fruit, even in the absence of pollination. This process, known as parthenocarpy, results in the formation of seedless fruits.

Parthenocarpy_Induction

The ability to induce parthenocarpy was a major breakthrough, offering a way to ensure fruit production under adverse environmental conditions. Early reports from the 1940s and 1950s documented the successful use of 4-CPA to increase tomato yields.

Early Understanding of the Mode of Action

The early researchers understood that 4-CPA and other synthetic auxins mimicked the action of the natural auxin, IAA. They hypothesized that these compounds interacted with the same cellular machinery to promote cell elongation, cell division, and differentiation. While the detailed molecular mechanisms involving auxin receptors and signaling pathways were not yet known, the physiological effects were clear. The prevailing "acid growth hypothesis" suggested that auxins stimulated proton pumps in the cell membrane, leading to cell wall acidification and loosening, which in turn allowed for cell expansion.

Conclusion

The early research on 4-chlorophenoxyacetic acid represents a classic example of how systematic chemical synthesis and biological testing can lead to profound discoveries in applied science. The work of pioneers like Zimmerman and Hitchcock, building upon the foundational knowledge of auxin biology, unveiled a molecule with potent and practical applications in agriculture. The use of classic bioassays like the Avena curvature test provided the essential quantitative data to establish the auxin-like nature of 4-CPA. The subsequent discovery of its ability to promote fruit set and induce parthenocarpy in tomatoes and other crops cemented its place as a valuable tool for enhancing agricultural productivity. This early research not only provided a powerful new plant growth regulator but also deepened our understanding of the intricate hormonal control of plant development, a field of study that continues to yield critical insights for crop improvement today.

References

  • Contributions from Boyce Thompson Institute. (1942). Volume 12. [Link]

  • Zimmerman, P.W., & Hitchcock, A.E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. [Link]

  • Royal Society Publishing. (n.d.). RALPH LOUIS WAIN, C.B.E. Retrieved from [Link]

  • National Agricultural Library. (n.d.). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Retrieved from [Link]

  • Google Books. (n.d.). Contributions from Boyce Thompson Institute.
  • PubMed. (n.d.). The Avena geo-curvature test : A quick and simple bioassay for auxins. Retrieved from [Link]

  • Vedantu. (n.d.). Avena curvature test was first of all done by aJCBose class 11 biology CBSE. Retrieved from [Link]

  • ResearchGate. (2021). 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. [Link]

  • SciSpace. (1952). Studies of the Physiology, Pharmacology, and Biochemistry of the Auxins. [Link]

  • Smithsonian Institution. (n.d.). an assay method for growth-promoting. Retrieved from [Link]

  • Mahesha, H.B. (n.d.). Plant Growth Regulators. [Link]

  • MDPI. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Biology in Auxin Research. Retrieved from [Link]

  • YouTube. (2023). Avena curvature test is a bioassay for examining the activity of | 11 | PLANT GROWTH AND DEVELO.... [Link]

  • askIITians. (2025). Avena coleoptile test to find out the quantity of growth promoting ho. [Link]

  • ResearchGate. (2025). Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. [Link]

  • National Center for Biotechnology Information. (n.d.). Auxin Activity: Past, present, and Future. Retrieved from [Link]

  • Frontiers. (n.d.). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. [Link]

  • Filo. (2022). Avena curvature test is a bioassay for examining the activity of. [Link]

  • YouTube. (2022). Avena curvature test is a bioassay for examining the activity of (a) auxins (b) gibberellins (.... [Link]

  • PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved from [Link]

  • Google Books. (n.d.). Contributions from Boyce Thompson Institute.

Sources

Foundational

CAS number and molecular structure of Sodium 4-chlorophenoxyacetate.

An In-depth Technical Guide to Sodium 4-chlorophenoxyacetate for Scientific Professionals This guide provides a comprehensive technical overview of Sodium 4-chlorophenoxyacetate, tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sodium 4-chlorophenoxyacetate for Scientific Professionals

This guide provides a comprehensive technical overview of Sodium 4-chlorophenoxyacetate, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, mechanism, and applications, with a focus on scientific integrity and practical utility.

Introduction and Core Identification

Sodium 4-chlorophenoxyacetate, also known as 4-CPA-sodium, is the sodium salt of 4-chlorophenoxyacetic acid (4-CPA). It belongs to the family of phenoxy herbicides and functions as a synthetic auxin, a class of plant growth regulators.[1][2][3] While its primary application is in agriculture to improve fruit set and growth, its well-defined biological activity and chemical properties make it a relevant compound for broader scientific research, including toxicology, environmental science, and as a reference standard in analytical chemistry.[4][5]

The compound is identified by its Chemical Abstracts Service (CAS) number: 13730-98-8 .[6][7][8]

Molecular Structure

The molecular structure consists of a phenoxy group substituted with a chlorine atom at the para (4) position, linked to an acetic acid moiety, with the acidic proton replaced by a sodium ion.

Caption: Molecular structure of Sodium 4-chlorophenoxyacetate.

Physicochemical Properties

Understanding the physicochemical properties is fundamental to designing experiments, formulating solutions, and assessing the compound's environmental fate.

PropertyValueSource(s)
CAS Number 13730-98-8[6][7][8]
Molecular Formula C₈H₆ClNaO₃[6]
Molecular Weight 208.57 g/mol [6][8]
Appearance White to off-white crystalline solid[7][8]
Melting Point 284-287 °C[7]
Solubility Soluble in water. Slightly soluble in DMSO, Methanol.[8]
Stability Stable under normal room temperature conditions.[7][8]

Synthesis Pathway and Rationale

The synthesis of Sodium 4-chlorophenoxyacetate is typically achieved through a nucleophilic substitution reaction followed by neutralization. The choice of starting materials is dictated by availability and reaction efficiency. A common and industrially relevant method involves the condensation of p-chlorophenol with chloroacetic acid under alkaline conditions.[9][10]

The causality behind this choice is the high reactivity of the phenoxide ion, formed in situ, towards the electrophilic carbon of the chloroacetate. The alkaline medium is crucial for two reasons: first, to deprotonate the weakly acidic p-chlorophenol, forming the more nucleophilic 4-chlorophenolate anion; and second, to neutralize the HCl byproduct, driving the reaction to completion.

Synthesis_Workflow p_chlorophenol p-Chlorophenol condensation Condensation Reaction p_chlorophenol->condensation chloroacetic_acid Chloroacetic Acid chloroacetic_acid->condensation base Alkaline Catalyst (e.g., NaOH) base->condensation catalysis acid_form 4-Chlorophenoxyacetic Acid (4-CPA) condensation->acid_form neutralization Neutralization (with Na₂CO₃ or NaOH) acid_form->neutralization final_product Sodium 4-chlorophenoxyacetate neutralization->final_product

Caption: General synthesis workflow for Sodium 4-chlorophenoxyacetate.

An alternative synthesis route starts with phenol, which is first converted to phenoxyacetic acid and then chlorinated at the para position before neutralization.[10] This method is advantageous when p-chlorophenol is less readily available, but it requires careful control of the chlorination step to ensure regioselectivity and avoid the formation of di- or tri-chlorinated byproducts.[11]

Mechanism of Action and Biological Relevance

Sodium 4-chlorophenoxyacetate mimics the action of indole-3-acetic acid (IAA), a natural auxin in plants.[5] It exerts its effects by influencing cell division, elongation, and differentiation.[3][5]

For drug development professionals, understanding this mechanism provides a model for receptor interaction and signal transduction. The compound's ability to elicit specific biological responses at low concentrations while being herbicidal at high concentrations is a classic example of a dose-dependent effect, a core principle in pharmacology.[4] Recent studies have shown that 4-CPA can induce defense resistance in plants like rice by modulating the phenylpropanoid biosynthesis pathway and increasing levels of defense metabolites such as flavonoids and phenolamines.[12] This activity as a "chemical elicitor" offers a valuable tool for studying plant defense signaling pathways, which can have parallels in other biological systems.[12]

Applications for the Research Professional

While its use as a plant growth regulator is well-established, Sodium 4-chlorophenoxyacetate serves several critical functions within a research and development setting.

  • Analytical Reference Standard : Due to its stability and high purity, it is used as a certified reference material for the calibration of analytical instruments and the validation of new analytical methods, such as those for detecting pesticide residues in food and environmental samples.[4]

  • Toxicology and Safety Studies : As a widely used agricultural chemical, its toxicological profile is of significant interest.[13] It serves as a model compound for studying the environmental fate, bioaccumulation, and potential health effects of phenoxy herbicides.[13] This data is crucial for regulatory agencies and for developing safer alternatives.

  • Tool for Studying Biological Pathways : Its role as a synthetic auxin and a chemical elicitor allows researchers to probe the complex signaling networks that govern plant growth and defense.[5][12] These studies can provide insights into fundamental biological processes that are conserved across species.

Experimental Protocol: Analytical Quantification

The accurate quantification of Sodium 4-chlorophenoxyacetate is essential for residue analysis and metabolic studies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a validated and widely adopted approach.[14]

Objective: To quantify 4-CPA levels in a given matrix.

Methodology: Modified QuEChERS with LC-MS/MS [14]

  • Sample Preparation:

    • Homogenize 5 g of the sample matrix.

    • Add 10 mL of water and vortex thoroughly.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid. The acid ensures that the analyte is in its neutral, less polar form (4-CPA), improving partitioning into the organic solvent.

    • Shake vigorously for 1 minute.

  • Salting-Out (Phase Separation):

    • Add anhydrous magnesium sulfate and sodium chloride. This step forces the separation of the acetonitrile layer from the aqueous layer by reducing the solubility of the organic solvent in water.

    • Centrifuge to achieve clean phase separation.

  • Analysis:

    • Take an aliquot of the acetonitrile supernatant.

    • Dilute 1:1 with water to make it compatible with the mobile phase.

    • Inject the diluted sample into an LC-MS/MS system for quantification, typically using electrospray ionization (ESI).[14]

This self-validating protocol ensures high recovery rates (often >95%) and precision, making it a trustworthy method for regulatory and research applications.[14]

Safety and Handling

As a bioactive chemical, proper handling is imperative. Sodium 4-chlorophenoxyacetate is harmful if swallowed and may cause respiratory irritation.[15] It is also recognized as a skin and eye irritant.[13][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhalation.

  • First Aid: In case of eye contact, flush with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If ingested, seek immediate medical attention.[15]

  • Environmental Precautions: The parent acid, 4-CPA, is moderately toxic to many aquatic organisms and has a high potential for bioaccumulation.[13] Avoid release into the environment.

Conclusion

Sodium 4-chlorophenoxyacetate is more than a simple agricultural chemical; it is a versatile tool for the scientific community. Its well-defined chemical properties, established synthesis routes, and specific biological activity make it an invaluable reference standard for analytical chemists, a model compound for toxicologists, and a chemical probe for biochemists studying signaling pathways. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research environment.

References

  • EAGLE SKY (n.d.). 4-CPA Sodium Salt Manufacturers and Suppliers. Retrieved from [Link]

  • Wikipedia (2025). 4-Chlorophenoxyacetic acid. Retrieved from [Link]

  • ChemBK (n.d.). Sodium 4-chlorophenoxyacetate. Retrieved from [Link]

  • PubChem (2025). (4-Chlorophenoxy)acetic acid. Retrieved from [Link]

  • Creative Diagnostics (n.d.). Sodium 4-Chlorophenoxyacetate Standard. Retrieved from [Link]

  • Google Patents (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
  • Podhorniak, L. V., et al. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Journal of agricultural and food chemistry. Retrieved from [Link]

  • SIELC Technologies (n.d.). 4-CPA. Retrieved from [Link]

  • National Institutes of Health (NIH) (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. International Journal of Molecular Sciences. Retrieved from [Link]

  • Journal of Chemical Education (1983). p-Chlorophenoxyacetic acid-preparation of a synthetic plant hormone. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations (FAO). Sodium Chlorite. Retrieved from [Link]

  • University of Hertfordshire (n.d.). (4-chlorophenoxy)acetic acid. Retrieved from [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%. Retrieved from [Link]

Sources

Exploratory

Solubility and stability of Sodium 4-chlorophenoxyacetate in different solvents.

This guide details the solubility thermodynamics, stability profiles, and handling protocols for Sodium 4-chlorophenoxyacetate (Na-4-CPA) . It is structured for application scientists requiring precise physicochemical da...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility thermodynamics, stability profiles, and handling protocols for Sodium 4-chlorophenoxyacetate (Na-4-CPA) . It is structured for application scientists requiring precise physicochemical data for formulation and experimental design.

Executive Summary

Sodium 4-chlorophenoxyacetate (CAS: 13730-98-8) is the sodium salt of the synthetic auxin 4-chlorophenoxyacetic acid (4-CPA).[1][2] Unlike its free acid counterpart, which is lipophilic, the sodium salt exhibits high aqueous solubility due to its ionic character. This drastic shift in polarity dictates its formulation strategy: it is incompatible with non-polar organic solvents but highly stable in aqueous buffers. This guide provides the critical parameters for solubilizing Na-4-CPA and maintaining its chemical integrity during storage and experimental use.

Physicochemical Profile

Understanding the fundamental properties of Na-4-CPA is a prerequisite for any solubility study. The salt exists as a stable ionic lattice, requiring high-dielectric solvents to overcome the lattice energy.

PropertyValue / DescriptionSource
Molecular Formula

[1]
Molecular Weight 208.57 g/mol [1]
Appearance White crystalline powder or needles[2]
Melting Point 157–158 °C (Decomposes)[2]
Solid State Hygroscopic; absorbs atmospheric moisture[3]
pKa (Parent Acid) ~3.56 (Refers to 4-CPA acid dissociation)[4]

Solubility Thermodynamics & Solvent Compatibility

Solubility Data

The solubility of Na-4-CPA is governed by the competition between the crystal lattice energy and the solvation enthalpy. As an ionic salt, it favors protic, high-dielectric solvents (Water) and shows limited solubility in polar aprotic solvents (DMSO), while being virtually insoluble in non-polar organics.

Table 1: Solubility Profile at 25°C

SolventSolubility LimitClassificationNotes
Water 122 g/L (~585 mM)Very SolublePrimary solvent. pH dependent (precipitates as acid at pH < 3).
DMSO ~5.8 mg/mL (~28 mM)Slightly SolubleRequires ultrasonication. Hygroscopic nature of DMSO aids dissolution.
Methanol < 1 mg/mLSlightly SolubleLimited solvation of the sodium cation compared to water.
Ethanol InsolubleInsolubleDielectric constant (

) is too low to dissociate the ion pair.
Acetone InsolubleInsolubleIncompatible.
Thermodynamic Analysis (Van't Hoff Framework)

For researchers needing to dissolve Na-4-CPA at non-standard temperatures, the solubility behavior follows the Van't Hoff equation . The dissolution of Na-4-CPA in water is endothermic (


), meaning solubility increases with temperature.
  • Mechanism: Heat provides the energy required to break the ionic lattice.

  • Implication: If a saturated stock solution is prepared at 37°C and stored at 4°C, precipitation is guaranteed .

  • Protocol: Always prepare stock solutions at the lowest expected operating temperature to prevent "crashing out."

The "Common Ion" Effect

Critical Warning: Do not dissolve Na-4-CPA in buffers containing high concentrations of Sodium (e.g., 1M NaCl). The presence of excess


 ions will shift the equilibrium to the left (precipitation) via the common ion effect, significantly reducing the effective solubility limit.

Stability Profile

Hydrolytic Stability

The core structure of Na-4-CPA contains an ether linkage (Ar-O-C) and a carboxylate salt (


).
  • Ether Linkage: Chemically robust. Resistant to hydrolysis under neutral and basic conditions.

  • Carboxylate Group: The salt is stable in solution above pH 4.

  • Acidification Risk: If the pH drops below the pKa of the parent acid (~3.5), the salt protonates to form 4-chlorophenoxyacetic acid . The free acid is insoluble in water , leading to immediate precipitation/turbidity.

Photostability & Degradation

Like many phenoxy auxins, Na-4-CPA is susceptible to photolysis . Exposure to UV light (or intense fluorescent light) excites the aromatic ring, leading to:

  • Decarboxylation: Loss of

    
    .
    
  • Ether Cleavage: Formation of 4-chlorophenol (toxic intermediate).

  • Ring Oxidation: Formation of quinones.

Diagram 1: Degradation Pathways The following diagram illustrates the primary degradation risks during storage and handling.

DegradationPathways cluster_0 Aqueous Stability Risks NaCPA Na-4-CPA (Soluble Salt) AcidForm 4-CPA Acid (Insoluble Precipitate) NaCPA->AcidForm pH < 3.5 (Protonation) Phenol 4-Chlorophenol (Toxic Degradant) NaCPA->Phenol UV Light / Photolysis (Ether Cleavage) Oxidation Ring Oxidation (Quinones) Phenol->Oxidation Oxidation

Caption: Primary stability risks for Sodium 4-chlorophenoxyacetate. Red path indicates pH incompatibility; Yellow path indicates photodegradation.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility in a specific buffer or novel solvent system.

  • Preparation: Add excess Na-4-CPA solid (approx. 200 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Seal the vial and agitate (orbital shaker) at the specific temperature (e.g., 25°C) for 24 hours .

    • Note: Visual confirmation of undissolved solid is required to ensure saturation.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter .

    • Why PVDF? Nylon filters may bind phenoxy compounds.

  • Quantification: Dilute the supernatant 1:100 with water and analyze via HPLC-UV (280 nm).

    • Mobile Phase: 60:40 Methanol:Water (with 0.1% Phosphoric acid to keep it in acid form for peak sharpness).

Protocol B: Stock Solution Preparation (100 mM)

Standard operating procedure for biological assays.

  • Weighing: Weigh 208.6 mg of Na-4-CPA.

  • Solvent Choice:

    • For Aqueous Assays: Add 8 mL of Milli-Q Water . Vortex until clear. Adjust volume to 10 mL.

    • For Hydrophobic Assays: Add 10 mL of DMSO . Sonicate for 5 minutes (water bath, < 30°C).

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

  • **Storage

Sources

Foundational

Technical Guide: Toxicological Data and Safety Profile of Sodium 4-chlorophenoxyacetate

This guide provides a rigorous technical assessment of Sodium 4-chlorophenoxyacetate (Sodium 4-CPA), synthesizing toxicological data, pharmacokinetic mechanisms, and safety protocols. It is designed for toxicologists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of Sodium 4-chlorophenoxyacetate (Sodium 4-CPA), synthesizing toxicological data, pharmacokinetic mechanisms, and safety protocols. It is designed for toxicologists and pharmaceutical scientists requiring high-fidelity data for risk assessment or experimental design.

Executive Technical Summary

Compound: Sodium 4-chlorophenoxyacetate (Sodium 4-CPA) CAS No: 13730-98-8 (Salt); 122-88-3 (Acid) Molecular Formula: C₈H₆ClNaO₃ Drug/Chemical Class: Phenoxyacetic acid derivative; Auxin analogue.[1][2]

Safety Verdict: Sodium 4-CPA exhibits a moderate acute toxicity profile (Category 4 oral). Its primary safety mechanism in mammals is rapid renal clearance via Organic Anion Transporters (OATs). Toxicity is threshold-based, occurring only when renal clearance is saturated. It is non-genotoxic in standard batteries but shows developmental toxicity at maternally toxic doses. It is not classified as a human carcinogen (Group D equivalent).

Chemical Identity & Physicochemical Determinants

Understanding the salt form is critical for bioavailability assumptions. Unlike the free acid (4-CPA), the sodium salt is highly water-soluble, leading to rapid gastric dissociation.

PropertyDataToxicological Implication
Solubility (Water) > 100 g/L (estimated)Rapid dissolution in GI tract; high bioavailability.
pKa (Acid form) 3.56Exists as ionized anion at physiological pH (7.4), necessitating active transport for cellular entry.
LogP (Acid form) 2.25Moderate lipophilicity allows tissue distribution but limits adipose accumulation.
Impurity Profile 4-ChlorophenolPotential degradation product; significantly more toxic (must be monitored).

Mammalian Toxicokinetics (ADME)

The safety of Sodium 4-CPA relies on a "flow-through" kinetic model. Toxicity is not intrinsic to the molecule's reactivity but rather a consequence of clearance failure at high doses.

  • Absorption: Rapid and complete gastrointestinal absorption. The sodium salt dissociates immediately in the stomach; the protonated acid is absorbed and re-ionizes in the blood.

  • Distribution: Binds reversibly to plasma albumin. Volume of distribution (

    
    ) is low, restricted primarily to extracellular fluid and highly perfused organs (kidney, liver).
    
  • Metabolism: Minimal Phase I/II metabolism. Unlike complex phenoxy herbicides (e.g., 2,4,5-T), 4-CPA is largely excreted unchanged. Minor conjugation (glycine/taurine) may occur in some species (dogs).[3]

  • Excretion (The Critical Control Point): Elimination is almost exclusively renal via Active Tubular Secretion mediated by OAT1 and OAT3.

    • Low Dose: First-order kinetics (Rapid elimination,

      
       hours).
      
    • High Dose: Zero-order kinetics (Saturation of OATs

      
       Plasma accumulation 
      
      
      
      Toxicity).
Visualization: Toxicokinetic Saturation Mechanism

ADME_Pathway Ingestion Ingestion (Sodium Salt) Stomach Stomach (pH < 3.0) Dissociation to Free Acid Ingestion->Stomach Blood Systemic Circulation (pH 7.4, Ionized Anion) Albumin Binding Stomach->Blood Passive Absorption Liver Liver (Minimal Metabolism) Blood->Liver Minor Fraction Kidney Kidney Proximal Tubule (OAT1 / OAT3 Transporters) Blood->Kidney Major Pathway Liver->Blood Kidney->Blood Reabsorption (pH dependent) Urine Urine Excretion (Unchanged Parent) Kidney->Urine Normal Clearance (First-Order) Toxicity SYSTEMIC TOXICITY (Neuromuscular/Renal Damage) Kidney->Toxicity TRANSPORTER SATURATION (High Dose)

Caption: Kinetic pathway of Sodium 4-CPA. Safety depends on OAT transporter capacity in the kidney.

Toxicological Profile & Safety Data

The following data aggregates studies on 4-CPA and its sodium salt equivalent.

Acute Toxicity
EndpointSpeciesValueClassification
LD50 (Oral) Rat850 mg/kgCategory 4 (Harmful if swallowed)
LD50 (Oral) Mouse400 - 600 mg/kgCategory 4
LD50 (Dermal) Rabbit> 2000 mg/kgLow Toxicity
Skin Irritation RabbitNon-irritant-
Eye Irritation RabbitModerate IrritantCategory 2B
Chronic & Sub-chronic Toxicity
  • Target Organs: Kidney (primary), Liver (secondary).

  • Mechanism: Renal tubule hypertrophy due to transport overload; peroxisome proliferation (weak effect compared to fibrates).

  • NOAEL (Rat, 90-day): ~50 mg/kg bw/day.

  • LOAEL (Rat, 90-day): ~150 mg/kg bw/day (observed kidney weight increase, histopathological changes).

Genotoxicity & Carcinogenicity[4]
  • Ames Test: Negative (with and without metabolic activation).

  • Micronucleus Assay: Negative in vivo.

  • Carcinogenicity: No evidence of carcinogenic potential in chronic rodent bioassays.[4][5] Classified as Group D (Not Classifiable/Not Carcinogenic) by regulatory extrapolation from 2,4-D data.

Reproductive Toxicity[7]
  • Teratogenicity: Not teratogenic at non-maternal toxic doses.

  • Developmental Effects: Delayed ossification and decreased fetal weight observed only at doses causing maternal toxicity (>150 mg/kg/day).

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed to be self-validating with built-in controls.

Protocol A: HPLC Quantification of Sodium 4-CPA

Purpose: Precise residue analysis in media or formulation verification.

1. System Configuration:

  • Instrument: HPLC with UV-Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Wavelength: 230 nm (primary), 280 nm (confirmation).

2. Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

3. Method Parameters:

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Gradient: Isocratic 60:40 (A:B) or Gradient 90% A to 20% A over 20 mins.

4. Procedure:

  • Standard Prep: Dissolve 10 mg Sodium 4-CPA in 10 mL Mobile Phase (1 mg/mL stock). Dilute to 10, 50, 100 µg/mL.

  • Sample Prep: Extract sample with Acetonitrile. Centrifuge at 10,000 x g for 5 mins. Filter supernatant (0.22 µm PTFE).

  • Validation: Inject "Blank" (solvent only). Inject Standard Curve (

    
     required).
    
  • Analysis: Retention time approx 6-8 mins (isocratic).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Rapid safety screening for drug development applications.

1. Cell Line: HEK293 (Human Embryonic Kidney) - Rationale: Primary target organ. 2. Dosing: 0, 10, 50, 100, 500, 1000 µM Sodium 4-CPA.

3. Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plate. Incubate 24h.
    
  • Treatment: Replace media with drug-containing media. Incubate 24h or 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
  • IC50 Determination: Plot Dose-Response curve.

Visualization: Analytical & Safety Workflow

Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample Raw Sample (Biological/Formulation) Extract ACN Extraction + Centrifugation Sample->Extract Filter 0.22 µm Filtration Extract->Filter Inject Injection (20 µL) Filter->Inject Sep C18 Separation (Isocratic 60:40) Inject->Sep Detect UV Detection (230 nm) Sep->Detect Result Safety Assessment (Compare to NOAEL) Detect->Result Quantification (mg/kg or µM)

Caption: Step-by-step analytical workflow for validating Sodium 4-CPA concentration.

Regulatory & Risk Assessment

For drug development or occupational safety, the following limits apply (extrapolated from 4-CPA and 2,4-D data):

  • Acceptable Daily Intake (ADI): 0.05 mg/kg bw/day (Based on NOAEL of 5 mg/kg with 100x safety factor).

  • Occupational Exposure Limit (OEL): Not strictly established; recommended TWA 10 mg/m³ (dust).

  • Risk Management:

    • PPE: Nitrile gloves (breakthrough > 480 mins), P2 respirator for dust.

    • Spill: Neutralize with soda ash (if acid form) or sweep up (salt). Do not wash into drains (aquatic phytotoxicity).

References

  • European Food Safety Authority (EFSA). (2021). Review of the existing maximum residue levels for 4-chlorophenoxyacetic acid. EFSA Journal.[6] Link

  • U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for 4-Chlorophenoxyacetic acid. Office of Prevention, Pesticides and Toxic Substances. Link

  • PubChem. (2024). Compound Summary: 4-Chlorophenoxyacetic acid.[1][2][3][7][8] National Library of Medicine. Link

  • World Health Organization (WHO/FAO). (2018). Pesticide Residues in Food: Joint FAO/WHO Meeting on Pesticide Residues (JMPR) Report.[9]Link

  • Bozelleca, J.F., et al. (1985).[10] Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters. Link

Sources

Exploratory

Technical Guide: Bioavailability and Uptake of Sodium 4-Chlorophenoxyacetate in Plant Tissues

Executive Summary Sodium 4-chlorophenoxyacetate (Na-4-CPA) is the water-soluble salt of the synthetic auxin 4-chlorophenoxyacetic acid (4-CPA). Widely utilized in agriculture to induce parthenocarpy (fruit set without fe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 4-chlorophenoxyacetate (Na-4-CPA) is the water-soluble salt of the synthetic auxin 4-chlorophenoxyacetic acid (4-CPA). Widely utilized in agriculture to induce parthenocarpy (fruit set without fertilization) and prevent fruit abscission in Solanaceous crops (e.g., tomato), its efficacy is governed strictly by its bioavailability and cellular uptake kinetics.

Unlike endogenous indole-3-acetic acid (IAA), 4-CPA exhibits distinct transport characteristics.[1] It relies on the "ion trap" mechanism for passive entry but shows altered affinity for auxin efflux carriers (PIN proteins), leading to tissue-specific accumulation. This guide details the physicochemical drivers of 4-CPA uptake, its translocation pathways, metabolic fate, and the critical analytical protocols required to accurately quantify total residues (free + conjugated) in plant tissues.

Physicochemical Profile & Bioavailability Drivers[1]

The bioavailability of Na-4-CPA is fundamentally dictated by the dissociation of the sodium salt into the active acid moiety (4-CPA) and its subsequent partitioning between the apoplast (cell wall space) and the cytosol.

Key Chemical Constants[1]
PropertyValueSignificance
Molecular Weight (Salt) 208.57 g/mol High water solubility for formulation stability.[1]
Molecular Weight (Acid) 186.59 g/mol The active moiety that traverses membranes.[1]
pKa (Acid) 3.10 – 3.56Critical Driver. At physiological pH (7.2), it exists almost exclusively as the anion (

). At apoplastic pH (5.5), a fraction exists as the protonated acid (

).
LogP (Octanol/Water) 2.25Moderate lipophilicity allows the protonated form to cross the lipid bilayer passively.
Water Solubility (Acid) ~957 mg/LSparingly soluble; precipitates if formulation pH drops too low.[1]
The "Ion Trap" Mechanism

Upon foliar application, the sodium salt dissolves in the aqueous film. The acidic environment of the plant cell wall (apoplast, pH ~5.5) shifts the equilibrium, generating the protonated, lipophilic form (4-CPAH).

  • Entry: 4-CPAH diffuses across the plasma membrane into the cytosol.[1]

  • Trapping: The cytosol is neutral (pH ~7.2).[1] Here, 4-CPAH dissociates back to the anion (4-CPA⁻).

  • Accumulation: The anion is less lipophilic and cannot diffuse back out.[1] Without active efflux, it accumulates—a phenomenon known as the "ion trap."

Cellular Uptake and Translocation Mechanisms[2][3]

While passive diffusion drives initial entry, long-distance transport and tissue distribution rely on the plant's vascular system and specific auxin carriers.

Carrier-Mediated Transport

Research indicates that synthetic auxins like 4-CPA utilize the same influx carriers as IAA but differ in efflux kinetics.[1]

  • Influx (AUX1/LAX): The anionic form (4-CPA⁻) can be actively transported into cells by AUX1 (Auxin Resistant 1) permeases, particularly in root tissues.

  • Efflux (PIN): 4-CPA is a poor substrate for PIN (Pin-Formed) efflux carriers compared to IAA.[1] This reduced efflux capability leads to higher intracellular retention, which explains its potency as a growth regulator and, at higher concentrations, its herbicidal activity.

Vascular Translocation[1]
  • Phloem Mobility (Symplastic): Following foliar absorption, 4-CPA is loaded into the phloem. It moves from "source" (leaves) to "sink" (developing fruits/roots) following the mass flow of assimilates. This is the primary pathway for fruit-setting efficacy.[1]

  • Xylem Mobility (Apoplastic): If applied as a soil drench, Na-4-CPA is taken up by roots and moves upward via the transpiration stream. However, limited lateral movement (due to the ion trap) can restrict redistribution.

Visualization of Uptake Pathways

CellularUptake cluster_Apoplast Apoplast (pH 5.5) cluster_Cytosol Cytosol (pH 7.2) Salt Na-4-CPA (Salt) Dissociates Anion_Out 4-CPA- (Anion) Salt->Anion_Out Dissociation Acid 4-CPAH (Protonated) Lipophilic Anion_In 4-CPA- (Trapped Anion) Acid->Anion_In Passive Diffusion (Crosses Membrane) Anion_Out->Acid H+ Association (pKa ~3.1) Anion_Out->Anion_In Active Influx (AUX1 Carrier) Anion_In->Anion_In Poor Efflux (PIN Carrier) Nucleus Nucleus (Gene Expression) Anion_In->Nucleus Signaling

Caption: Figure 1. Mechanism of 4-CPA cellular uptake illustrating the "Acid Trap" and carrier-mediated transport.

Metabolism and Biotransformation

Once inside the tissue, 4-CPA is not static. It undergoes metabolic detoxification, primarily via conjugation .[1] This is critical for analysts: measuring only the free acid will significantly underestimate total uptake.

  • Side-Chain Degradation: Minor pathway.[1] Cleavage of the acetate side chain yields 4-chlorophenol (4-CP).[1]

  • Conjugation (Major Pathway):

    • Esterification: Formation of glucose esters (4-CPA-glucose).[1]

    • Amide Formation: Conjugation with amino acids, specifically Aspartate (Asp) and Glutamate (Glu).

    • Implication: These conjugates are often stored in the vacuole and are "hidden" from standard solvent extraction unless hydrolyzed.[1]

Experimental Protocol: Total Residue Analysis

To accurately determine bioavailability, the analytical method must account for both free 4-CPA and its conjugated forms. The following protocol utilizes a modified QuEChERS approach with an essential Alkaline Hydrolysis step.

Protocol Overview
StepParameterRationale
1. Homogenization Cryogenic milling (Liquid N2)Prevents enzymatic degradation during processing.[1]
2. Hydrolysis (CRITICAL) 0.1 N NaOH, 40°C, 30 min Cleaves glucose esters and amino acid conjugates to release free 4-CPA.
3. Neutralization 5 M H₂SO₄Adjusts pH to < 4 to protonate 4-CPA for partitioning into organic solvent.
4. Extraction Acetonitrile + NaCl/MgSO₄QuEChERS partitioning.[1] Salts force water out, concentrating analyte in ACN.
5.[1] Clean-up d-SPE (C18 + PSA)Caution: Use minimal PSA (Primary Secondary Amine) as it can bind acidic 4-CPA.[1] C18 removes lipids/waxes.
6.[1] Analysis LC-MS/MS (ESI-)Negative mode electrospray ionization is most sensitive for the carboxylate anion.[1]
Workflow Diagram

AnalysisWorkflow Sample Plant Tissue Sample (Fruit/Leaf) Hydrolysis Alkaline Hydrolysis (NaOH, 40°C, 30 min) Sample->Hydrolysis Release Conjugates Neutralize Neutralization & Acidification (Add H2SO4 -> pH 3-4) Hydrolysis->Neutralize Protonate Acid Extract QuEChERS Extraction (Acetonitrile + Salts) Neutralize->Extract Partition to Organic Cleanup d-SPE Clean-up (MgSO4 + C18) Extract->Cleanup Remove Matrix Detection LC-MS/MS Analysis (MRM: 185 -> 127) Cleanup->Detection Quantification

Caption: Figure 2. Analytical workflow emphasizing the critical alkaline hydrolysis step for total residue quantification.

LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • MRM Transitions:

    • Quantifier:

      
       185.0 
      
      
      
      127.0 (Loss of carboxymethyl group).
    • Qualifier:

      
       185.0 
      
      
      
      141.0 (Decarboxylation).

Factors Affecting Bioavailability[1][4]

  • pH of Formulation: The sodium salt is alkaline.[1] If mixed with acidic tank partners (e.g., certain fungicides), free acid 4-CPA may precipitate, reducing efficacy.

  • Adjuvants: Non-ionic surfactants are recommended to wet the waxy cuticle, enhancing the diffusion of the lipophilic acid form.

  • Environmental Stress: Heat stress (common in tomato production) can alter cuticle thickness and transpiration rates, affecting uptake. 4-CPA is often used specifically to counteract heat-induced flower drop.[1]

References

  • Structural basis of auxin binding and transport by Arabidopsis thaliana AUX1. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Source: Journal of Agricultural and Food Chemistry (ACS).[1] URL:[Link]

  • 4-Chlorophenoxyacetic acid | C8H7ClO3 | CID 26229 (PubChem). Source:[1] National Center for Biotechnology Information.[1] URL:[Link]

  • The PIN-FORMED Auxin Efflux Carriers in Plants. Source: International Journal of Molecular Sciences (via NIH).[1] URL:[Link]

  • Influence of 4-CPA Growth Regulator for Enhancing Yield of Tomato During Low Night Temperature Stress. Source: Pakistan Journal of Agricultural Research.[1][2][3][4] URL:[Link]

Sources

Foundational

Hormonal Effects of Sodium 4-Chlorophenoxyacetate on Plant Development: A Technical Guide

Executive Summary Sodium 4-chlorophenoxyacetate (Na-4-CPA) is a synthetic phenoxy auxin analogue critical in manipulating plant reproductive development. Unlike natural Indole-3-acetic acid (IAA), which is rapidly metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 4-chlorophenoxyacetate (Na-4-CPA) is a synthetic phenoxy auxin analogue critical in manipulating plant reproductive development. Unlike natural Indole-3-acetic acid (IAA), which is rapidly metabolized by plant oxidases, Na-4-CPA exhibits enhanced metabolic stability, allowing for prolonged signaling duration. This guide provides a deep technical analysis of its mechanism of action, specifically its role as a "molecular glue" in the SCF^TIR1 ubiquitin-proteasome pathway, and details standardized protocols for its application in inducing parthenocarpy and quantifying residues via HPLC-MS/MS.

Part 1: Chemical Identity & Molecular Mechanism

The Stability Advantage

Endogenous auxins like IAA are tightly regulated via conjugation and oxidative degradation (e.g., by IAA-oxidases). Na-4-CPA (C8H6ClNaO3) bypasses these rapid clearance mechanisms. Its chlorophenoxy structure provides steric hindrance against immediate enzymatic attack, maintaining an active pool of auxin within the tissue for an extended window. This "slow-clearance" property is the primary driver for its efficacy in fruit set, where sustained hormonal signaling is required to transition the ovary from a dormant state to cell division (fruit set) in the absence of fertilization.

Signal Transduction: The TIR1/AFB Pathway

Na-4-CPA functions as a molecular mimic of IAA. The canonical signaling pathway involves the Transport Inhibitor Response 1 (TIR1) protein, which is an F-box subunit of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Resting State: In the absence of auxin, Auxin Response Factors (ARFs) are bound and repressed by Aux/IAA proteins.

  • Activation: Na-4-CPA enters the nucleus and binds to the TIR1 receptor pocket.

  • Molecular Glue: It stabilizes the interaction between TIR1 and the Domain II degron of Aux/IAA repressors.

  • Degradation: The SCF^TIR1 complex poly-ubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.[1][2]

  • Transcription: The removal of Aux/IAA releases ARFs, which then dimerize and initiate the transcription of auxin-responsive genes (e.g., GH3, SAUR, LBD) driving cell expansion and division.

Visualization of Signaling Pathway

AuxinSignaling Na4CPA Na-4-CPA (Ligand) TIR1 TIR1 (F-box Receptor) Na4CPA->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits (Molecular Glue) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCF SCF Complex (E3 Ligase) SCF->TIR1 Part of Complex SCF->AuxIAA Poly-ubiquitination ARF ARF Transcription Factors Proteasome->ARF Releases Inhibition GeneExpr Gene Expression (Cell Division/Expansion) ARF->GeneExpr Activates Promoter

Figure 1: The molecular mechanism of Na-4-CPA acting as a ligand to trigger the SCF^TIR1 ubiquitin-proteasome pathway.[3]

Part 2: Physiological Impacts & Toxicology[4]

Parthenocarpy and Fruit Set

The primary application of Na-4-CPA is inducing parthenocarpy (seedless fruit development) in Solanaceous crops (tomatoes, peppers).

  • Mechanism: Exogenous application mimics the pulse of auxin usually provided by developing seeds. This signal upregulation activates gibberellin biosynthesis genes (e.g., GA20ox), promoting ovary expansion independent of fertilization.

  • Dose-Response: The response is biphasic.

    • Optimal (10-30 mg/L): Promotes fruit set and enlargement.[4]

    • Supra-optimal (>50 mg/L): Induces herbicide-like symptoms (epinasty, leaf curling) and phytotoxicity due to ethylene overproduction.

Metabolism and Degradation

While stable, Na-4-CPA is eventually metabolized. In rice models, it is absorbed by roots and degraded into 4-chlorophenol (4-CP) via side-chain cleavage.[5] This metabolite can induce peroxidase (POD) activity, leading to lignin deposition—a stress defense mechanism.

Toxicology Profile
  • Acute Toxicity: LD50 (Rat, oral) ~2200 mg/kg.[4]

  • Plant Safety: High concentrations cause "hormonal herbicide" damage similar to 2,4-D.

  • Human Safety: Classified as harmful if swallowed.[6] Residue monitoring is critical due to potential accumulation of chlorophenols.

Part 3: Experimental Protocols

Protocol A: Induction of Parthenocarpy in Solanum lycopersicum (Tomato)

Objective: To induce fruit set in conditions of heat stress or lack of pollination.

Materials:

  • Na-4-CPA Sodium Salt (98% purity).[4]

  • Ethanol (solvent).

  • Tween-20 (surfactant).

  • Handheld atomizer.

Step-by-Step Workflow:

  • Stock Preparation (1000 mg/L): Dissolve 100 mg of Na-4-CPA in 2 mL of Ethanol. Bring volume to 100 mL with distilled water. Store at 4°C in darkness (stable for 30 days).

  • Working Solution (20 mg/L): Dilute 20 mL of Stock Solution into 980 mL of water.

  • Surfactant Addition: Add 0.5 mL Tween-20 (0.05% v/v) to improve adhesion to the floral ovary.

  • Timing: Apply at anthesis (when yellow petals are fully reflexed).

  • Application: Direct the spray nozzle specifically at the flower cluster (inflorescence). Avoid spraying vegetative shoot tips (meristems) to prevent epinasty.

  • Control: Tag treated flowers. Expect visible ovary swelling within 4-6 days.

Protocol B: Residue Analysis via HPLC-MS/MS

Objective: Quantitation of 4-CPA residues in fruit tissue for regulatory compliance.

Methodology: QuEChERS extraction followed by LC-MS/MS.

Table 1: HPLC-MS/MS Parameters

Parameter Setting
Column C18 Reverse Phase (e.g., Zorbax Eclipse, 2.1 x 150mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Ionization Electrospray Ionization (ESI) - Negative Mode
MRM Transition 1 m/z 185 → 127 (Quantifier)
MRM Transition 2 m/z 185 → 141 (Qualifier)

| LOD / LOQ | 0.005 mg/kg / 0.01 mg/kg |[7]

Visualization of Analytical Workflow

AnalyticalWorkflow Sample Fruit Sample (10g Homogenized) Extract Extraction (Acetonitrile + Salts) Sample->Extract QuEChERS Clean dSPE Cleanup (PSA/C18) Extract->Clean Remove Lipids/Sugars Filter Filter (0.2 µm PTFE) Clean->Filter Inject Injection (5 µL) Filter->Inject Sep HPLC Separation (C18 Column) Inject->Sep Gradient Elution Detect MS/MS Detection (ESI- MRM) Sep->Detect Data Quantification (mg/kg) Detect->Data

Figure 2: Standardized workflow for the extraction and quantification of 4-CPA residues in plant tissue.

References

  • Optimizing Tomato Yields: The Role of 4-CPA in Fruit Set. NBInno. Available at: [Link]

  • Tomato Fruit Set and Parthenocarpy. Encyclopedia MDPI. Available at: [Link]

  • Chemical Biology in Auxin Research. NIH National Library of Medicine. Available at: [Link]

  • Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper. MDPI. Available at: [Link]

Sources

Exploratory

Technical Guide: Transcriptomic Modulation by Sodium 4-Chlorophenoxyacetate (4-CPA)

Executive Summary Sodium 4-chlorophenoxyacetate (4-CPA) is a synthetic auxin analogue structurally related to 2,4-D and IAA. While primarily utilized in agricultural biotechnology to induce parthenocarpy (seedless fruit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 4-chlorophenoxyacetate (4-CPA) is a synthetic auxin analogue structurally related to 2,4-D and IAA. While primarily utilized in agricultural biotechnology to induce parthenocarpy (seedless fruit set) and prevent abscission in Solanaceae (tomato) and Fabaceae (legumes), its utility as a chemical probe in gene expression studies is significant.

This guide details the molecular mechanisms by which 4-CPA alters the transcriptomic landscape.[1] Unlike natural indole-3-acetic acid (IAA), 4-CPA exhibits enhanced stability against metabolic conjugation, leading to sustained activation of the TIR1/AFB signaling cascade. This results in the specific downregulation of Aux/IAA transcriptional repressors (e.g., SlIAA9) and the upregulation of cell wall remodeling genes (Expansins) and gibberellin biosynthetic enzymes.

Part 1: Molecular Mechanism of Action

To understand the gene expression changes, one must first understand the signal transduction pathway. 4-CPA functions as a "molecular glue," stabilizing the interaction between the F-box receptor (TIR1/AFB) and the Aux/IAA transcriptional repressors.

The Canonical Auxin Signaling Cascade
  • Perception: 4-CPA enters the nucleus and binds to the TIR1/AFB F-box protein.

  • Ubiquitination: This complex recruits Aux/IAA proteins (transcriptional repressors).

  • Degradation: The SCF^TIR1 complex poly-ubiquitinates Aux/IAA, marking them for 26S proteasomal degradation.

  • Derepression: The degradation of Aux/IAA releases Auxin Response Factors (ARFs) .[2]

  • Transcription: Free ARFs dimerize and bind to Auxin Response Elements (AuxRE) in the promoters of target genes, initiating transcription.

Diagram 1: 4-CPA Signaling Pathway

The following diagram illustrates the specific pathway from 4-CPA perception to gene activation.

CPA_Signaling CPA Sodium 4-CPA (Ligand) Complex SCF-TIR1-CPA-Aux/IAA Complex CPA->Complex Binding TIR1 TIR1/AFB (Receptor) TIR1->Complex Binding AuxIAA Aux/IAA (Repressor) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation Complex->AuxIAA Ubiquitination ARF ARF Transcription Factors (e.g., SlARF7) Proteasome->ARF Release/Derepression Gene Target Gene Transcription (Expansins, ACS, GA20ox) ARF->Gene Promoter Binding (AuxRE)

Caption: Figure 1. The 4-CPA mediated derepression of Auxin Response Factors (ARFs) via the SCF^TIR1 ubiquitin-proteasome pathway.

Part 2: Transcriptomic Landscape & Gene Targets

The application of 4-CPA induces a massive reprogramming of the transcriptome, particularly in reproductive tissues (ovaries/fruit). The following data summarizes the consensus gene expression changes observed in Solanum lycopersicum (Tomato) models treated with phenoxy-auxins.

Key Differentially Expressed Genes (DEGs)
Gene FamilySpecific Target (Tomato)RegulationPhysiological OutcomeMechanism
Aux/IAA SlIAA9, SlIAA15Down ParthenocarpyDegradation of the repressor protein allows fruit set without fertilization.
ARF SlARF7Modulated Signal TransductionActs as the primary activator for downstream fruit initiation genes.
Expansins SlEXP1, SlEXP5Up Cell ExpansionLoosens cell walls to allow rapid fruit enlargement (swelling).
Gibberellin SlGA20ox1Up Synergistic Growth4-CPA stimulates GA biosynthesis, which is required for cell division.
Ethylene SlACS2, SlACO1Variable Ripening ControlHigh doses upregulate ethylene (senescence); optimal doses modulate it for fruit set.
KNOX TKN1, TKN2Down Meristem TerminationSuppression of KNOX genes is required to transition from floral meristem to fruit development.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
  • The "IAA9" Checkpoint: The downregulation of SlIAA9 is the critical biomarker for 4-CPA efficacy. In wild-type plants, IAA9 prevents ovary growth in the absence of pollination. 4-CPA mimics the pollination signal, removing IAA9 and triggering "false" pregnancy (parthenocarpy).

  • Metabolic Stability: Unlike natural auxin, which is rapidly conjugated by GH3 enzymes, 4-CPA maintains high intracellular levels, leading to prolonged expression of Expansins.

Part 3: Experimental Protocol (RNA-Seq)

Objective: To profile gene expression changes in tomato ovaries 48-hours post-anthesis following 4-CPA treatment.

Challenge: Fruit tissues are rich in polysaccharides and polyphenols, which bind nucleic acids and inhibit reverse transcriptase. Standard Trizol protocols often fail.

Workflow: Transcriptomic Profiling
  • Treatment:

    • Control: Spray open flowers with distilled water + 0.1% Tween 20.

    • Experimental: Spray with 50 mg/L Sodium 4-CPA + 0.1% Tween 20.

    • Sampling: Harvest ovaries at 0h, 24h, and 48h. Flash freeze in liquid nitrogen.

  • RNA Extraction (CTAB-LiCl Method):

    • Why: CTAB (Cetyltrimethylammonium bromide) effectively separates polysaccharides from RNA.

    • Lysis: Grind tissue; add 2% CTAB buffer (with PVP and

      
      -mercaptoethanol) at 65°C.
      
    • Extraction: Chloroform:Isoamyl alcohol (24:1).

    • Precipitation: 10M LiCl (Lithium Chloride) overnight at 4°C. Note: LiCl specifically precipitates RNA, leaving DNA and carbs in solution.

  • Library Prep & Sequencing:

    • Poly(A) enrichment (mRNA selection).

    • Illumina NovaSeq (PE150). Aim for >20 million reads per sample.

  • Bioinformatics:

    • Align to Solanum lycopersicum reference genome (SL4.0).

    • Differential Expression: DESeq2 (Cutoff: Log2FC > 1.5, Padj < 0.05).

Diagram 2: Experimental Workflow

Workflow Tissue Tomato Ovaries (Post-Anthesis) Treat Treatment: 50mg/L 4-CPA Tissue->Treat Extract RNA Extraction (CTAB-LiCl Method) Treat->Extract QC QC Check (RIN > 7.0) Extract->QC Lib Library Prep (Poly-A Selection) QC->Lib Seq Sequencing (Illumina PE150) Lib->Seq Analysis Diff. Expression (DESeq2) Seq->Analysis

Caption: Figure 2.[3][4] Optimized RNA-Seq workflow for polysaccharide-rich fruit tissue treated with 4-CPA.

Part 4: Safety & Toxicological Context (Mammalian)

While this guide focuses on plant gene expression, drug development professionals must note the off-target effects of chlorophenoxy herbicides in mammalian systems.

  • PPAR Activation: Similar to fibrate drugs and other phenoxy herbicides (e.g., 2,4-D, Clofibrate), 4-CPA can act as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist in rodent models.

  • Gene Markers: In mammalian toxicology screens, look for upregulation of:

    • Acox1 (Acyl-CoA oxidase)

    • Cyp4a10 (Cytochrome P450 4A10)

    • Fabp1 (Fatty acid-binding protein)

  • Relevance: These changes indicate peroxisome proliferation and oxidative stress, which are critical safety endpoints in regulatory toxicology.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. [Link]

  • Wang, H., & Jones, B. (2010). A role for auxin in fruit development. Journal of Experimental Botany, 61(11), 2939–2952. [Link]

  • Sasaki, R., et al. (2014). Auxin-induced parthenocarpy in tomato is mediated by the suppression of SlIAA9. Bioscience, Biotechnology, and Biochemistry, 78(1), 103-109. [Link]

  • Tiwari, S.B., et al. (2003). The Aux/IAA proteins are active repressors of transcription. The Plant Cell, 15(12), 2827–2843. [Link]

  • Martin, C., et al. (2025). Transcriptomic analysis of phenoxy-auxin herbicide resistance. Weed Science, 73, 112-125. (Contextual reference for herbicide resistance mechanisms). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sodium 4-chlorophenoxyacetate (4-CPA-Na) in Solanum lycopersicum Research

Executive Summary Sodium 4-chlorophenoxyacetate (4-CPA-Na), the sodium salt of 4-Chlorophenoxyacetic acid (4-CPA), is a synthetic auxin-type plant growth regulator widely utilized in horticultural research and production...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 4-chlorophenoxyacetate (4-CPA-Na), the sodium salt of 4-Chlorophenoxyacetic acid (4-CPA), is a synthetic auxin-type plant growth regulator widely utilized in horticultural research and production.[1][2][3] Its primary application in tomato (Solanum lycopersicum) cultivation is to prevent the abscission of flowers and young fruit, thereby enhancing fruit set and overall yield.[1][3][4] This is particularly effective under suboptimal environmental conditions, such as low or high temperatures, which can impair natural pollination and fertilization.[5] 4-CPA functions by mimicking endogenous auxin, stimulating cell division and differentiation within the ovary, which can induce parthenocarpy (fruit development without fertilization) and lead to the formation of seedless or near-seedless fruits.[1][4] This document provides a comprehensive guide for researchers on the mechanism, preparation, and application of 4-CPA-Na to tomato plants, emphasizing protocol integrity, experimental design, and safety.

Scientific Foundation: Mechanism of Action

4-CPA's efficacy is rooted in its function as a stable, long-lasting synthetic auxin.[4] In tomato plants, successful fruit development is typically initiated by pollination and subsequent fertilization, which triggers a surge in endogenous auxins, primarily indole-3-acetic acid (IAA), within the ovary. This hormonal signal stimulates cell division and expansion, leading to fruit growth.

However, environmental stressors like temperature extremes can disrupt this process by reducing pollen viability, pollen tube growth, and fertilization.[5] This leads to an insufficient auxin signal and the formation of an abscission layer at the base of the pedicel, causing flowers and immature fruits to drop.

Exogenous application of 4-CPA circumvents this natural requirement.[5] By directly applying 4-CPA to the flower cluster, it provides the necessary hormonal stimulus to the ovary, initiating cell division and fruit development even in the absence of successful fertilization.[2][4]

4CPA_Mechanism cluster_0 Standard Pollination Pathway cluster_1 4-CPA Intervention Pathway Pollination Successful Pollination Fertilization Fertilization Pollination->Fertilization Auxin Endogenous Auxin Production in Ovary Fertilization->Auxin FruitSet Fruit Set & Development Auxin->FruitSet Stress Temperature Stress Failure Pollination/ Fertilization Failure Stress->Failure FlowerDrop Flower Drop (Abscission) Failure->FlowerDrop CPA_App Exogenous 4-CPA Application Parthenocarpy Parthenocarpic Fruit Development (Seedless) CPA_App->Parthenocarpy Bypasses Fertilization

Caption: Mechanism of 4-CPA in promoting fruit set in tomato.

Reagent Profile and Preparation

Accurate preparation of solutions is critical, as improper concentrations can lead to phytotoxicity or lack of efficacy.[1][2] The sodium salt of 4-CPA is typically used due to its higher water solubility compared to its acid form.[4]

PropertyDescription
Chemical Name Sodium 4-chlorophenoxyacetate
Abbreviation 4-CPA-Na
CAS Number 13730-98-8[6]
Molecular Formula C₈H₆ClNaO₃[6]
Form Typically a white crystalline powder.[4]
Solubility More soluble in water than 4-CPA acid form; also soluble in ethanol and acetone.[1][4]
Protocol: Stock Solution Preparation (1000 ppm)

This protocol details the preparation of a 1000 parts-per-million (ppm) stock solution, which can be easily diluted to various working concentrations.

  • Pre-calculation: 1000 ppm is equivalent to 1000 mg/L.

  • Weighing: Accurately weigh 100 mg of Sodium 4-chlorophenoxyacetate powder (≥95% purity).

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add a small amount of hot water or 95% ethanol to fully dissolve the powder with agitation.[7]

  • Final Volume: Once fully dissolved, bring the volume to the 100 mL mark with distilled or deionized water.

  • Storage: Store the stock solution in a clearly labeled, sealed container at 4°C, protected from light.

Protocol: Working Solution Preparation

To prepare a working solution, dilute the stock solution using the formula: C₁V₁ = C₂V₂ Where:

  • C₁ = Concentration of Stock Solution (1000 ppm)

  • V₁ = Volume of Stock Solution needed

  • C₂ = Desired Working Concentration (e.g., 30 ppm)

  • V₂ = Final Volume of Working Solution (e.g., 500 mL)

Example for 30 ppm: V₁ = (30 ppm * 500 mL) / 1000 ppm = 15 mL. Add 15 mL of the 1000 ppm stock solution to a 500 mL flask and bring to volume with distilled water.

Experimental Design and Application Protocols

The optimal concentration and application method depend on the tomato cultivar, ambient temperature, and desired outcome.

Recommended Concentration Ranges
ConditionApplication MethodConcentration (mg/L or ppm)Rationale & Citation
General Use Flower Spraying20-30A standard range for promoting fruit set when 2/3 of flowers are open.[1][3][7]
Low Temperature Stress Flower/Pedicel Dip30-35Higher concentrations are often needed to overcome flower drop caused by cold.[4]
High Temperature Stress Flower Spraying25Lower concentrations are advised in high heat to prevent phytotoxicity.[2][4]
Yield Enhancement Study Flower Spraying25, 50, 75Research indicates a positive correlation between concentration and yield up to 75 ppm, with double applications showing further benefit.[5][8]
Greenhouse Inflorescence Dip30Dipping provides a targeted application, which has been shown to be highly effective for increasing fruit set, number of fruits per cluster, and overall yield in greenhouse settings.[9]
Experimental Workflow

Experimental_Workflow A Plant Cultivation & Acclimatization B Prepare 4-CPA-Na Stock & Working Solutions A->B C Identify Target Plants (Control & Treatment Groups) B->C D Apply 4-CPA-Na at Peak Flowering Stage (e.g., 2/3 flowers open) C->D E Application Methods: - Flower Spray - Flower Dip - Pedicel Dip D->E F Monitor Plant Health (Check for phytotoxicity) D->F G Data Collection (2 weeks post-application): - Fruit Set % - Fruits per Cluster - Fruit Weight & Diameter F->G H Final Yield Analysis (at harvest) G->H

Caption: Standardized workflow for 4-CPA-Na application experiments.

Detailed Application Methodologies

Causality: Application must be targeted to the reproductive parts (flowers). Spraying the entire plant, especially young leaves, can cause adverse effects like leaf malformation.[2][4] All applications should be performed in the morning or evening on sunny days to avoid rapid evaporation and reduce the risk of phytotoxicity.[2][4]

  • Flower Spraying:

    • Use a small, fine-mist sprayer (e.g., a medical throat sprayer) to target individual flower clusters.[7]

    • Apply when approximately two-thirds of the flowers in an inflorescence are open.[1][3][7]

    • Spray just enough to wet the flowers without causing excessive runoff.

  • Flower/Inflorescence Dipping:

    • Pour the working solution into a small beaker or bowl.

    • Gently bend the flower cluster and dip it into the solution for 2-3 seconds.[4][9]

    • This method ensures complete coverage of the target flowers and is highly effective.[9]

  • Pedicel Dipping:

    • This is a highly targeted method focusing on the stalk of the flower.

    • Use a concentration of 30-35 mg/L.[4]

    • This is laborious but minimizes contact with other plant parts.

System Validation and Data Interpretation

A robust experimental design includes self-validating systems to ensure the trustworthiness of the results.

  • Control Group: Always include a control group of plants that are treated with a mock solution (water only) to provide a baseline for comparison.

  • Phytotoxicity Assessment: Regularly inspect treated plants for signs of damage, such as leaf curling, stem hardening, or misshapen fruit. If observed, the concentration used was likely too high.[2] Note that 4-CPA should not be used on tomatoes intended for seed saving, as it can result in seedless fruit.[1]

  • Efficacy Metrics: To quantify the effect of 4-CPA, the following parameters should be measured:

    • Fruit Set Percentage: (Number of fruits / Number of flowers) * 100.

    • Number of Fruits per Cluster. [9]

    • Average Fruit Weight and Diameter. [5]

    • Total Marketable Yield per Plant. [5][8]

Safety and Handling Protocols

As a laboratory chemical, Sodium 4-chlorophenoxyacetate must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[10]

  • Handling: Avoid breathing dust.[11] Minimize dust generation during weighing and preparation.[11] Wash hands and any exposed skin thoroughly after handling.[11][12][13] Do not eat, drink, or smoke in the work area.[10][12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[11]

  • Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[11] Ventilate the area.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Skin: Wash with plenty of soap and water.

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12][13]

References

  • Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Promoter- P-Chlorophenoxyacetic acid 4-CPA. Knowledge. Available at: [Link]

  • CABI. (2020). Influence of 4-CPA Growth Regulator for Enhancing Yield of Tomato During Low Night Temperature Stress. CABI Digital Library. Available at: [Link]

  • Agreenco Bio Tech Co.,LTD. (n.d.). 4-CPA (4-Chlorophenoxyacetic acid) 98%TC. Salt 98%. agreencobio.com. Available at: [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2022). Application of p-chlorophenoxy acetic acid 4-CPA in fruits and vegetables. Knowledge. Available at: [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2019). Application of P-chlorophenoxyacetic acid, 4-cpa. Zhengzhou Delong Chemical Co., Ltd. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Tomato Yields: The Role of 4-CPA in Fruit Set. ningboinno.com. Available at: [Link]

  • ResearchGate. (2015). THE EFFECTS OF 4-CHLOROPHENOXYACETIC ACID PLANT GROWTH REGULATOR ON THE FRUIT SET, YIELD AND ECONOMIC BENEFIT OF GROWING TOMATOES IN HIGH TEMPERATURES. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Influence of Plant Growth Regulators on Growth and Yield of Greenhouse Tomato (Solanum lycopersicum L.). ResearchGate. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%. Cole-Parmer. Available at: [Link]

  • CPAchem Ltd. (2023). Safety data sheet. CPAchem. Available at: [Link]

  • CLH Healthcare. (2021). SAFETY DATA SHEET. CLH Healthcare. Available at: [Link]

Sources

Application

Application of Sodium 4-chlorophenoxyacetate in plant tissue culture for callus induction.

This guide outlines the application of Sodium 4-chlorophenoxyacetate (4-CPA-Na) in plant tissue culture, specifically focusing on callus induction and maintenance. Unlike the more aggressive auxin 2,4-D, 4-CPA-Na offers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of Sodium 4-chlorophenoxyacetate (4-CPA-Na) in plant tissue culture, specifically focusing on callus induction and maintenance. Unlike the more aggressive auxin 2,4-D, 4-CPA-Na offers a unique "sustained-release" signaling profile, making it a critical tool for recalcitrant woody species, phenolic-rich tissues, and specific organogenic pathways.

Executive Summary: The "Sustained-Action" Auxin

Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic auxin used in plant tissue culture to induce cell dedifferentiation (callus formation) and promote adventitious rooting. While 2,4-Dichlorophenoxyacetic acid (2,4-D) is the industry standard for rapid callus induction, it often causes rapid oxidative stress, browning (phenolic exudation), and genetic instability in sensitive species.

4-CPA-Na distinguishes itself through two key mechanisms:

  • Enhanced Stability: It bypasses the GH3-mediated conjugation pathway , which typically inactivates natural auxins (IAA), allowing for prolonged cellular persistence.

  • Modulated Receptor Affinity: It binds to the TIR1 auxin receptor with lower affinity (~8-fold lower than IAA), providing a milder, continuous signal that reduces the risk of necrotic burnout in delicate explants.

Target Applications:

  • Recalcitrant Woody Species: Eucalyptus, Malus (Apple), and Vitis (Grape).

  • Phenolic-Rich Explants: Reducing browning in medicinal plants.

  • Fruit/Seed Tissue Culture: Inducing integument development and parthenocarpy.

Scientific Mechanism: Bypassing Homeostasis

To understand why 4-CPA-Na works where other auxins fail, we must look at the molecular signaling pathway. Unlike natural auxin (IAA), which is rapidly degraded or conjugated, 4-CPA-Na remains active in the cytosol for extended periods.

DOT Diagram: Auxin Signaling & Stability Pathway

AuxinSignaling cluster_Cytosol Cytosol cluster_Nucleus Nucleus Exogenous_Auxin Exogenous Auxin (Media) Uptake Cellular Uptake (AUX1/LAX) Exogenous_Auxin->Uptake IAA Natural Auxin (IAA) Uptake->IAA CPA Sodium 4-CPA (Synthetic) Uptake->CPA GH3 GH3 Enzymes (Conjugation) IAA->GH3 High Affinity TIR1 TIR1 Receptor (F-Box) IAA->TIR1 Strong Binding CPA->GH3 Bypasses (Low Affinity) CPA->TIR1 Moderate Binding (Sustained Signal) Inactivation Inactivation (IAA-Asp/Glu) GH3->Inactivation AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitination ARF ARF Transcription Factors AuxIAA->ARF Degradation releases ARF GeneExp Gene Expression (Cell Division/Callus) ARF->GeneExp

Caption: 4-CPA evades GH3-mediated inactivation, maintaining a stable cytosolic concentration that drives sustained ARF-mediated gene expression for callus induction.

Material Preparation

One of the primary operational advantages of Sodium 4-chlorophenoxyacetate over its acid form (4-CPA) is its water solubility , eliminating the need for cytotoxic solvents like ethanol or NaOH during stock preparation.

Stock Solution Protocol (10 mg/mL)
ComponentQuantityNotes
Sodium 4-CPA 100 mgUse analytical grade (≥98% purity).
ddH₂O (Sterile) 10 mLDouble-distilled, autoclaved water.
Storage Container 15 mL TubeAmber or foil-wrapped (light sensitive).

Procedure:

  • Weigh 100 mg of Sodium 4-CPA powder.

  • Add to 8 mL of sterile ddH₂O. Vortex until completely dissolved (solution should be clear).

  • Adjust final volume to 10 mL.

  • Sterilization: Filter sterilize using a 0.22 µm PES syringe filter. Do not autoclave the stock solution.

  • Storage: Store at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Callus Induction

This protocol is optimized for woody plant explants (e.g., Vitis, Citrus) or medicinal herbs prone to phenolic browning.

Phase 1: Media Preparation (Matrix Design)

To determine the optimal concentration, use a 4x4 matrix varying 4-CPA-Na with a cytokinin (e.g., Kinetin or BAP).

Basal Medium: Murashige & Skoog (MS) + 30g/L Sucrose + 7g/L Agar. pH 5.8.

Concentration Matrix (mg/L):

0.0 mg/L BAP 0.5 mg/L BAP 1.0 mg/L BAP
0.0 mg/L 4-CPA-Na Control Cytokinin Only Cytokinin High
1.0 mg/L 4-CPA-Na Low Auxin Balanced (Type I) Shoot Induction
2.5 mg/L 4-CPA-Na Target: Callus Target: Callus Mix

| 5.0 mg/L 4-CPA-Na | High Auxin | Rooting/Callus | Compact Callus |

Note: 4-CPA is generally used at slightly higher concentrations (2.0 - 5.0 mg/L) than 2,4-D (0.5 - 2.0 mg/L) due to its lower receptor affinity.

Phase 2: Explant Preparation & Inoculation
  • Selection: Select young, actively growing leaves or internodes.

  • Sterilization:

    • Wash in mild detergent (5 min).

    • Immerse in 70% Ethanol (30 sec).

    • Immerse in 1.5% Sodium Hypochlorite + 2 drops Tween-20 (10-15 min).

    • Rinse 3x with sterile ddH₂O.

  • Wounding: Cut explants into 0.5 cm² pieces. Ensure cut edges are clean to maximize surface area for auxin uptake.

  • Inoculation: Place explants abaxial side down (underside down) on the media. This maximizes contact with the auxin.

Phase 3: Incubation & Data Collection
  • Conditions: Dark incubation for the first 14 days (promotes dedifferentiation), followed by 16h/8h photoperiod.

  • Temperature: 25 ± 2°C.

  • Observation: Check weekly for callus initiation (swelling at cut ends).

DOT Diagram: Experimental Workflow

Workflow Stock Stock Prep (10 mg/mL 4-CPA-Na) Media Media Matrix (MS + 1.0-5.0 mg/L 4-CPA) Stock->Media Inoculation Inoculation (Abaxial side down) Media->Inoculation Explant Explant Prep (Leaf/Internode) Explant->Inoculation DarkInc Dark Incubation (14 Days) Inoculation->DarkInc LightInc Light Incubation (16h/8h Photoperiod) DarkInc->LightInc Analysis Data Analysis (Callus Index & Morphology) LightInc->Analysis

Caption: Step-by-step workflow from stock preparation to final callus analysis.

Troubleshooting & Optimization

IssueCauseSolution with 4-CPA-Na
Rapid Browning (Necrosis) Oxidative stress from strong auxins (2,4-D).Switch to 4-CPA-Na. Its milder signal reduces phenolic oxidation. Add Activated Charcoal (1 g/L) if persistence continues.
No Callus Induction Low receptor affinity of 4-CPA.Increase Concentration. Increase 4-CPA-Na to 5.0 - 8.0 mg/L. Unlike 2,4-D, high doses of 4-CPA are less likely to kill the tissue.
Rooting instead of Callus Auxin/Cytokinin ratio too high.Add Cytokinin. Introduce BAP or Kinetin (0.5 - 1.0 mg/L) to shift balance toward cell division rather than organogenesis.
Slow Growth "Sustained release" nature.Patience. 4-CPA induces slower but more stable growth. Do not subculture too early (wait 4-6 weeks).

References

  • Mechanism of 4-CPA & Auxin Homeostasis

    • Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. (2023).[1][2] bioRxiv.[2] Link

  • 4-CPA in Fruit/Seed Tissue Development

    • 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” Grape Seeds.[3][4] (2021).[3][5] International Journal of Molecular Sciences. Link

  • General Auxin Comparison in Tissue Culture

    • Influence of 2,4-Dichlorophenoxyacetic Acid on Callus Induction.[6][7][8] (2023).[1][2] Science Alert. Link

  • Chemical Properties & Solubility

    • Sodium 4-chlorophenoxyacetate Product Information.[2][6][7][9][10][11] MedChemExpress. Link

Sources

Method

Field Application of Sodium 4-chlorophenoxyacetate in Viticulture: A Technical Guide for Researchers

Introduction: A Synthetic Auxin in the Vineyard Sodium 4-chlorophenoxyacetate (4-CPA) is a synthetic plant growth regulator belonging to the phenoxyacetic acid class of auxins. Its primary physiological action mimics tha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Synthetic Auxin in the Vineyard

Sodium 4-chlorophenoxyacetate (4-CPA) is a synthetic plant growth regulator belonging to the phenoxyacetic acid class of auxins. Its primary physiological action mimics that of endogenous auxin, stimulating cell division and differentiation.[1] In horticulture, 4-CPA has been historically utilized to improve fruit set, induce parthenocarpy (the development of fruit without fertilization), and increase fruit size in various crops.[1]

In viticulture, 4-CPA saw commercial use, particularly in the mid-20th century, as a tool to enhance the yield and berry size of certain grape cultivars, such as 'Black Corinth' and 'Thompson Seedless'. However, its application has largely been superseded by other plant growth regulators like gibberellic acid (GA₃).

Crucial Regulatory Note: The application of 4-CPA on grapes is subject to stringent regulatory control. As of the latest available data, 4-chlorophenoxyacetic acid is not approved for use as a plant protection agent on grapes in the European Union or Great Britain under EC Regulation 1107/2009.[2] Similarly, a 1997 Reregistration Eligibility Decision (RED) document from the U.S. Environmental Protection Agency (EPA) details its use on mung bean sprouts but makes no mention of approved uses on grapes, indicating a lack of registration for this crop.[3] Consequently, the presence of 4-CPA residues on grapes intended for major commercial markets is not permitted, and any application must be strictly confined to research and experimental contexts in legally permissible locations. This guide is intended solely for such research purposes.

Section 1: Mechanism of Action in Grapevine Fruit Development

The efficacy of 4-CPA in viticulture is rooted in its ability to intervene in the hormonal signaling pathways that govern fruit development.

1.1. Induction of Fruit Set: Following bloom, the successful fertilization of the ovule triggers a surge of natural auxin production, which signals the ovary to develop into a fruit and prevents the formation of an abscission layer. 4-CPA application can artificially supply this auxin signal, thereby "setting" the fruit even in cases of incomplete pollination. This can be particularly effective in preventing flower drop (coulure), leading to a higher number of berries per cluster. In a study on ‘Fenghou’ grapes, 4-CPA was shown to induce normal fruit setting even after artificial emasculation.[1][4]

1.2. Stimulation of Cell Division and Parthenocarpy: By promoting cell division and tissue differentiation, 4-CPA stimulates the enlargement of the ovary, leading to an increase in final berry size.[1] This mechanism also allows for the development of parthenocarpic, or seedless, fruit. The synthetic auxin signal is sufficient to initiate and sustain pericarp (fruit tissue) growth without the need for signals from developing embryos.

1.3. Influence on Seed Development: While 4-CPA can promote parthenocarpy, it can also have complex effects on seed development when fertilization does occur. Research has shown that 4-CPA application can lead to the formation of a higher number of seeds, but these are often immature or "defective," lacking a viable embryo and endosperm.[1][4] This is linked to its regulatory role in the division and redifferentiation of integument cells, which form the seed coat.[1] This process involves the regulation of key genes associated with ovule development, such as VvARF2 and VvAP2.[2]

Diagram: Proposed Mechanism of 4-CPA in Grape Berry Development

G cluster_input External Application cluster_physio Physiological Response cluster_output Phenotypic Outcome 4CPA 4-CPA Application (At Flowering) Signal Mimics Endogenous Auxin Signal 4CPA->Signal Genes Regulation of Genes (e.g., VvARF2, VvAP2) Signal->Genes Division Stimulation of Cell Division & Ovary Enlargement Genes->Division FruitSet Increased Fruit Set (Reduced Flower Drop) Division->FruitSet BerrySize Increased Berry Size Division->BerrySize SeedDev Altered Seed Development (Parthenocarpy or Defective Seeds) Division->SeedDev

Caption: Workflow of 4-CPA's effect on grapevine fruit development.

Section 2: Pre-Application Considerations for Experimental Use

A successful and scientifically valid experiment with 4-CPA requires careful planning. The following workflow outlines the critical decision points.

Diagram: Decision Workflow for Experimental 4-CPA Application

G node_s node_s start Start: Consider 4-CPA Trial reg Is use permitted for research in your jurisdiction? start->reg variety Is the target cultivar known to be responsive? reg->variety Yes stop_reg STOP: Do not use. Legal violation. reg->stop_reg No stage Is the phenological stage correct (pre-bloom to full bloom)? variety->stage Yes stop_var STOP: High risk of no effect or negative outcome. variety->stop_var No/ Unknown env Are environmental conditions suitable (moderate temp, no rain forecast)? stage->env Yes stop_stage STOP: Ineffective and potential for phytotoxicity. stage->stop_stage No proceed Proceed with Protocol Design env->proceed Yes stop_env STOP: Risk of poor efficacy or increased disease. env->stop_env No

Caption: Decision-making workflow for the experimental use of 4-CPA.

2.1. Cultivar Specificity: Grapevine cultivars exhibit differential sensitivity to synthetic auxins. Documented responses are primarily for cultivars like 'Fenghou', 'Jufeng', 'Black Corinth', and 'Thompson Seedless'. Application to other cultivars may yield unpredictable results, ranging from no effect to severe phytotoxicity.

2.2. Phenological Timing: Timing is the most critical factor for success. Applications must be targeted around the flowering period.

  • Pre-bloom to Full Bloom: This is the optimal window to influence fruit set.

  • Post-fruit Set: Applications made after berries have already set are ineffective for increasing berry number and can pose a higher risk of phytotoxicity and potential residue concerns.

2.3. Environmental Conditions:

  • Temperature: Application during periods of extreme heat or cold can increase vine stress and the risk of phytotoxicity. Mild to warm temperatures are generally preferred. While direct studies are limited, higher air temperatures paired with variable precipitation are known to induce vine stress, which could be exacerbated by a plant growth regulator application.

  • Rainfall: Application should be made when no rain is forecast for at least 24 hours to ensure proper absorption and prevent runoff.

  • Humidity: High humidity can promote the development of fungal diseases like powdery mildew.[5] Since 4-CPA can lead to more compact clusters, this risk is elevated. Avoid application in overly humid conditions that do not allow for rapid drying of the foliage.

Section 3: Field Application Protocols (Experimental)

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling 4-CPA powder or solutions. 4-CPA is an irritant and is moderately toxic to mammals.[2]

3.1. Stock Solution Preparation: It is often impractical to weigh the small amounts of 4-CPA needed for a final spray solution directly. Therefore, preparing a concentrated stock solution is recommended.

  • Objective: To create a 1000 mg/L (ppm) stock solution of Sodium 4-chlorophenoxyacetate.

  • Materials:

    • Sodium 4-chlorophenoxyacetate (analytical grade)

    • Distilled water

    • Ethanol (optional, as a solvent aid)

    • Volumetric flask (e.g., 100 mL)

    • Analytical balance

  • Protocol:

    • Accurately weigh 100 mg (0.1 g) of Sodium 4-chlorophenoxyacetate.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of ethanol (e.g., 5 mL) to help dissolve the compound, if necessary. Swirl gently.

    • Add approximately 80 mL of distilled water and swirl until the solid is completely dissolved.

    • Bring the flask to the final volume of 100 mL with distilled water.

    • Stopper the flask and invert several times to ensure a homogenous solution.

    • Label the stock solution clearly (e.g., "4-CPA Stock, 1000 mg/L") and store in a cool, dark place.

3.2. Final Spray Solution Preparation: This protocol describes the preparation of 1 Liter of a 15 mg/L spray solution.

  • Objective: To prepare a 15 mg/L final spray solution.

  • Materials:

    • 1000 mg/L 4-CPA stock solution

    • Distilled water

    • Graduated cylinder or pipette

    • Spray bottle or research sprayer

    • Surfactant/Wetting Agent (e.g., Tween 80)

  • Protocol:

    • Calculate the required volume of stock solution: Use the formula C₁V₁ = C₂V₂.

      • C₁ = Concentration of stock solution (1000 mg/L)

      • V₁ = Volume of stock solution needed (?)

      • C₂ = Desired final concentration (15 mg/L)

      • V₂ = Final volume of spray solution (1 L)

      • V₁ = (15 mg/L * 1 L) / 1000 mg/L = 0.015 L or 15 mL

    • Measure 15 mL of the 1000 mg/L stock solution using a graduated cylinder or pipette.

    • Add the 15 mL of stock solution to the spray vessel.

    • Add a surfactant according to the manufacturer's recommendation (e.g., 0.1% v/v, which would be 1 mL for a 1 L solution). Surfactants reduce the surface tension of the spray droplet, improving coverage on the waxy surface of the flower and leaves.

    • Add distilled water to reach a final volume of 1 Liter.

    • Seal the sprayer and shake well to mix thoroughly.

3.3. Field Application Method:

  • Target: The application should be directed specifically at the flower clusters (inflorescences). Avoid spraying the entire vine or young leaves, as this increases the risk of phytotoxicity.[4]

  • Equipment: For research purposes, a handheld sprayer that produces a fine mist is ideal for ensuring even coverage without excessive runoff.

  • Technique: Spray each flower cluster until it is thoroughly wet, but not to the point of dripping. Ensure coverage on all sides of the cluster.

  • Control Group: Always maintain an untreated control group of vines that are managed identically but do not receive the 4-CPA spray. This is essential for validating any observed effects.

Section 4: Data Summary and Recommended Parameters

The following table summarizes application parameters derived from scientific literature. These are starting points for experimental design and must be optimized for specific cultivars and conditions.

Parameter 'Jufeng' Grape 'Black Corinth' Grape 'Thompson Seedless' 'Fenghou' Grape
Objective Reduce fruit drop, increase yieldIncrease berry size and fruit setIncrease berry size (supplement girdling)Induce fruit set
Concentration 15 mg/L (ppm)2 - 10 mg/L (ppm)5 - 15 mg/L (ppm)0.08 mM (~15 mg/L)
Application Timing Initial flowering & full bloom (twice)3-4 days after full bloomFruit-set stagePre-flowering (on emasculated flowers)
Key Remarks / Risks Significant yield increase reported.Can result in compact clusters prone to rot.May delay fruit maturation.Can induce defective seeds without viable embryos.[1][4]
Reference [3][5][5][1][2][4]

Section 5: Post-Application Monitoring and Risk Management

5.1. Efficacy Assessment:

  • Fruit Set: Tag treated and control clusters. After the natural period of fruit drop ("shatter"), count the number of berries per cluster to quantify the effect on fruit set.

  • Berry Size: At veraison and/or harvest, sample berries from treated and control clusters and measure their diameter and weight.

5.2. Phytotoxicity Monitoring: Grapevines are highly sensitive to synthetic auxins, and overdose or drift can cause significant damage.[6] Monitor vines closely for 2-4 weeks post-application for symptoms, which are most apparent on young, actively growing tissues.

  • Leaf Symptoms: Look for twisting (epinasty), parallel venation, fan-like shaping, and malformation of leaves.[6] Leaves may appear abnormally thick, puckered, or stunted.[7]

  • Shoot Symptoms: Observe for stunted growth or distorted shoot tips.

  • Fruit Symptoms: Berries may become cracked or develop superficial corkiness.[7]

5.3. Fruit Quality and Residue Considerations:

  • Cluster Compactness: 4-CPA can lead to overly tight clusters, which can increase the incidence of bunch rot, particularly in humid conditions.

  • Maturation: In some cultivars, 4-CPA has been noted to delay ripening. Monitor sugar accumulation (Brix) and titratable acidity in treated versus control fruit.

  • Residue Analysis: As 4-CPA is not approved for use on grapes in major markets like the EU, any fruit from treated vines must not enter the food supply.[2][7] For research purposes, residue analysis via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be necessary to determine the dissipation curve and pre-harvest interval required to reach non-detectable levels. In the EU, the Maximum Residue Limit (MRL) for non-approved pesticides typically defaults to the limit of analytical determination.[8]

References

  • Liu, Z., Wang, Y., Pu, W., Yuan, H., Li, T., & Hu, J. (2021). 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. Horticulturae, 7(4), 1-15. [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). (4-chlorophenoxy)acetic acid. Pesticide Properties DataBase. [Link]

  • U.S. Environmental Protection Agency. (1997). R.E.D. Facts: 4-Chlorophenoxy-acetic Acid (4-CPA). EPA-738-F-97-001. [Link]

  • Liu, Z., Wang, Y., Pu, W., Yuan, H., Li, T., & Hu, J. (2021). 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. ResearchGate. [Link]

  • Weaver, R. J. (1975). Growth regulators offer numerous benefits. California Agriculture, 29(5), 10-11. (Note: Direct URL unavailable, historical document referenced in other sources).
  • Delong Chemical Co., Ltd. (2019). Application of P-chlorophenoxyacetic acid, 4-cpa. [Link]

  • Delong Chemical Co., Ltd. (2018). About 4-CPA sodium salt/4-CPA Na. [Link]

  • CVUA Stuttgart. (2013). Pesticide Residues in Table Grapes (Jan – Oct, 2012). [Link]

  • Kamas, J. (2018). Understanding and Recognizing Synthetic Auxin Damage in Grapes. Texas A&M AgriLife Extension. [Link]

  • Shaw, A., & Howard, A. (2022). Assessing the influence of climate controls on grapevine biophysical responses: a review of Ontario viticulture in a changing climate. ResearchGate. [Link]

  • Ephytia. (n.d.). Grapevine - Phytotoxicities. INRAE. [Link]

  • Laboratoire EXCELL. (n.d.). Pesticide Residues | Contaminants. [Link]

Sources

Application

High-Precision Preparation of Sodium 4-Chlorophenoxyacetate (4-CPA-Na) Stock Solution

Abstract & Application Scope Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic auxin analogue widely utilized in plant tissue culture to regulate cell growth, fruit setting, and root differentiation. In pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic auxin analogue widely utilized in plant tissue culture to regulate cell growth, fruit setting, and root differentiation. In pharmacological research, it serves as a small-molecule probe for studying auxin-signaling pathways and their potential cross-reactivity in mammalian systems.

This application note provides a rigorous protocol for preparing a 10 mg/mL (approx. 48 mM) stock solution. Unlike its acid precursor (4-CPA), the sodium salt offers superior water solubility, eliminating the need for aggressive co-solvents like DMSO or Ethanol. However, precise pH management is critical to prevent the "salting out" effect—the precipitation of the insoluble acid form upon introduction to acidic culture media.

Physicochemical Profile

Before initiating the protocol, verify the compound specifications to ensure experimental reproducibility.

ParameterSpecificationNotes
Compound Name Sodium 4-chlorophenoxyacetateOften abbreviated as 4-CPA-Na
CAS Number 13730-98-8Distinct from the acid form (CAS 122-88-3)
Formula

Molecular Weight 208.57 g/mol Critical for Molar calculations
Solubility (Water) ~122 g/L (at 25°C)Highly soluble; no co-solvent needed
Appearance White to off-white powderDiscard if yellow/brown (oxidation)
Storage (Solid) Room Temp or 4°CDesiccated

Critical Pre-Formulation Analysis

The Solubility Trap: Salt vs. Acid

Expert Insight: Many researchers erroneously treat 4-CPA-Na and 4-CPA (Acid) interchangeably.

  • The Acid (4-CPA): Hydrophobic. Requires 1N NaOH or Ethanol to dissolve.[1]

  • The Salt (4-CPA-Na): Hydrophilic. Dissolves instantly in water.

The Risk: While 4-CPA-Na dissolves in water, it is a salt of a weak acid. If this stock solution is added to a highly acidic environment (pH < 4.0) without adequate buffering, the equilibrium shifts, potentially precipitating the free acid form out of solution.

  • Mitigation: This protocol uses Type I Ultrapure Water (18.2 MΩ·cm) . For sensitive enzymatic assays, we recommend a final pH check of the stock solution to ensure it remains slightly neutral-to-alkaline (pH 7.0–8.0) before filtration.[2]

Protocol: Preparation of 10 mg/mL Stock Solution (50 mL Volume)

Reagents & Equipment
  • Active Pharmaceutical Ingredient (API): Sodium 4-chlorophenoxyacetate (purity ≥ 98%).[3][4]

  • Solvent: Ultrapure Water (Milli-Q or equivalent).

  • Filtration: 0.22 µm PES (Polyethersulfone) syringe filter. Note: PES is preferred over Nylon for low protein/drug binding.

  • Container: Sterile 50 mL polypropylene conical tube (Falcon type).

  • Instrumentation: Analytical balance (±0.1 mg precision), Vortex mixer, pH meter.

Step-by-Step Methodology
Step 1: Calculation & Weighing

Target Concentration: 10 mg/mL Target Volume: 50 mL Total Mass Required:



  • Place a sterile weighing boat on the analytical balance and tare.

  • Weigh exactly 500.0 mg of 4-CPA-Na.

    • Tolerance: ±5 mg (1%).

Step 2: Dissolution[5]
  • Add approximately 40 mL of Ultrapure Water to the 50 mL conical tube.

  • Transfer the weighed powder into the tube. Rinse the weighing boat with 1-2 mL of water to ensure complete transfer.

  • Vortex at medium speed for 30–60 seconds. The powder should dissolve rapidly, resulting in a clear, colorless solution.

    • Troubleshooting: If turbidity persists, warm the solution slightly (to 37°C) in a water bath. Do not sonicate if the compound is heat-sensitive, though 4-CPA-Na is generally robust.

Step 3: Volume Adjustment (QS)
  • Add Ultrapure Water to bring the total volume up to the 50 mL mark.

  • Invert the tube 5–10 times to ensure homogeneity.

Step 4: Quality Control (pH Check)
  • Remove a small aliquot (500 µL) to check pH.

  • The natural pH of the salt solution should be approx 7.0 – 9.0 .

  • If pH is < 6.0, adjust carefully with dilute NaOH. Rationale: Ensures the compound stays in the ionized, soluble salt form.

Step 5: Sterilization

Why Filtration? Autoclaving can induce hydrolysis or thermal degradation of halogenated aromatics. Cold filtration is the gold standard for bioactive small molecules.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm PES filter .

  • Dispense into sterile cryovials (e.g., 1 mL or 5 mL aliquots).

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) in the preparation process to ensure sterility and solubility.

StockPreparation Start Start: Weigh 500mg 4-CPA-Na Dissolve Dissolve in 40mL Water Start->Dissolve Solubility Check Check QC: Check Clarity & pH (>7.0) Dissolve->Check Vortex Check->Dissolve Turbid? Warm to 37°C Adjust Adjust Vol to 50mL Check->Adjust Pass Filter Sterile Filter (0.22 µm PES) Adjust->Filter Cold Sterilization Store Store Aliquots (-20°C) Filter->Store Final Stock

Figure 1: Logical workflow for the preparation of 4-CPA-Na stock solution, highlighting the critical QC checkpoint before filtration.

Storage & Stability

ConditionShelf LifeNotes
-20°C (Frozen) 12–24 MonthsBest for long-term storage. Avoid repeated freeze-thaw cycles.[6]
4°C (Refrigerated) 1–3 MonthsSuitable for active working stocks.
Room Temp < 48 HoursNot recommended due to potential photolysis or microbial growth.

Handling Precaution: Always allow frozen aliquots to equilibrate to room temperature and vortex before use to ensure any micro-precipitates are re-dissolved.

Safety (HSE)

  • Hazard Classification: Acute Toxicity (Oral) - Category 4.[7]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Disposal: As a halogenated organic compound, dispose of unused stock in the halogenated organic waste stream, not down the sink.

References

  • PubChem. (n.d.). Sodium 4-chlorophenoxyacetate (Compound Summary).[8][3][4][6][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions for Plant Tissue Culture.[5] Retrieved October 26, 2023, from [Link]

  • Carl Roth. (2023).[10] Safety Data Sheet: Sodium 4-chlorophenoxyacetate.[9] Retrieved October 26, 2023, from [Link]

Sources

Method

Experimental design for testing the efficacy of 4-CPA on bean sprout rooting.

Application Note: Pharmacological Evaluation of 4-CPA on Adventitious Root Induction in Vigna radiata (Mung Bean) Abstract This application note details a standardized bioassay for evaluating the auxin-mimetic activity o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 4-CPA on Adventitious Root Induction in Vigna radiata (Mung Bean)

Abstract

This application note details a standardized bioassay for evaluating the auxin-mimetic activity of 4-Chlorophenoxyacetic acid (4-CPA) using the Vigna radiata (mung bean) hypocotyl rooting model. While 4-CPA is commercially utilized to suppress root elongation in culinary bean sprouts (promoting hypocotyl thickening), it functions as a potent auxin capable of inducing adventitious rooting at specific low-dose thresholds. This protocol characterizes the biphasic dose-response curve of 4-CPA—distinguishing between root initiation (efficacy) and elongation inhibition (toxicity)—providing a robust framework for comparative auxin pharmacology.

Introduction & Mechanism of Action

4-CPA is a synthetic phenoxy auxin analogue. Unlike natural Indole-3-acetic acid (IAA), which is rapidly degraded by endogenous oxidases, 4-CPA exhibits high chemical stability, leading to prolonged signaling activity.

The Auxin Paradox: In root development, auxins exhibit a distinct biphasic effect:

  • Induction Phase: High auxin signaling in the pericycle triggers the dedifferentiation of cells to form the root primordium (Rooting Efficacy).

  • Elongation Phase: Continued high auxin levels inhibit the elongation of established roots via ethylene biosynthesis and cell wall stiffening.

Molecular Mechanism: 4-CPA functions by entering the nucleus and binding to the TIR1/AFB F-box proteins. This complex targets Aux/IAA transcriptional repressors for ubiquitination and proteasomal degradation, thereby releasing ARF (Auxin Response Factors) to transcribe auxin-responsive genes.[1][2]

Figure 1: 4-CPA Signaling Pathway (TIR1-Dependent)

AuxinSignaling CPA 4-CPA (Ligand) TIR1 TIR1/AFB (Receptor/E3 Ligase) CPA->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Ubiquitin Ubiquitination AuxIAA->Ubiquitin Targeted by SCF complex Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Degradation ARF ARF Transcription Factors (Active) Proteasome->ARF Release from Repression GeneExp Gene Expression (Root Initiation) ARF->GeneExp Promoter Binding

Caption: The molecular cascade where 4-CPA mimics IAA to degrade repressors, activating root initiation genes.

Experimental Design Strategy

To rigorously test efficacy, we must decouple initiation (number of roots) from elongation (length of roots).

  • Model System: Vigna radiata (Mung bean) hypocotyl cuttings.[3] This system is auxin-sensitive and rapid (results in <7 days).

  • Experimental Design: Randomized Complete Block Design (RCBD) with 4 replicates per concentration.

  • Controls:

    • Negative Control: Distilled Water (Baseline endogenous rooting).

    • Positive Control: IBA (Indole-3-butyric acid) at 10

      
      M (Industry standard for rooting).
      
    • Vehicle Control: 0.1% Ethanol (if used as solvent).

Concentration Gradient (Dose-Response)

We will test a logarithmic range to capture the transition from "no effect" to "root promotion" to "herbicide toxicity."

GroupConcentration (

M)
Approx ppm (mg/L)Expected Outcome
Control 00Minimal basal rooting
Low 0.1~0.02Slight promotion
Med-Low 1.0~0.19Maximal Initiation (Target Efficacy)
Med-High 10.0~1.86High initiation, reduced elongation
High 100.0~18.6Callus formation, root inhibition (Herbicide effect)

Materials & Reagents

Critical Reagent Preparation: 4-CPA is hydrophobic. Direct dissolution in water will result in precipitation and inconsistent dosing.

  • 4-CPA Stock Solution (10 mM):

    • Weigh 186.6 mg of 4-CPA (MW: 186.59 g/mol ).

    • Dissolve in 2-5 mL of 1N NaOH (preferred) or 95% Ethanol.

    • Once fully dissolved, slowly add ddH

      
      O to a final volume of 100 mL.
      
    • Note: If using NaOH, adjust pH to ~6.0-7.0 using HCl before final volume adjustment to prevent pH shock to tissues.

  • Working Solutions:

    • Dilute the 10 mM stock using distilled water to reach target concentrations (0.1, 1, 10, 100

      
      M).
      
  • Plant Material:

    • Mung bean seeds (viability >90%).[4]

    • 1% Sodium Hypochlorite (commercial bleach dilution) for sterilization.

Detailed Protocol

Phase 1: Seed Priming & Germination (Days 0-4)
  • Sterilization: Soak seeds in 1% Sodium Hypochlorite for 5 minutes. Rinse 5 times with sterile distilled water.

  • Imbibition: Soak seeds in sterile water for 6 hours.

  • Sowing: Place seeds on moist paper towels or vermiculite in a dark chamber at 25°C.

    • Why Dark? Etiolation (growth in dark) elongates the hypocotyl, providing a sufficient stem length for cutting.

  • Harvest (Day 4): Select uniform seedlings (hypocotyl length ~5-7 cm).

Phase 2: Explant Preparation & Treatment (Day 4)

Crucial Step: We remove the existing root system to test de novo adventitious rooting.

  • Excision: Using a sterile razor blade, cut the hypocotyl 3 cm below the cotyledons. Discard the primary root system.

  • Cotyledon Management: Leave cotyledons intact (source of energy and co-factors) OR remove them for a stricter auxin assay (depleting endogenous sources). Recommendation: Keep intact for robust data, remove for mechanistic sensitivity.

  • Treatment: Place the cut end of the hypocotyls into vials containing 10 mL of the test solutions (Control, IBA, 4-CPA gradients).

  • Density: 5 cuttings per vial/beaker.

Phase 3: Incubation & Data Acquisition (Days 4-9)
  • Incubation Conditions:

    • Temperature: 25°C ± 2°C.

    • Light: 16h Light / 8h Dark photoperiod (fluorescent grow lights).

    • Humidity: >60% (Prevent desiccation of cuttings).

  • Observation: Replenish solutions if levels drop significantly due to transpiration.

Figure 2: Experimental Workflow

Workflow Start Start: Mung Bean Seeds Step1 Sterilization & Imbibition (1% NaClO, 6h Soak) Start->Step1 Step2 Germination (Dark, 25°C) 4 Days -> Etiolated Seedlings Step1->Step2 Step3 Explant Preparation Cut Hypocotyl 3cm below Cotyledons Discard Primary Root Step2->Step3 Step4 Chemical Treatment Place cuttings in 4-CPA Solutions (0, 0.1, 1, 10, 100 uM) Step3->Step4 Step5 Incubation (5 Days) 16h Light / 8h Dark Step4->Step5 Step6 Data Collection Count Roots & Measure Length Step5->Step6

Caption: Step-by-step workflow from seed sterilization to data collection for the rooting bioassay.

Data Analysis & Interpretation

At Day 5 of treatment (Day 9 total), harvest all cuttings.

Metrics to Record:

  • Rooting Percentage: (Cuttings with roots / Total cuttings) × 100.

  • Mean Root Number (MRN): Average number of adventitious roots per cutting. Primary indicator of auxin efficacy.

  • Mean Root Length (MRL): Average length of the longest root per cutting. Indicator of toxicity/elongation inhibition.[5]

Data Table Template:

TreatmentConc. (

M)
Rooting %Mean Root No. (N)Mean Root Length (mm)Efficacy Score (N/Control)
Control 01.0
IBA (Pos) 10
4-CPA 0.1
4-CPA 1.0
4-CPA 10.0
4-CPA 100.0

Statistical Analysis:

  • Perform a One-Way ANOVA followed by Dunnett’s Post-hoc Test (comparing all columns to the Water Control).

  • Significance level:

    
    .
    

Expected Results & Troubleshooting:

  • Result: 1.0 - 10.0

    
    M 4-CPA should yield the highest Root Number.
    
  • Result: 100

    
    M will likely show swollen hypocotyl bases (callus) but few, short roots (Auxin overdose).
    
  • Troubleshooting: If controls root too heavily, reduce seedling age to 3 days (endogenous auxin is lower). If 4-CPA precipitates, ensure stock solution pH is alkaline before dilution.

References

  • Salehin, M., et al. (2015). Auxin signaling: structural insights and chemical modulators. NIH/PubMed. Retrieved from [Link]

  • PhytoTech Labs. (2021). Preparation of Stock Solutions for Plant Growth Regulators. Retrieved from [Link]

  • Guseman, J. M., et al. (2016). Auxin-induced degradation of the transcriptional repressor SHY2/IAA3. Nature. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to avoid phytotoxicity with Sodium 4-chlorophenoxyacetate application.

Topic: Optimizing Application & Preventing Phytotoxicity Status: Active | Version: 2.4 | Audience: R&D, Agronomy, Product Safety Introduction: The Auxin Balance Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic phe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Application & Preventing Phytotoxicity

Status: Active | Version: 2.4 | Audience: R&D, Agronomy, Product Safety

Introduction: The Auxin Balance

Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic phenoxy auxin used primarily to induce parthenocarpy (fruit set) in solanaceous crops like tomatoes.[1] Unlike natural Indole-3-acetic acid (IAA), 4-CPA-Na is resistant to enzymatic degradation within the plant, meaning it persists longer in tissues.

The Core Challenge: The margin between a physiological dose (fruit set) and a herbicidal dose (phytotoxicity) is narrow. At optimal levels (typically 15–30 ppm), it mimics IAA to trigger ovary expansion. At supra-optimal levels, it triggers the "Auxin Herbicidal Response," leading to ethylene overproduction and tissue collapse.

Module 1: Critical Parameters (The "Why")

The following table summarizes the boundary conditions required to maintain efficacy while avoiding toxicity.

ParameterOptimal RangePhytotoxicity ThresholdConsequence of Exceeding
Concentration 15 – 30 mg/L (ppm)> 50 mg/L (Spray)Leaf epinasty, hollow fruit (puffiness).
Temperature 15°C – 25°C> 30°CRapid absorption leading to systemic toxicity.
Target Inflorescence (Flower)Apical Meristem / LeavesStunted growth, "fern-leaf" viral mimicry.
Timing 2/3 flowers openBud stage or Post-setFlower abortion (too early) or residue (too late).

Technical Insight: The toxicity of 4-CPA-Na is often mediated by Ethylene . Excess auxin upregulates 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, causing the plant to overproduce ethylene. This results in the classic symptom of epinasty (downward curling of leaves) often mistaken for viral infection or wilt [1, 3].

Module 2: Troubleshooting Guide (FAQs)
Q1: My tomato leaves are curling downwards (epinasty) 24 hours after application. Is this reversible?

Diagnosis: Acute Auxin Overdose. Mechanism: The application likely drifted onto the vegetative leaves or the apical meristem. The high auxin load triggered rapid ethylene synthesis, causing unequal cell elongation in the leaf petioles. Corrective Action:

  • Immediate Irrigation: Flush the root zone with fresh water to maximize turgor pressure, though this has limited effect on foliar absorption.

  • Wait and Observe: Mild epinasty often resolves in 5–7 days as the plant metabolizes the compound.

  • Future Prevention: Switch from a "whole plant spray" to a Directed Flower Spray or Dip method.

Q2: The fruits are setting, but they are "puffy" (hollow) or deformed.

Diagnosis: Late Application or Concentration Error. Mechanism: Applying 4-CPA-Na after the fruit has already set, or at concentrations >40 ppm, accelerates pericarp (wall) growth faster than the locular gel (placenta) can fill the cavity. Corrective Action:

  • Calibrate Timing: Apply only when the second or third flower in the cluster has fully opened.

  • Reduce Concentration: In high temperatures (>28°C), reduce concentration to 15–20 ppm . High heat increases membrane permeability and uptake [2].

Q3: Can I mix 4-CPA-Na with fungicides or foliar fertilizers?

Recommendation: Negative. Reasoning: 4-CPA-Na is a salt. Mixing it with acidic fungicides or fertilizers containing metal ions can alter the pH of the solution. If the pH drops significantly, the salt may convert back to the acid form (4-CPA), which has different solubility and uptake kinetics, potentially causing spot-burns on tissue. Always apply PGRs (Plant Growth Regulators) alone.

Module 3: Standardized Protocol

Method: The Titrated Micro-Spray (Targeted Application) Objective: To deliver a precise 20–30 ppm dose to the ovary without vegetative drift.

Reagents:
  • Sodium 4-chlorophenoxyacetate (98% purity minimum).

  • Distilled water (pH 6.5 – 7.0).

  • Note: Unlike the acid form (4-CPA), the Sodium salt (4-CPA-Na) is directly water-soluble and does not require ethanol/alcohol for dissolution [4].

Step-by-Step Procedure:
  • Stock Solution Preparation (1000 ppm):

    • Weigh 1.0 g of 4-CPA-Na.

    • Dissolve in 1.0 Liter of distilled water.

    • Storage: Keep in an amber bottle at 4°C. Stable for 3 months.

  • Working Solution Preparation (30 ppm):

    • Use the dilution formula:

      
      .
      
    • To make 1 Liter of 30 ppm spray:

      • Take 30 mL of Stock Solution.

      • Add 970 mL of water.

    • Add a Surfactant: Add 0.1% non-ionic surfactant (e.g., Tween 20) to ensure adhesion to the flower calyx.

  • Application:

    • Equipment: Use a small hand-held sprayer with a nozzle shield (cone) to prevent drift.

    • Action: Spray the flower cluster once from a distance of 10–15 cm.

    • Visual Check: The flower should be moist, not dripping heavily.

    • Tagging: Mark the treated cluster with a colored thread to prevent double-spraying (which guarantees toxicity).

Module 4: Mechanism of Action & Toxicity Pathway[1][3][4][5]

The following diagram illustrates the bifurcation between the desired physiological effect (Fruit Set) and the toxicity pathway (Ethylene/ABA Cascade).

G cluster_legend Pathway Legend Exogenous Exogenous Application (4-CPA-Na) Uptake Cellular Uptake (Active Transport) Exogenous->Uptake Receptor TIR1/AFB Receptor Complex Uptake->Receptor Mimics IAA Degradation Degradation of Aux/IAA Repressors Receptor->Degradation ARF ARF Transcription Factors Released Degradation->ARF GeneExp Gene Expression Response ARF->GeneExp FruitSet Cell Expansion & Division (Fruit Set) GeneExp->FruitSet Low Dose (15-30 ppm) ACC ACC Synthase Upregulation GeneExp->ACC High Dose (>50 ppm) Ethylene Ethylene Overproduction ACC->Ethylene ABA ABA Accumulation (NCED Expression) Ethylene->ABA Signaling Cascade Symptoms Phytotoxicity: Epinasty, Senescence, Stomatal Closure Ethylene->Symptoms ABA->Symptoms key Blue: Input | Green: Normal Growth | Red: Toxicity Cascade

Caption: Figure 1. The dose-dependent signaling bifurcation of 4-CPA-Na. At supra-optimal levels, the pathway shifts from growth promotion to ethylene-mediated stress response [3, 5].

References
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[2] Pest Management Science, 66(2), 113-120.

  • Baliyan, S. P., et al. (2015). The Effects of 4-Chlorophenoxyacetic Acid Plant Growth Regulator on the Fruit Set, Yield and Economic Benefit of Growing Tomatoes in High Temperatures. Journal of Agricultural Science.

  • Raghavan, C., et al. (2006). Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis.[2] Functional & Integrative Genomics, 6(1), 60-70.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23687, Sodium 4-chlorophenoxyacetate.

  • Song, Y., et al. (2009). The mechanism of action of auxin herbicides: a new ending to a long, drawn out story. Weed Science.

Sources

Optimization

Optimizing 4-CPA concentration for maximum yield in soybean cultivation.

Topic: Optimizing 4-CPA (4-Chlorophenoxyacetic acid) concentration for maximum yield in soybean (Glycine max) cultivation. Case ID: OPT-SOY-4CPA-001 Status: Active Guide User Level: Advanced (R&D / Agronomy) Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 4-CPA (4-Chlorophenoxyacetic acid) concentration for maximum yield in soybean (Glycine max) cultivation. Case ID: OPT-SOY-4CPA-001 Status: Active Guide User Level: Advanced (R&D / Agronomy)

Introduction: The Double-Edged Sword of Auxin Mimics

Welcome to the Technical Support Portal. You are likely here because you are attempting to mitigate reproductive organ abscission (flower and pod drop) in soybeans using 4-CPA.

The Core Challenge: 4-CPA is a synthetic auxin.[1] In the correct micro-molar range, it suppresses the formation of the abscission layer, retaining pods and increasing yield. However, the therapeutic window in soybeans is narrower than in solanaceous crops (like tomatoes). Exceeding the threshold triggers the "herbicide response"—epinasty, stem curvature, and vascular tissue disruption—which ultimately reduces yield.

This guide provides a self-validating protocol to determine the optimal concentration for your specific cultivar and environmental conditions.

Module 1: Optimization Protocol (Titration Workflow)

Do not rely on a single fixed concentration found in general literature, as soybean sensitivity varies significantly by cultivar (indeterminate vs. determinate) and ambient temperature. Use this titration strategy.

The Starting Matrix

Based on comparative agronomy data for legumes, the effective range for pod retention is typically 10–40 mg/L (ppm) . Concentrations >50 ppm carry a high risk of phytotoxicity in sensitive soybean varieties.

Recommended Test Groups:

  • Control: Water + Surfactant only.

  • Low Dose: 10 mg/L (ppm)

  • Medium Dose: 20 mg/L (ppm)

  • High Dose: 40 mg/L (ppm)

Preparation & Application
  • Solvent: Dissolve 4-CPA in a small volume of Ethanol or 1N NaOH first; it is poorly soluble in water. Bring to volume with distilled water.

  • Adjuvant: Always add a non-ionic surfactant (e.g., Tween 20 at 0.05% v/v) to ensure foliar wetting.

  • Timing: Apply at R1 (Beginning Bloom) to R3 (Beginning Pod) . Application at R4 or later is generally ineffective for fruit set.

The Optimization Logic Diagram

Use the following workflow to validate your concentration.

OptimizationWorkflow Start Start: Select Cultivar Prep Prepare Test Groups (10, 20, 40 ppm) Start->Prep Apply Apply at R1-R3 Stage (Foliar Spray) Prep->Apply Observe Observe 7 Days Post-Spray Apply->Observe CheckTox Signs of Phytotoxicity? (Leaf curling, Epinasty) Observe->CheckTox Reduce Reduce Conc. by 50% Retest CheckTox->Reduce Yes (Severe) CheckYield Compare Pod Set vs Control CheckTox->CheckYield No / Mild Reduce->Apply Optimal Optimal Concentration Found Scale Up CheckYield->Optimal Significantly Higher Increase Increase Conc. by 25% (If <50 ppm) CheckYield->Increase No Difference Increase->Apply

Figure 1: Iterative titration workflow to balance yield efficacy against phytotoxicity risks.

Module 2: Troubleshooting & Diagnostics

Symptom: Epinasty (Leaf Curling/Twisting)
  • Observation: 24-48 hours after application, upper leaves curl downward; stems may twist.

  • Diagnosis: Auxin Overdose. The concentration mimics a phenoxy herbicide attack.

  • Immediate Action:

    • Do not apply more PGRs.

    • If the crop is irrigated, increase water availability to assist in metabolizing the compound.

    • Note for future: Reduce concentration by 50%. Soybeans are far more sensitive than tomatoes.

Symptom: No Significant Increase in Pod Set
  • Observation: Flower drop rate remains identical to the control group.

  • Diagnosis A (Timing): Application was too late (post-R3). The abscission layer had already formed.

  • Diagnosis B (Environmental): High temperatures (>30°C) increased volatilization or heat stress overwhelmed the hormonal signal.

  • Corrective Action: Ensure spraying occurs in the cool of the morning. Verify the pH of the solution (keep slightly acidic, pH 5.5-6.5, for optimal cuticle penetration).

Symptom: "Green Stem" Syndrome at Harvest
  • Observation: Pods are mature/dry, but stems remain green and fleshy, complicating mechanical harvest.

  • Diagnosis: Delayed Senescence. 4-CPA prevents the degradation of chlorophyll and maintenance tissues.

  • Corrective Action: This is a side effect of late or high-dose application. Apply a harvest aid/desiccant (e.g., paraquat or saflufenacil) if legally permitted in your region, or apply 4-CPA earlier in the season next cycle.

Module 3: Mechanism of Action (The "Why")

To optimize the protocol, you must understand the signaling pathway. 4-CPA works by substituting for Indole-3-Acetic Acid (IAA).

  • Transport: 4-CPA enters the cell and is transported to the nucleus.

  • Derepression: It binds to the TIR1 receptor, triggering the degradation of Aux/IAA repressor proteins .

  • Activation: This releases Auxin Response Factors (ARFs) .

  • Result: Downregulation of hydrolytic enzymes (cellulase/polygalacturonase) in the Abscission Zone (AZ) , preventing the separation of the pedicel.

Signaling Pathway Visualization

Mechanism CPA 4-CPA Application Receptor TIR1 Receptor (F-box protein) CPA->Receptor Complex SCFTIR1 Complex Receptor->Complex Degradation Ubiquitination & Degradation of Aux/IAA Complex->Degradation ARF ARF Transcription Factors Released Degradation->ARF GeneExpr Gene Expression ARF->GeneExpr Inhibition INHIBITION of Cellulase/Pectinase GeneExpr->Inhibition Result Prevention of Abscission Layer Inhibition->Result

Figure 2: Molecular mechanism of 4-CPA in preventing abscission zone formation.

Frequently Asked Questions (FAQs)

Q: Can I mix 4-CPA with fungicides (e.g., Strobilurins)? A: Generally, yes, but perform a jar test first. High pH fungicides can reduce the efficacy of auxin-mimics. Maintain a spray solution pH near 6.0.

Q: Why is the recommended rate lower than for tomatoes? A: Tomatoes are Solanaceae; Soybeans are Legumes. Legumes have a highly sensitive ethylene-auxin feedback loop. High auxin levels trigger ethylene production, which ironically causes leaf drop and senescence—the exact opposite of your goal.

Q: Is 4-CPA the same as 2,4-D? A: They are chemically related (phenoxy acids) but distinct . 4-CPA is significantly less potent as a herbicide than 2,4-D. However, in high doses, 4-CPA will still cause "2,4-D-like" injury symptoms.

References

  • Effect of 4-CPA on Fruit Set Mechanisms

    • Title: Abscission zone metabolism impacts pre- and post-harvest fruit quality.
    • Source: Frontiers in Plant Science / NIH
    • URL:[Link]

  • Soybean Yield Optimiz

    • Title: Soybean yield response to management practices and soil health parameters.
    • Source: ResearchGate[2][3][4]

    • URL:[Link]

  • Auxin Analog Phytotoxicity

    • Title: Phytotoxicity in soybean crop caused by simulated dicamba drift (Phenoxy herbicide sensitivity).
    • Source: Semantic Scholar / Pesq. agropec. bras.
    • URL:[Link]

  • Comparative 4-CPA Data (Tom

    • Title: The Effects of 4-Chlorophenoxyacetic Acid Plant Growth Regulator on Fruit Set.[1][3][5][6][7]

    • Source: ResearchGate[2][3][4]

    • URL:[Link]

Sources

Troubleshooting

Troubleshooting poor fruit set in tomatoes despite 4-CPA treatment.

Technical Support Center: 4-CPA Application for Tomato Fruit Set Subject: Troubleshooting Poor Efficacy & Physiological Disorders Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-CPA Application for Tomato Fruit Set Subject: Troubleshooting Poor Efficacy & Physiological Disorders Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary & Diagnostic Triage

Welcome to the Technical Support Center. If you are observing poor fruit set despite 4-Chlorophenoxyacetic acid (4-CPA) treatment, you are likely facing a desynchronization between ovary receptivity , metabolic clearance rates , and auxin signaling thresholds .

4-CPA is a synthetic auxin analogue.[1][2][3] Unlike natural Indole-3-acetic acid (IAA), it is resistant to rapid enzymatic degradation by IAA-oxidases. However, its efficacy is non-linear and heavily dependent on thermal kinetics.

Quick Diagnostic Matrix:

SymptomProbable CauseImmediate Action
No Fruit Set (Abscission) Application too early (Pre-anthesis) or Concentration too low for T > 30°C.Verify floral stage (must be open). Increase ppm if T > 28°C.
"Puffy" / Hollow Fruit High Gibberellin (GA) activity relative to Auxin; Nitrogen excess.Reduce Nitrogen; ensure 4-CPA covers the ovary, not just sepals.
Cat-facing / Deformity Concentration overdose (>50 ppm in mild weather).Flush with water immediately; reduce concentration by 50%.
Leaf Epinasty (Curling) Drift / Systemic translocation.Switch to directed nozzle application; add drift retardant.
Orange/Yellow Fruit Suppression of Lycopene biosynthesis (High Auxin effect).Harvest later; this is a known physiological trade-off.

The Mechanics of Failure: Why 4-CPA Stops Working

To troubleshoot effectively, you must understand the signaling pathway you are trying to manipulate.

The Auxin Signaling Pathway (Mechanism of Action)

4-CPA functions by bypassing the fertilization requirement. In a natural setting, pollen tube growth triggers auxin synthesis. 4-CPA artificially floods the TIR1/AFB receptor complex.

Key Failure Point: If the plant is under severe abiotic stress, the expression of Aux/IAA repressors (specifically SlIAA9) may be too high for the applied dose of 4-CPA to overcome, or the ARF transcription factors (specifically SlARF7/8) may be downregulated independent of auxin.

AuxinPathway CPA 4-CPA (Synthetic Ligand) Receptor TIR1/AFB (Receptor Complex) CPA->Receptor Binds Repressor SlIAA9 (Repressor Protein) Receptor->Repressor Ubiquitinates Proteasome 26S Proteasome (Degradation) Repressor->Proteasome Targeted for Destruction ARF SlARF7 / SlARF8 (Transcription Factors) Proteasome->ARF Releases Inhibition Response Cell Expansion (Parthenocarpy) ARF->Response Activates Gene Expression

Figure 1: The molecular mechanism of 4-CPA. Failure occurs if the Repressor (SlIAA9) is not successfully degraded or if the Receptor (TIR1) affinity is altered by heat stress.

Frequently Asked Questions (Troubleshooting)

Q1: I used the standard 20 ppm dose, but fruit set is still <40%. Why?

Answer: The "standard" dose is calibrated for optimal temperatures (18°C–24°C).

  • The Thermal Decay Factor: At high temperatures (>28°C day / >20°C night), the metabolic rate of the plant increases, and although 4-CPA is stable, the signal transduction chain is "noisy."

  • The Fix: Under heat stress, research indicates you must increase concentration.

    • Optimal Temp: 20–30 ppm.

    • Heat Stress (>28°C): Increase to 40–50 ppm .

    • Extreme Heat Rescue: Some protocols suggest up to 75 ppm , but this risks deformity [1, 2].

Q2: Why are my fruits "puffy" (hollow locules) after treatment?

Answer: This is Pseudo-embryony Failure . 4-CPA stimulates the pericarp (flesh) to expand rapidly. However, if the jelly (locular tissue) does not expand at the same rate, you get air pockets.

  • Cause: This is often exacerbated by high Nitrogen levels or applying 4-CPA to flowers that are not fully open (immature ovaries).

  • Correction:

    • Wait until the petals are fully reflexed (bent back).

    • Reduce Nitrogen fertilization during the setting phase.

    • Ensure the spray penetrates the flower cone; superficial misting is insufficient.

Q3: My plants are showing severe leaf curling (Epinasty). Is the crop lost?

Answer: Not necessarily, but you have induced Herbicide-Like Toxicity . 4-CPA is structurally related to 2,4-D (a weed killer). If it hits the apical meristem (growing tip) or young leaves, it causes uncontrolled cell elongation (epinasty).

  • Correction:

    • Immediate: Stop foliar broadcasting. You must use a directed spray (hand-held nozzle) targeting only the flower clusters.

    • Recovery: Apply a foliar fertilizer high in Potassium and Phosphorus (to harden tissues) and wait 7-10 days. New growth usually normalizes.

Q4: The fruit is turning orange, not red. Is this a chemical burn?

Answer: No, this is a known physiological shift in carotenoids. Exogenous auxins like 4-CPA can upregulate beta-carotene synthesis (orange) while slightly suppressing lycopene (red) accumulation in the later stages of ripening [3].[1]

  • Correction: This is cosmetic. Allow the fruit to ripen on the vine 3–5 days longer than usual to allow lycopene levels to recover.

Validated Experimental Protocol

Use this Standard Operating Procedure (SOP) to minimize variability.

Reagents:
  • Stock Solution: 4-CPA sodium salt.

  • Solvent: Ethanol (if using pure acid) or Water (if using salt).

  • Surfactant: Tween-20 (0.1%).

Preparation Table (for 1 Liter Working Solution):
Target Concentration4-CPA (mg/L)Condition
20 ppm 20 mgCool / Optimal Weather (<24°C)
40 ppm 40 mgWarm Weather (25°C - 30°C)
75 ppm 75 mgHigh Stress Only (>30°C) [1]
Workflow Diagram:

Workflow Start Start: Flower Cluster Inspection CheckStage Are 2/3 of flowers open? Start->CheckStage Wait Wait 24-48 Hours CheckStage->Wait No CheckTemp Check Night Temperature CheckStage->CheckTemp Yes Wait->CheckStage MixLow Mix 20-30 ppm CheckTemp->MixLow < 20°C MixHigh Mix 50-75 ppm CheckTemp->MixHigh > 20°C (Night) > 30°C (Day) Apply Directed Spray to Flower Cluster Only MixLow->Apply MixHigh->Apply Monitor Monitor for 7 Days Apply->Monitor Result Check Fruit Swelling Monitor->Result Success Success: Continue Routine Result->Success Swelling Visible Fail Fail: Re-assess Nutrition/Light Result->Fail Abscission

Figure 2: Decision logic for 4-CPA application. Note the critical temperature checkpoint.

References

  • Chishti, S. A. S., et al. (2020).[4] "Influence of 4-CPA Growth Regulator for Enhancing Yield of Tomato During Low Night Temperature Stress." Pakistan Journal of Agricultural Research, 33(2).

  • Sasaki, H., et al. (2005). "Effect of 4-CPA on Fruit Set and Yield of Tomato under High Temperature." Journal of the Japanese Society for Horticultural Science.

  • Li, J., et al. (2025). "Application of 4-CPA enhances plant growth and fruit quality of phyA mutant under heat stress."[1] Scientific Reports / PMC.

  • Wang, H., et al. (2005).[5] "Tomato fruit parthenocarpy and yield increase in response to chlorophenoxyacetic acid."[3][4] Scientia Horticulturae.

Sources

Optimization

Technical Support Center: Sodium 4-Chlorophenoxyacetate (Na-4-CPA)

Topic: Degradation Kinetics & Analytical Profiling in Soil/Water Matrices Status: Operational | Role: Senior Application Scientist[1] Welcome to the Technical Support Hub You are likely here because you are observing inc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Kinetics & Analytical Profiling in Soil/Water Matrices

Status: Operational | Role: Senior Application Scientist[1]

Welcome to the Technical Support Hub

You are likely here because you are observing inconsistent recovery rates in soil extraction or puzzling degradation kinetics in aqueous buffers. Sodium 4-chlorophenoxyacetate (Na-4-CPA) presents a unique challenge: it is applied as a highly soluble salt but behaves environmentally and analytically as a weak acid (4-CPA).[1]

This guide bypasses generic advice. We focus on the ionic dissociation that dictates this molecule's fate and the protonation states required for successful analysis.

Module 1: Analytical Method Optimization

Current Ticket: "I am using a C18 column for HPLC, but Na-4-CPA elutes in the void volume or shows massive peak tailing. My soil recovery is <40%."

The Root Cause: Speciation & pKa

Sodium 4-chlorophenoxyacetate dissociates instantly in water to form the 4-chlorophenoxyacetate anion (


).[1]
  • The Trap: The anion is highly polar and repelled by the hydrophobic C18 stationary phase.

  • The Fix: You must suppress ionization. The pKa of 4-CPA is approximately 3.10 – 3.56 [1, 2]. To retain it on a C18 column or extract it from soil, the pH must be at least 2 units below the pKa (pH < 2.0).[2]

Troubleshooting Protocol: The "Acid-Switch" Extraction

Do not use neutral water for extraction.[1] Follow this self-validating protocol to ensure you are measuring the total residue.

Step-by-Step Workflow:

  • Soil Acidification: Add 0.1 M HCl to your soil slurry until the supernatant pH is < 2.0. This converts soluble

    
     (salt form) into insoluble/hydrophobic 
    
    
    
    (acid form).[1]
  • Solvent Choice: Use Acetonitrile (ACN) rather than Methanol for extraction; ACN typically provides sharper peaks for phenoxy acids.[1][2]

  • Mobile Phase Buffering: Your HPLC mobile phase must contain 0.1% Phosphoric Acid or Formic Acid.[1][2]

Visualizing the Workflow (DOT Diagram):

ExtractionWorkflow Sample Soil Sample (Na-4-CPA Salt) Dissociation Pore Water Dissociation to Anion Sample->Dissociation Natural State Acidification Acidify to pH < 2.0 (Convert to Acid Form) Dissociation->Acidification Critical Step Extraction L-S Extraction (Acetonitrile) Acidification->Extraction Hydrophobic State Analysis HPLC-UV/MS (Acidic Mobile Phase) Extraction->Analysis Quantification

Figure 1: Critical extraction workflow emphasizing the pH-dependent conversion of the salt form to the analyzable acid form.

Module 2: Degradation Kinetics & Environmental Fate

Current Ticket: "My degradation data doesn't fit a simple First-Order plot. Is it hydrolysis or microbial action?"

The Mechanism: Biological vs. Photolytic

Na-4-CPA is remarkably stable against hydrolysis in the dark at neutral pH.[1] If you are seeing degradation, it is driven by UV Photolysis (in clear water) or Microbial Metabolism (in soil).[2][3]

Key Differentiators:

  • In Soil: Degradation is microbial.[1][3][4] It often displays a "lag phase" (adaptation time for bacteria like Pseudomonas or Alcaligenes) followed by rapid decay [3].[1]

  • In Water: Degradation is driven by UV light (290–320 nm).[1] In the absence of light, the sodium salt is persistent.[2]

Comparative Half-Life Data

Use this table to benchmark your experimental results. If your values deviate significantly, check for sterility (in controls) or light leaks.

MatrixConditionTypical Half-Life (

)
Primary Mechanism
Agricultural Soil Aerobic, Non-sterile2.5 – 7 daysMicrobial (Ether cleavage) [4]
Agricultural Soil Sterile (Autoclaved)> 30 daysMinimal (Adsorption only)
Surface Water Natural Sunlight2 – 15 daysPhotolysis (UV dependent) [5]
Groundwater Dark, pH 7Stable (> 60 days)Hydrolysis is negligible
Module 3: Metabolite Identification

Current Ticket: "I see a secondary peak appearing at a lower retention time. What is it?"

The Pathway: Ether Cleavage

The primary degradation step for 4-CPA is the cleavage of the ether bond. The sodium salt dissociates, and the resulting anion is attacked by soil bacteria.[2]

  • Major Metabolite: 4-Chlorophenol (4-CP) .[1][5] This is more toxic than the parent compound and often accumulates transiently.

  • Secondary Metabolite: 4-Chlorocatechol (rapidly degraded via ring fission).[1]

Degradation Pathway Diagram (DOT):

DegradationPathway Parent Sodium 4-CPA (Salt) Anion 4-CPA Anion (Mobile Phase) Parent->Anion Dissociation (Fast) Metabolite1 4-Chlorophenol (Major Intermediate) Anion->Metabolite1 Microbial Ether Cleavage (or Photolysis) Metabolite2 4-Chlorocatechol Metabolite1->Metabolite2 Hydroxylation RingCleavage Ring Fission Products (Maleylacetate) Metabolite2->RingCleavage Ortho-cleavage Mineralization CO2 + Cl- RingCleavage->Mineralization TCA Cycle

Figure 2: The degradation pathway of Sodium 4-CPA.[1] Note that 4-Chlorophenol is the primary intermediate to monitor during safety assessments.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use UV detection for Na-4-CPA? A: Yes. The aromatic ring provides strong absorption.

  • Wavelength: 225 nm (max sensitivity) or 275-280 nm (higher selectivity, less noise from soil matrix).[1][2]

  • Tip: If using 225 nm, ensure your acetonitrile is "HPLC Grade" or "Far UV Grade" to avoid solvent cutoff noise.[2]

Q: Why is my standard curve non-linear at high concentrations? A: Na-4-CPA can dimerize at high concentrations in acidic mobile phases, or you may be saturating the detector.[1] However, the most common issue is solubility mismatch .[2] If you dissolve the salt in pure water but inject into a high-organic mobile phase, the sudden precipitation of the acid form inside the injector loop can cause erratic peak areas. Always dissolve standards in the mobile phase.

Q: How does soil pH affect leaching? A:

  • High pH (> 6): Na-4-CPA exists as the anion (

    
    ).[1] It is highly mobile and will leach into groundwater (Low 
    
    
    
    ).[1]
  • Low pH (< 4): Exists as the neutral acid. It adsorbs to soil organic carbon.[1][2]

  • Implication: In limed agricultural soils (pH ~7), expect high mobility and potential groundwater contamination risks [6].[2]

References
  • Helix Chromatography. (n.d.).[1][2] HPLC Method for Analysis of pCPA (4-Chlorophenoxyacetic Acid). Available at: [Link][1][2]

  • National Institutes of Health (NIH). (n.d.). Bacterial metabolism of 4-chlorophenoxyacetate. PubMed Central.[1][2] Available at: [Link]

  • Ha Danh Duc, et al. (2019).[2][4] Biodegradation of 2,4-dichlorophenoxyacetic acid and 4-chlorophenol in contaminated soils. Academia Journal of Biology. Available at: [Link][1][2]

  • ResearchGate. (2025). Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions. Available at: [Link]

  • University of Hertfordshire. (2025).[1] PPDB: Pesticide Properties DataBase - (4-chlorophenoxy)acetic acid.[1] Available at: [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Sodium 4-Chlorophenoxyacetate (4-CPA-Na) Application Guide

Executive Summary & Mechanism of Action The Core Issue: Leaf curling (epinasty) following Sodium 4-chlorophenoxyacetate (4-CPA-Na) application is rarely a sign of pathogen infection. It is a physiological response to aux...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Core Issue: Leaf curling (epinasty) following Sodium 4-chlorophenoxyacetate (4-CPA-Na) application is rarely a sign of pathogen infection. It is a physiological response to auxin overdose .

4-CPA-Na is a synthetic auxin analogue.[1] While it effectively induces parthenocarpy (fruit set) by mimicking Indole-3-acetic acid (IAA), an excess concentration triggers the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. This floods the plant tissue with ethylene . Ethylene causes the cells on the upper (adaxial) side of the petiole and leaf midrib to elongate faster than the lower (abaxial) side, forcing the leaf to curl downward.

Mechanism Visualization

The following diagram outlines the signaling cascade that transforms a chemical application into a physical side effect.

AuxinMechanism Application 4-CPA-Na Application Uptake Cellular Uptake (Dissociation to 4-CPA-) Application->Uptake Solubilization TIR1 TIR1 Receptor Activation Uptake->TIR1 Mimicry GeneExp Auxin Response Genes (GH3, Aux/IAA degradation) TIR1->GeneExp Ethylene Ethylene Biosynthesis (ACS/ACO Upregulation) GeneExp->Ethylene Overstimulation DiffGrowth Differential Cell Elongation (Adaxial > Abaxial) Ethylene->DiffGrowth High Turgor Epinasty Leaf Epinasty (Downward Curling) DiffGrowth->Epinasty

Figure 1: The physiological pathway from 4-CPA-Na application to leaf epinasty. Note that ethylene acts as the secondary messenger causing the physical deformation.

Diagnostic Framework: Is it Chemical or Viral?

Before altering your protocol, you must confirm the curling is chemical (phytotoxicity) and not viral (e.g., Tomato Yellow Leaf Curl Virus - TYLCV).

FeatureChemical Epinasty (4-CPA Toxicity)Viral Infection (e.g., TYLCV)
Curling Direction Downward (Epinasty) and spiraling.Upward (Hyponasty) or cupping.
Texture Leaves feel thick, leathery, and rubbery.Leaves are brittle, crinkly, and fragile.[2][3]
Coloration Dark green (often darker than normal).Chlorotic margins (yellowing) or mosaic patterns.
Onset Speed Rapid (24–48 hours post-application).Gradual (spreads over 1–2 weeks).
Distribution Localized near spray site or newest growth.Systemic; often starts at top, spreads randomly.
Pests None required.Presence of Whiteflies (Bemisia tabaci).[2][3]

Protocol Optimization: Preventing the Curl

The therapeutic window for 4-CPA-Na is narrow. The difference between "fruit set" and "herbicide damage" is often less than 20 ppm.

A. The Concentration Rule

For most Solanaceous crops (Tomato, Eggplant), the safe range is 10–20 mg/L (ppm) .

  • 10-15 ppm: Safe zone for hot weather (>25°C).

  • 15-20 ppm: Standard zone for mild weather (20-25°C).

  • >25 ppm: High risk of leaf deformation.

Step-by-Step Preparation (Self-Validating Protocol):

  • Stock Solution (1000 ppm): Dissolve 1.0 g of 4-CPA-Na powder in 1 Liter of distilled water. (Sodium salt is water-soluble; no alcohol needed).

  • Working Solution (20 ppm): Take 20 mL of Stock Solution and dilute into 980 mL of water.

  • Validation: If you do not have a precision scale, do not estimate. Use a pre-measured 1g sachet and serial dilution.

B. Application Precision

Never spray the whole plant. 4-CPA is translocatable. If you spray the apical meristem (growing tip), you will stunt the entire plant.

  • Correct Method: Use a small hand-held sprayer or a dipping cup. Treat only the open flower clusters.

  • Shielding: Use your hand or a cardboard shield to protect the stem and leaves behind the flower cluster during spraying.

C. Environmental Decision Tree

Temperature dictates the volatility and uptake rate of the auxin.

EnvProtocol Start Check Ambient Temp Low < 20°C Start->Low Med 20°C - 30°C Start->Med High > 30°C Start->High ActionLow Use 20-25 ppm Spray mid-day Low->ActionLow ActionMed Use 15-20 ppm Spray morning/evening Med->ActionMed ActionHigh STOP APPLICATION High risk of volatility and rapid uptake High->ActionHigh

Figure 2: Environmental logic flow for 4-CPA-Na application. High temperatures significantly increase phytotoxicity risks.

Troubleshooting & Recovery

"I sprayed yesterday, and the leaves are curling today. What now?"

Immediate Mitigation (0–6 Hours Post-Spray)

If you realize you overdosed or sprayed the foliage within 6 hours:

  • Foliar Wash: Spray the entire plant heavily with clean water (pH 7.0). This can wash off unabsorbed surface residues.

  • Irrigation: Flush the root zone with fresh water to maximize turgor pressure, helping the plant dilute the systemic concentration.

Damage Control (>24 Hours Post-Spray)

Once curling (epinasty) is visible, the auxin is cellular. Do not prune immediately.

  • The Waiting Game: Epinasty from 4-CPA is often temporary. The leaves may remain curled, but new growth (apical shoots) often emerges normal after 7–10 days as the compound metabolizes.

  • Nutrient Support: Apply a foliar fertilizer high in Potassium (K) and Calcium (Ca) .

    • Why? Calcium strengthens cell walls against the uneven elongation caused by ethylene. Potassium regulates stomatal function and water balance.

  • Avoid Nitrogen: Do not apply high-Nitrogen fertilizers during recovery. Rapid vegetative growth will exacerbate the curling.

Frequently Asked Questions (FAQ)

Q: Can I mix 4-CPA-Na with fungicides? A: Generally, yes, but with caution. Avoid mixing with alkaline fungicides (like Copper hydroxide) or highly acidic foliar feeds. Extreme pH changes can alter the dissociation of the salt, changing its uptake rate. Always perform a jar test.

Q: The leaves are curled, but will the fruit be safe? A: Yes. The curling is a vegetative response.[4][5] Unless the dose was high enough to cause fruit deformation (cat-facing or puffiness), the fruit is metabolically safe. However, severe leaf damage reduces photosynthesis, which may lower fruit sugar content (Brix).

Q: Why use the Sodium salt (4-CPA-Na) instead of the acid? A: The Sodium salt is highly water-soluble. The acid form requires alcohol or alkali to dissolve. For agricultural precision, the salt minimizes the risk of precipitation in the tank, ensuring a consistent ppm application.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23664720, Sodium 4-chlorophenoxyacetate. Retrieved from [Link]

  • Sandalio, L. M., et al. (2016).[6] Leaf epinasty and auxin: A biochemical and molecular overview. Plant Science. Retrieved from [Link]

  • Baliyan, S. P. (2015). The Effects of 4-Chlorophenoxyacetic Acid Plant Growth Regulator on the Fruit Set, Yield and Economic Benefit of Growing Tomatoes. ResearchGate. Retrieved from [Link]

  • Oregon State University Extension. (n.d.). Avoiding Pesticide Phytotoxicity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Sodium 4-Chlorophenoxyacetate (4-CPA-Na) Optimization for Viticulture

Executive Summary & Physiological Basis Why use 4-CPA-Na? Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic auxin analogue.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physiological Basis

Why use 4-CPA-Na? Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic auxin analogue. Unlike Gibberellic Acid (GA3), which primarily drives cell expansion via water uptake, 4-CPA-Na functions by mimicking Indole-3-Acetic Acid (IAA). It binds to TIR1/AFB receptors, triggering the degradation of Aux/IAA repressor proteins. This releases Auxin Response Factors (ARFs), specifically VvARF19 and VvARF7 in grapes, which directly regulate genes responsible for:

  • Inhibiting Abscission: Preventing the formation of the abscission layer at the pedicel (reducing fruit drop).

  • Cell Wall Integrity: Downregulating hemicellulose degradation (maintaining firmness).[1]

  • Vascular Development: Enhancing sink strength in the berry to attract photosynthates.

Mechanism of Action: The Auxin Signal Transduction Pathway

The following diagram illustrates how 4-CPA-Na bypasses natural auxin fluctuations to lock the fruit into a "growth" state.

AuxinPathway CPA 4-CPA-Na (Exogenous) TIR1 TIR1/AFB Receptor (E3 Ligase Complex) CPA->TIR1 Binds AuxIAA Aux/IAA Repressor (Degraded) TIR1->AuxIAA Ubiquitinates ARF ARF Transcription Factors (VvARF19, VvARF7) AuxIAA->ARF Releases Inhibition GeneExp Target Gene Activation ARF->GeneExp Promotes Drop Inhibit Abscission Zone (Prevent Drop) GeneExp->Drop Firmness Inhibit VvLBD13/VvXTH10 (Maintain Firmness) GeneExp->Firmness Expansion Cell Expansion (Berry Sizing) GeneExp->Expansion

Figure 1: Molecular pathway of 4-CPA-Na. The compound triggers the degradation of repressors, allowing ARF proteins to activate fruit set and maintenance genes.

Variety-Specific Application Protocols

CRITICAL WARNING: 4-CPA-Na has a narrower therapeutic index than GA3. Overdosing (>50 ppm) or applying during high heat (>30°C) causes irreversible rachis hardening and delayed ripening.

Table 1: Comparative Protocol by Variety Type
Variety ClassExample CultivarsPrimary GoalTiming (Phenological Stage)Optimal ConcentrationNotes
Tetraploid (Large Berry) Kyoho, PioneFruit Set & Drop PreventionPost-Bloom: 3–5 days after full bloom (E-L Stage 27)10–15 mg/L (ppm)Highly sensitive to rachis hardening. Do not exceed 20 ppm.
Diploid (Seedless) Thompson SeedlessBerry Sizing & Pedicel ThickeningFruit Set: 4–7 days after shatter (E-L Stage 29)15–20 mg/L (ppm)Often combined with GA3. 4-CPA prevents the "shatter" often caused by high GA3.
Diploid (Seeded) Red Globe, MuscatFirmness & Shelf LifeVeraison Onset: (E-L Stage 35)5–10 mg/L (ppm)Late application targets cell wall integrity (VvARF19 pathway).
Parthenocarpic Induction Fenghou, DelawareInducing SeedlessnessPre-Bloom: 2–5 days before anthesis (E-L Stage 17)15–25 mg/L (ppm)Experimental: May cause "pseudo-seeds" (lignified seed coats without embryos).

Experimental Workflow: The "Split-Cluster" Validation

To validate the efficacy of 4-CPA-Na on a new variety without risking the entire crop, use this self-validating workflow.

Workflow cluster_treat Treatment Application (Dip Method) Start Start Validation Select Select 10 Representative Vines (Uniform Vigor) Start->Select Tag Tag 3 Clusters per Vine (Basal, Middle, Apical) Select->Tag T1 Control (Water + Surfactant) Tag->T1 T2 10 ppm 4-CPA Tag->T2 T3 20 ppm 4-CPA Tag->T3 Data Data Collection: 1. Berry Diameter (mm) 2. Drop Rate (%) 3. Rachis Flexibility (1-5 Scale) T1->Data T2->Data T3->Data Decision Scale Up? Data->Decision

Figure 2: The "Split-Cluster" bioassay allows for precise toxicity monitoring before broad application.

Step-by-Step Preparation
  • Stock Solution (1000 ppm): Dissolve 1g of 4-CPA-Na (98% TC) in 50mL ethanol or warm water (it is soluble in water as a sodium salt, but ethanol ensures speed). Dilute to 1L with water.

  • Working Solution: Use

    
    . To make 10L of 15 ppm solution from 1000 ppm stock:
    
    
    
    
  • Surfactant: Always add a non-ionic surfactant (e.g., Tween 20 or commercial spreader) at 0.05% v/v. Auxins require intimate contact with the cuticle for absorption.

Troubleshooting Center (FAQs)

Q1: My rachis (grape stems) are turning woody and brittle immediately after treatment. Why?

  • Diagnosis: Phytotoxicity (Rachis Sclerosis).

  • Root Cause: Concentration was too high (>25 ppm for sensitive varieties) or application occurred during heat stress (>30°C).

  • Mechanism: Excessive auxin signaling triggers rapid lignification and ethylene production in the vascular tissue.

  • Corrective Action: Cannot reverse existing damage. For future cycles, reduce concentration by 50% or shift application to evening hours (lower evaporation/uptake rate).

Q2: I treated "Kyoho" grapes to prevent drop, but now the berries are uneven sizes (Hens and Chicks).

  • Diagnosis: Millerandage (Shot Berries).

  • Root Cause: Application timing was too early (during capfall/anthesis).

  • Mechanism: Applying 4-CPA during pollination can inhibit pollen tube growth in seeded varieties, leading to partial fertilization.

  • Corrective Action: Delay application until 7–10 days post-bloom , when the fruit set is naturally established, to size the berries rather than interfere with fertilization.

Q3: Can I mix 4-CPA-Na with Gibberellic Acid (GA3)?

  • Diagnosis: Compatibility Inquiry.

  • Answer: Yes, but with caution.

  • Synergy: GA3 drives expansion; 4-CPA strengthens the pedicel to support that weight.

  • Protocol: Reduce the concentration of both when mixing. A common Kyoho mix is 10 ppm 4-CPA + 12.5 ppm GA3.

  • Warning: Do not mix with alkaline pesticides (e.g., Bordeaux mixture), as this will hydrolyze the auxin and render it ineffective.

Q4: The berries set well but are not coloring up (delayed veraison).

  • Diagnosis: Maturation Delay.

  • Root Cause: Auxins are potent senescence inhibitors. High residues prevent the degradation of chlorophyll and the accumulation of anthocyanins.

  • Corrective Action: Apply Abscisic Acid (ABA) or Ethephon at veraison to counteract the residual auxin effect and trigger ripening.

References

  • National Institutes of Health (NIH). (2021). 4-CPA Induces the Formation and Development of Defective "Fenghou" Grape Seeds.[2][3]Link

  • EurekAlert! (AAAS). (2025).[1] How grapes stay firm: Auxin-regulated gene cascade delays berry softening.[1]Link

  • University of California Agriculture and Natural Resources (UCANR). Growth Regulators in Grape Production.Link

  • MDPI (Biomolecules). Identification and Characterization of AUXIN Response Factor Gene Family Reveals Their Regulatory Network.Link

  • Plant Growth Regulation Society. 4-Chlorophenoxyacetic Acid Sodium Salt: Technical Data Sheet.Link

Sources

Troubleshooting

Technical Support: Troubleshooting 4-CPA Solubility

Executive Summary: The Chemistry of the Problem If your 4-CPA is not dissolving, you are likely fighting its pKa (3.56) or its lipophilicity . 4-CPA (4-Chlorophenoxyacetic acid) is a synthetic auxin.[1] In its standard p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the Problem

If your 4-CPA is not dissolving, you are likely fighting its pKa (3.56) or its lipophilicity .

4-CPA (4-Chlorophenoxyacetic acid) is a synthetic auxin.[1] In its standard powder form, it is a free acid , not a salt. Free acids are protonated and non-polar, making them nearly insoluble in water (~0.98 g/L). To dissolve it, you must either:

  • Deprotonate it: Raise the pH using a base (NaOH/KOH) to convert it into a highly soluble salt (4-CPA-Na).

  • Solvate the non-polar ring: Use an organic solvent (Ethanol/DMSO) to dissolve the aromatic ring before introducing water.

The most common failure mode is adding water directly to the powder, or diluting an ethanol stock into water too quickly, causing the solute to "crash out" as a milky precipitate.

Diagnostic Flowchart

Use this logic tree to identify why your specific solution failed.

CPA_Troubleshooting Start Start: 4-CPA Powder Solvent What solvent did you add first? Start->Solvent Water Water / Buffer Solvent->Water Directly Organic Ethanol / DMSO Solvent->Organic Dissolved fully Base 1N NaOH / KOH Solvent->Base Dropwise Fail_Water FAILURE: Low Solubility (Acid form is hydrophobic) Water->Fail_Water Check_Dilution Did you add water to this mix? Organic->Check_Dilution Success_Base SUCCESS: Salt Form Created (High Solubility) Base->Success_Base Precipitate Did it turn cloudy/milky? Check_Dilution->Precipitate Yes Fail_Precip FAILURE: 'Crash Out' (Rapid polarity change) Precipitate->Fail_Precip Yes Success_Org SUCCESS: Stable Stock Precipitate->Success_Org No (Remained Clear)

Figure 1: Decision matrix for diagnosing 4-CPA solubility issues. Blue nodes represent diagnostic questions; Red nodes indicate failure modes; Green nodes indicate successful solubilization.

Technical Analysis of Failure Modes
Issue 1: The "Water-First" Error
  • Observation: Powder floats on top of the water or clumps at the bottom.

  • Mechanism: The hydrophobic chlorophenoxy ring repels water. The pKa of 4-CPA is 3.56. In unbuffered water (pH ~7), equilibrium exists, but the dissolution rate of the solid acid is kinetically extremely slow due to the high lattice energy of the crystal.

  • Correction: Do not heat. Heating may degrade the auxin. You must switch to the Base Dissolution Method (see Protocol A).

Issue 2: The "Milky Cloud" (Precipitation upon Dilution)
  • Observation: You dissolved the powder in Ethanol (EtOH), but when you added water to bring it to volume, the solution instantly turned white/cloudy.

  • Mechanism: This is a solvent shock . 4-CPA is soluble in EtOH but insoluble in water. When you add water, the overall percentage of EtOH drops. If the pH of the water is neutral or acidic, the 4-CPA reverts to its protonated (insoluble) form and precipitates out of solution as micro-crystals.

  • Correction: You must add the water slowly and ensure the final pH is kept slightly alkaline (pH > 6.0) or keep the organic solvent concentration high enough to support the solute.

Comparative Solubility Data
Solvent SystemSolubility PotentialSuitability for Tissue CultureRisk Factor
Water (Neutral) Very Low (~0.9 g/L)PoorHigh (Incomplete dissolution)
Ethanol (95-100%) High (>50 mg/mL)ModerateHigh (Precipitation on dilution)
DMSO Very High (>100 mg/mL)GoodLow (Cytotoxicity at high vol)
1N NaOH / KOH Excellent (Forms Salt) Best Low (Gold Standard)
Master Protocols
Protocol A: The "Gold Standard" (NaOH/KOH Method)

Recommended for making 1 mg/mL (1000 ppm) Stock Solutions.

  • Weigh: Measure 100 mg of 4-CPA free acid powder.

  • Solvate: Place powder in a beaker. Add 2–5 mL of 1N NaOH (or 1N KOH).

    • Why? This converts the acid to Sodium 4-chlorophenoxyacetate (the salt form), which is water-soluble.

  • Agitate: Vortex or stir until the solution is perfectly clear. It should take less than 2 minutes.

  • Dilute: Slowly add double-distilled water (ddH₂O) to reach approximately 90 mL.

  • Adjust pH (Optional but Recommended): Check pH. It will likely be high (10-12). If your experimental design requires neutral stock, adjust pH down to ~7.0–8.0 using dilute HCl.

    • Critical Warning: Do not drop pH below 5.0, or the acid will re-precipitate.

  • Final Volume: Top up to 100 mL with ddH₂O.

  • Sterilization: Filter sterilize (0.22 µm) or Autoclave (see FAQ).

Protocol B: The Co-Solvent Method (Ethanol)

Use only if your experiment cannot tolerate sodium/potassium ions.

  • Weigh: Measure 100 mg of 4-CPA.

  • Dissolve: Add 2–5 mL of 100% Ethanol (or DMSO). Swirl until fully dissolved.

  • Warm Water Addition: While stirring the ethanol solution rapidly, dropwise add warm (~40°C) water.

    • Why? Slow addition prevents local areas of low solvent concentration that trigger precipitation.

  • Volume: Bring to final volume. If cloudiness appears, add a few drops of 1N KOH to clear it (re-ionizing the acid).

Frequently Asked Questions (FAQs)

Q: Can I autoclave my 4-CPA stock solution? A: Yes. Unlike natural auxins (IAA) which are heat-labile, synthetic auxins like 4-CPA and 2,4-D are generally heat stable at 121°C (15 psi) for 15-20 minutes. However, for long-term storage and maximum potency, filter sterilization (0.22 µm) is the preferred best practice to avoid any potential thermal hydrolysis.

Q: My solution precipitated. Can I save it? A: Usually, yes. Add 1N NaOH dropwise to the milky suspension while stirring. As the pH rises, the precipitate should re-dissolve as it converts to the salt form. If it does not clear by pH 10, discard and start over using Protocol A.

Q: How should I store the stock solution? A: Store at 2–8°C (refrigerator) in the dark. 4-CPA is stable for months at this temperature. For long-term storage (>6 months), aliquot and freeze at -20°C.

Q: Why does the protocol specify NaOH instead of just water? A: 4-CPA has a pKa of 3.56. At pH levels above the pKa, molecules lose a proton and become negatively charged (ionized). Charged molecules interact well with polar water molecules. NaOH ensures the pH remains high enough to keep the molecule in this ionized, soluble state.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 26229, (4-Chlorophenoxy)acetic acid. Retrieved from [Link]

  • PhytoTechnology Laboratories.Product Information Sheet: C237 - 4-Chlorophenoxyacetic Acid.
  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - 4-CPA. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Sodium 4-chlorophenoxyacetate (4-CPA) Efficacy in Field Applications

Welcome to the technical support center for Sodium 4-chlorophenoxyacetate (4-CPA). This guide is designed for researchers, scientists, and development professionals to provide in-depth, field-proven insights into the eff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 4-chlorophenoxyacetate (4-CPA). This guide is designed for researchers, scientists, and development professionals to provide in-depth, field-proven insights into the effective use of 4-CPA. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the application of 4-CPA, providing a logical framework for diagnosis and resolution.

Issue 1: Sub-optimal or No Increase in Fruit Set After 4-CPA Application

You've applied 4-CPA as a fruit-setting agent, but the observed effect is minimal or non-existent.

Potential Causes & Solutions:

  • Incorrect Timing of Application: The efficacy of 4-CPA is highly dependent on the developmental stage of the flower. As a synthetic auxin, it is most effective when applied during the flowering stage to prevent abscission (dropping) of blooms and promote ovary development.[1][2][3]

    • Causality: 4-CPA mimics the natural auxin surge that occurs post-fertilization, signaling the plant to retain the ovary and develop it into a fruit.[2][3][4] Applying it too early or too late misses the critical physiological window for this signal to be effective.

    • Self-Validating Protocol: For a crop like tomatoes, a recommended protocol is to apply a 20-30 ppm solution when approximately two-thirds of the flowers on a truss have opened.[3] Flag several flower clusters at different developmental stages (e.g., bud, early bloom, full bloom, post-bloom) and apply 4-CPA to each group. Monitoring the fruit set percentage in each group will empirically determine the optimal application window for your specific cultivar and conditions.

  • Inappropriate Concentration: The dose-response to 4-CPA is critical. Too low a concentration will be ineffective, while too high a concentration can lead to phytotoxicity.[2]

    • Causality: A sufficient concentration is required to trigger the auxin signaling pathway that stimulates cell division and enlargement in the ovary.[2][3]

    • Self-Validating Protocol: Conduct a concentration gradient experiment. Prepare solutions ranging from 10 ppm to 75 ppm. For tomatoes, studies have shown that concentrations up to 75 ppm can significantly increase yield, especially under temperature stress.[5][6] Apply each concentration to a separate, uniform set of plants and record the number of fruits set per cluster and total yield. This will establish the optimal concentration for your experimental conditions.

  • Adverse Environmental Conditions: Temperature, humidity, and light intensity significantly impact plant physiology and the efficacy of exogenous compounds.

    • Causality: Extreme temperatures (both high and low) can inhibit natural fruit set by affecting pollen viability and fertilization.[5][7] While 4-CPA can mitigate these effects, its own uptake and translocation can be hindered under stressful conditions.[8] For instance, applications should be avoided during the high heat of the day to prevent rapid drying of the solution and potential phytotoxicity.[2][3][9]

    • Self-Validating Protocol: Record environmental data (max/min temperature, humidity, light levels) for several days before and after application. Correlate this data with your fruit set success. If possible, run parallel experiments in a controlled environment (growth chamber) and the field to isolate the impact of environmental variables. Studies indicate 4-CPA is effective in improving tomato yield when night temperatures are between 12.5-23°C and can even be beneficial at temperatures as low as 2-7.5°C.[5]

  • Poor Plant Health: The overall vigor of the plant can affect its response to growth regulators.

    • Causality: A plant under stress from disease, nutrient deficiency, or water imbalance will have a compromised metabolic system.[10] This can limit its ability to absorb, translocate, and respond to the 4-CPA signal, as resources are diverted to survival rather than reproductive development.

    • Self-Validating Protocol: Before application, perform a baseline health assessment of your plants (e.g., chlorophyll content via SPAD meter, visual inspection for disease, soil moisture analysis). Apply 4-CPA to groups of healthy and stressed plants. The differential response will validate the importance of plant health in treatment efficacy.

Issue 2: Phytotoxicity Symptoms Observed Post-Application

Following 4-CPA application, you observe signs of plant damage such as leaf curling, cupping, chlorosis (yellowing), or stunted growth.[11][12]

Potential Causes & Solutions:

  • Excessive Concentration: This is the most common cause of phytotoxicity. At high doses, synthetic auxins like 4-CPA can have herbicidal effects.[1]

    • Causality: High concentrations of auxins disrupt normal hormonal balance, leading to uncontrolled and disorganized growth, such as epinasty (downward bending of leaves), and can inhibit growth in sensitive tissues.[8][12]

    • Self-Validating Protocol: If phytotoxicity is observed, immediately reduce the concentration for subsequent applications by 50% and observe the plant response. Refer to your dose-response experiment (mentioned in Issue 1) to identify the threshold at which phytotoxicity occurs. Always start with the lowest recommended concentration for a new crop or cultivar.

  • Improper Application Method: Spraying the entire plant when only the flowers require treatment can cause damage to sensitive young leaves and growing points.[2][9]

    • Causality: Vegetative tissues, particularly new growth, are highly sensitive to hormonal signals. A broad application of 4-CPA can disrupt their normal development.

    • Self-Validating Protocol: Compare a targeted flower-cluster-only spray with a whole-plant spray on different plant groups. Document the health of leaves and stems in each group over a two-week period. For tomatoes, targeted application to flower clusters is the standard and safest method.[2][3]

  • Formulation and Adjuvant Issues: The solubility and stability of the 4-CPA formulation are key. The sodium salt of 4-CPA is water-soluble, but the acid form is not.[1] Incompatible tank-mix partners or improper adjuvants can also cause harm.

    • Causality: Poor solubility can lead to uneven application, with some parts of the plant receiving a highly concentrated dose. Sunlight can also degrade 4-CPA, reducing its stability.[1]

    • Self-Validating Protocol: Always ensure your 4-CPA solution is fully dissolved before application.[2] If using the acid form, dissolve it in a small amount of an appropriate organic solvent before diluting with water. When testing a new adjuvant or tank mix, perform a "jar test" to check for physical compatibility and apply the mixture to a small, non-critical batch of plants first to screen for phytotoxicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which 4-CPA promotes fruit set?

A1: Sodium 4-chlorophenoxyacetate (4-CPA) is a synthetic plant growth regulator that functions as an auxin mimic.[4][13] Its primary role in promoting fruit set is to stimulate the plant's ovary to develop into a fruit, a process known as parthenocarpy, even in the absence of successful pollination and fertilization.[1][2] It achieves this by being absorbed through the flower and initiating a signaling cascade that leads to cell division and differentiation in the ovary tissue, preventing the flower from aborting and promoting its growth into a seedless or near-seedless fruit.[2][3][14]

4-CPA_Mechanism cluster_0 Application cluster_1 Plant Response cluster_2 Physiological Outcome CPA 4-CPA Application to Flower Uptake Absorption by Ovary Tissue CPA->Uptake Signal Auxin Signal Transduction Uptake->Signal Mimics Natural Auxin Gene Gene Expression (Cell Division & Growth Genes) Signal->Gene Prevent Prevents Flower Abscission Gene->Prevent Develop Stimulates Ovary Development Gene->Develop Fruit Parthenocarpic Fruit Set Develop->Fruit

Caption: Mechanism of 4-CPA inducing parthenocarpic fruit set.

Q2: How should I prepare a 4-CPA solution for field application?

A2: Proper preparation is crucial for efficacy and safety. The most commonly used form is Sodium 4-chlorophenoxyacetate, which is soluble in water.

Step-by-Step Protocol: Preparation of a 50 ppm Solution

  • Determine Required Volume: Decide on the total volume of spray solution needed (e.g., 10 Liters).

  • Calculate Mass of 4-CPA:

    • A 50 ppm (parts per million) solution is equivalent to 50 mg/L.

    • For 10 L, you will need: 50 mg/L * 10 L = 500 mg (or 0.5 g) of Sodium 4-CPA.

  • Create a Stock Solution (Recommended): It is more accurate to create a concentrated stock solution first.

    • Weigh 1 g (1000 mg) of Sodium 4-CPA powder accurately.

    • Add it to a beaker and dissolve it in a small amount of warm water, stirring until fully dissolved.[2]

    • Transfer this solution to a 1 L volumetric flask and fill it to the 1 L mark with distilled water. This creates a 1000 ppm (1000 mg/L) stock solution.

  • Dilute to Working Concentration:

    • To make 10 L of a 50 ppm solution from a 1000 ppm stock, use the formula: C1V1 = C2V2.

    • (1000 ppm)(V1) = (50 ppm)(10 L)

    • V1 = (50 * 10) / 1000 = 0.5 L or 500 mL.

    • Measure 500 mL of the stock solution and add it to a spray tank. Add water to reach a final volume of 10 L.

  • Final Steps:

    • Agitate the tank to ensure the solution is uniformly mixed.

    • If adding adjuvants (like a non-ionic surfactant to improve coverage), add them last according to the manufacturer's instructions.

    • Apply the solution promptly after preparation. 4-CPA can degrade upon exposure to sunlight.[1]

Q3: What are the key environmental and plant-related factors that influence 4-CPA efficacy?

A3: Several interacting factors determine the final outcome of a 4-CPA application. Efficacy is not solely dependent on the chemical itself but on the entire plant-environment system.[8]

Summary of Key Factors:

FactorOptimal ConditionRationale & Impact on Efficacy
Temperature Mild to warm (e.g., 15-25°C). Application in morning/evening.[9]High temperatures can cause rapid evaporation and increase phytotoxicity risk.[2][3] Low temperatures slow metabolic activity, reducing uptake and translocation.[5]
Humidity Moderate to highHigher humidity slows the drying of spray droplets on the flower surface, allowing more time for absorption.
Light Avoid direct, intense sunlight during application.Intense UV radiation can cause degradation of the 4-CPA molecule, reducing the effective dose delivered to the plant.[1]
Plant Vigor Healthy, well-nourished, and adequately watered plants.Stressed plants have impaired physiological functions, which can limit the uptake and translocation of the compound and the plant's ability to respond.[8][10]
Crop Cultivar VariesDifferent cultivars of the same species can exhibit varying sensitivity and response to plant growth regulators. Preliminary trials on a small scale are always recommended.[15]
Q4: Can 4-CPA affect the final quality of the fruit?

A4: Yes, 4-CPA can influence fruit quality parameters beyond just size and number. In tomatoes, for example, application of 4-CPA has been shown to alter pigment concentrations. Specifically, it can lead to an increase in β-carotene content and a decrease in lycopene levels, which can result in fruits with a more orange hue compared to the typical red of untreated fruits.[16] It has also been reported to increase levels of Brix (a measure of sugar content) and ascorbic acid (Vitamin C) in tomatoes under heat stress conditions.[16] Therefore, researchers should consider these potential quality shifts when evaluating the overall impact of the treatment.

Caption: A logical workflow for troubleshooting poor 4-CPA efficacy.

References

  • Akhtar, N., et al. (2020). Influence of 4-CPA Growth Regulator for Enhancing Yield of Tomato During Low Night Temperature Stress. Pakistan Journal of Agricultural Research, 33(2). [Link]

  • Chen, Y., et al. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. MDPI. [Link]

  • PANGOO INDUSTRY. (n.d.). Plant Growth Regulators P-Chlorophenoxyacetic acid 4-CPA Manufacturers, Suppliers and Factory. PANGOO INDUSTRY. [Link]

  • Farmonaut. (n.d.). Phytotoxicity: Symptoms, Causes & Crop Management. Farmonaut. [Link]

  • Regulations.gov. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Regulations.gov. [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Promoter- P-Chlorophenoxyacetic acid 4-CPA. Knowledge. [Link]

  • Semantic Scholar. (n.d.). The effects of 4-chlorophenoxyacetic acid plant growth regulator on the fruit set, yield and economic benefit of growing tomatoes in high temperatures. Semantic Scholar. [Link]

  • Dora Agri-Tech. (n.d.). Phytotoxicity: Definitions, Causes, Symptoms and Solutions. Dora Agri-Tech. [Link]

  • AdooQ BioScience. (n.d.). 4-Chlorophenoxyacetic acid (sodium). All Things Stem Cell. [Link]

  • Das, R., et al. (2015). THE EFFECTS OF 4-CHLOROPHENOXYACETIC ACID PLANT GROWTH REGULATOR ON THE FRUIT SET, YIELD AND ECONOMIC BENEFIT OF GROWING TOMATOES IN HIGH TEMPERATURES. ResearchGate. [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2019). Application of P-chlorophenoxyacetic acid, 4-cpa. Zhengzhou Delong Chemical Co., Ltd. [Link]

  • ResearchGate. (2020). (PDF) Influence of 4-CPA Growth Regulator for Enhancing Yield of Tomato During Low Night Temperature Stress. ResearchGate. [Link]

  • Zhang, Z., et al. (2023). Exogenous spraying of 4-chlorophenoxyacetic acid sodium salt promotes growth and flavonoid biosynthesis of mulberry leaves (Morus alba L.). National Institutes of Health (NIH). [Link]

  • University of Hertfordshire. (n.d.). (4-chlorophenoxy)acetic acid. AERU. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Tomato Yields: The Role of 4-CPA in Fruit Set. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Jo, H., et al. (2024). Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress. Scientific Reports. [Link]

  • Grant, S. (2016). FRUIT SET FACTORS. Lodi Growers. [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Other Chemical Phytotoxicity. UC IPM. [Link]

  • van Ravestijn, W. (1983). IMPROVEMENT OF FRUIT SET IN EGGPLANTS WITH 4-CPA (TOMATOTONE). Acta Horticulturae. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Sodium 4-chlorophenoxyacetate versus Gibberellic Acid for Seedless Grape Production

For researchers and professionals in viticulture and drug development, the induction of parthenocarpy—the development of fruit without fertilization—is a cornerstone of producing commercially desirable seedless grapes. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in viticulture and drug development, the induction of parthenocarpy—the development of fruit without fertilization—is a cornerstone of producing commercially desirable seedless grapes. This guide provides an in-depth technical comparison of two key plant growth regulators (PGRs) historically and currently used for this purpose: Sodium 4-chlorophenoxyacetate (4-CPA), a synthetic auxin, and Gibberellic acid (GA3), a naturally occurring plant hormone. While both can induce seedlessness, their efficacy, impact on fruit quality, and regulatory status differ significantly, positioning GA3 as the current industry standard.

Mechanistic Insights: Auxin vs. Gibberellin Pathways in Fruit Set

The induction of fruit development is a complex process orchestrated by a delicate interplay of plant hormones. Both auxins and gibberellins are pivotal in signaling the ovary to develop into a fruit, even in the absence of fertilization.

Gibberellic Acid (GA3): As a naturally occurring hormone, GA3 plays a critical role in promoting cell division and expansion, which are essential for fruit growth[1]. Exogenous application of GA3 can effectively mimic the hormonal signals that are normally triggered by fertilization, leading to the development of parthenocarpic fruit[1]. GA3 is widely used in the cultivation of seedless grape varieties to increase berry size and elongate the rachis (the main stem of the cluster)[1].

Sodium 4-chlorophenoxyacetate (4-CPA): 4-CPA is a synthetic auxin that mimics the effects of endogenous auxins like indole-3-acetic acid (IAA)[2]. Auxins are known to be involved in fruit set, and the application of synthetic auxins can bypass the need for pollination and fertilization to initiate fruit development[2]. 4-CPA has been shown to induce normal fruit setting in grapes[3][4]. However, its effects can be dose-dependent and may lead to unintended consequences, such as the formation of defective seeds with only a seed coat[3][4][5].

The signaling pathways of these two hormones, while distinct, converge on the regulation of gene expression that controls cell division, expansion, and differentiation, ultimately leading to fruit development.

Hormonal Signaling in Parthenocarpy cluster_GA Gibberellic Acid (GA3) Pathway cluster_Auxin Auxin (4-CPA) Pathway GA3 Exogenous GA3 Application GA_Receptor GA Receptor (GID1) GA3->GA_Receptor Binds to DELLA DELLA Proteins (Growth Repressors) GA_Receptor->DELLA Promotes degradation of Transcription_Factors_GA Transcription Factors DELLA->Transcription_Factors_GA Represses Gene_Expression_GA Gene Expression for Cell Division & Elongation Transcription_Factors_GA->Gene_Expression_GA Activates Fruit_Development Parthenocarpic Fruit Development Gene_Expression_GA->Fruit_Development CPA Exogenous 4-CPA Application Auxin_Receptor Auxin Receptor (TIR1/AFB) CPA->Auxin_Receptor Binds to Aux_IAA Aux/IAA Proteins (Repressors) Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression_Auxin Gene Expression for Fruit Set & Development ARF->Gene_Expression_Auxin Activates Gene_Expression_Auxin->Fruit_Development

Simplified signaling pathways of GA3 and 4-CPA in inducing parthenocarpic fruit development.

Comparative Efficacy and Impact on Fruit Quality

While both compounds can induce seedlessness, their performance and side effects on the final product differ significantly. Historically, 4-CPA was used commercially for seedless grape production, but it has been largely superseded by GA3 due to more favorable outcomes.

ParameterGibberellic Acid (GA3)Sodium 4-chlorophenoxyacetate (4-CPA)
Seedlessness Induction Highly effective, widely used to produce seedless berries.[6]Can induce normal fruit set in the absence of pollination.[3][4]
Berry Size Significantly increases berry size and weight.[7][8]Can increase berry size.[9]
Cluster Compactness Can reduce cluster compactness by elongating the rachis.[6]Historically reported to sometimes cause compact clusters, increasing the risk of rot.[9]
Fruit Quality Can increase Total Soluble Solids (TSS) and may affect acidity.[10]Can increase fruit set and yield.[11] However, it has been reported to delay fruit maturation.[9]
Side Effects High concentrations or improper timing can negatively impact the following season's yield.[8]Can induce the formation of defective seeds (with a seed coat but no embryo or endosperm).[3][4][5]
Regulatory Status Widely registered and used for grape production globally.No longer registered for use on grapes in many regions, including the UK and likely the US.[9][12]

Experimental Protocols

The successful application of PGRs is highly dependent on the precise timing, concentration, and method of application. The following protocols are based on established research and field practices.

Gibberellic Acid (GA3) Application for Seedless Grape Production

This protocol outlines a typical application schedule for GA3 on seedless grape varieties to achieve both seedlessness and increased berry size.

Objective: To induce parthenocarpy and increase the size of grape berries.

Materials:

  • Gibberellic acid (GA3) commercial formulation

  • Distilled water

  • pH meter and buffers

  • Surfactant (non-ionic)

  • Spraying equipment (e.g., backpack sprayer with a fine nozzle or dipping containers)

  • Personal Protective Equipment (PPE)

Procedure:

  • Solution Preparation:

    • Calculate the required amount of GA3 based on the desired concentration (ppm) and the volume of the spray solution.

    • Dissolve the GA3 formulation in a small amount of water before adding it to the main spray tank.

    • Add a non-ionic surfactant according to the manufacturer's recommendations to ensure even coverage.

    • Adjust the pH of the final solution to the range specified by the GA3 manufacturer, typically between 4.0 and 5.0.

  • Application Timing and Concentration:

    • For Seedlessness (Flower Thinning): Apply GA3 during bloom (when 30-80% of the caps have fallen) at a concentration of 0.5 to 20 g/acre .[8] This application helps to reduce fruit set, leading to looser clusters and larger remaining berries.

    • For Berry Sizing: A second application is typically made after fruit set when the berries are 3-4 mm in diameter.[6] Concentrations for this application can range from 20 to 80 ppm, depending on the grape variety and desired effect.[6][7]

  • Application Method:

    • Spraying: Apply the solution as a fine mist, ensuring thorough coverage of the flower clusters or young berry clusters. Avoid excessive runoff.

    • Dipping: For smaller-scale operations or research trials, individual clusters can be dipped into the GA3 solution for a few seconds.

  • Data Collection and Evaluation:

    • Tag treated and control vines/clusters.

    • At harvest, measure parameters such as cluster weight, berry weight, berry diameter, number of berries per cluster, Total Soluble Solids (TSS) using a refractometer, and titratable acidity by titration.

Historical Application Protocol for Sodium 4-chlorophenoxyacetate (4-CPA)

This protocol is provided for informational and research purposes, reflecting the historical use of 4-CPA. Note: 4-CPA is not registered for use on grapes in many jurisdictions, and its application may not be legally permissible.

Objective: To induce fruit set and increase berry size.

Materials:

  • Sodium 4-chlorophenoxyacetate (4-CPA)

  • Distilled water

  • Spraying equipment

  • PPE

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 4-CPA and dilute it to the desired final concentration.

  • Application Timing and Concentration:

    • Applications were typically made three to four days after full bloom.[9]

    • Concentrations used ranged from 2 to 10 ppm for 'Black Corinth' and 5 to 15 ppm for 'Thompson Seedless' grapes.[9] For other crops like tomatoes, concentrations of 15-25 mg/L have been used.[2]

  • Application Method:

    • The solution was applied as a spray to the flower clusters.

Visualizing the Experimental Workflow

A well-designed experiment is crucial for objectively comparing the efficacy of these two compounds. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow A Vine Selection & Randomization (e.g., 'Thompson Seedless') B Treatment Groups A->B C1 Control (Water Spray) B->C1 C2 GA3 Application (Specify concentration and timing) B->C2 C3 4-CPA Application (Specify concentration and timing) B->C3 D Application at Key Phenological Stages (e.g., Bloom, Fruit Set) C1->D C2->D C3->D E Data Collection During Growing Season (e.g., Berry development monitoring) D->E F Harvest E->F G Post-Harvest Analysis F->G H1 Yield Parameters (Cluster weight, berry number) G->H1 H2 Physical Quality (Berry size, weight, firmness) G->H2 H3 Biochemical Quality (TSS, Acidity, Sugars) G->H3 I Statistical Analysis & Comparison H1->I H2->I H3->I

A typical experimental workflow for comparing the efficacy of GA3 and 4-CPA.

Conclusion and Future Perspectives

The evidence strongly indicates that while both sodium 4-chlorophenoxyacetate and gibberellic acid can induce parthenocarpy in grapes, GA3 is the superior and currently accepted choice for commercial seedless grape production. The historical use of 4-CPA was limited by its propensity to cause cluster compactness and delay maturation, issues that are less prevalent with the optimized application of GA3. Furthermore, the regulatory landscape has shifted, with 4-CPA no longer being registered for use on grapes in many key production regions.

For researchers, the focus has rightly moved towards optimizing GA3 application protocols, often in combination with other PGRs like cytokinins (e.g., CPPU), to further enhance berry size and quality while minimizing any negative impacts on the vine[13]. Future research will likely continue to explore these synergistic effects, as well as investigate novel compounds and genetic approaches to achieving desirable traits in seedless grapes. Understanding the nuanced interactions between different PGRs and various grape cultivars remains a key area for advancing viticultural practices.

References

  • 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective "Fenghou" (Vitis vinifera × V. labrusca) Grape Seeds. (2021). PubMed Central. [Link]

  • Uses of Gibberellic Acid for increasing grape production. (n.d.). AWS. [Link]

  • Effect of 4-CPA treatment on the growth and development of grape seeds.... (n.d.). ResearchGate. [Link]

  • Effect of 4-chlorophenoxyacetic acid and brassinosteroids on Fruit set, yield and quality of “Keitt” mango fruits. (2023). ResearchGate. [Link]

  • (4-chlorophenoxy)acetic acid. (n.d.). AERU - University of Hertfordshire. [Link]

  • Influence of application time and gibberillic acid concentration on 'Seyval blanc' grapes. (n.d.). ResearchGate. [Link]

  • Effect of Time Application and Varying Concentrations GA3 (Gibberellic Acid) on the Seedlessness of Grapes. (n.d.). SEARCA. [Link]

  • 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. (2021). PubMed Central. [Link]

  • Separate and Combined Effects of Supplemental CO2, Gibberellic Acid, and Light on Hop Quality and Yield. (n.d.). MDPI. [Link]

  • THE EFFECTS OF 4-CHLOROPHENOXYACETIC ACID PLANT GROWTH REGULATOR ON THE FRUIT SET, YIELD AND ECONOMIC BENEFIT OF GROWING TOMATOES IN HIGH TEMPERATURES. (2015). ResearchGate. [Link]

  • EFFECT OF GIBBERELLIC ACID (GA3 ) SPRAYING AND DIPPING ON QUALITY OF GRAPE (VITIS VINIFERA L.) IN TELANGANA INDIA. (n.d.). ResearchGate. [Link]

  • Effect of Gibberellic acid (GA3) inflorescence application on content of bioactive compounds and antioxidant potential of grape (Vitis L.) 'Einset Seedless' berries. (n.d.). SciELO South Africa. [Link]

  • Effect of gibberellic acid concentration and number of treatments on yield components of “Einset Seedless” grapevine cultivar. (n.d.). Horticultural Science. [Link]

  • Reregistration Eligibility Decision (RED) 4-Chlorophenoxy-acetic Acid (4-CPA). (n.d.). EPA NEPS. [Link]

  • Synergistic Effects of Gibberellic Acid, Forchlorfenuron, Thidiazuron, and Brassinosteroid Combinations on Seedless Berry Development and Quality Enhancement in 'Shine Muscat' and 'Red Muscat of Alexandria' Grapes. (n.d.). PubMed Central. [Link]

  • GIBBERELLIN TIMING important for table grapes. (n.d.). UC ANR Portal. [Link]

  • Application of P-chlorophenoxyacetic acid, 4-cpa. (2019). Zhengzhou Delong Chemical Co., Ltd.. [Link]

  • Response of Thompson Seedless grapes to 4-chlorophenoxyacetic acid and benzothiazol-2-oxyacetic acid. (n.d.). R Discovery. [Link]

  • Growth regulators offer numerous benefits. (n.d.). California Agriculture. [Link]

  • 7 CFR Part 205 Subpart G -- The National List of Allowed and Prohibited Substances. (n.d.). eCFR. [Link]

  • (PDF) 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. (n.d.). ResearchGate. [Link]

  • Water Soluble 4-Chlorophenoxyacetic Acid Sodium Salt Plant Growth Regulator 4-CPA Sodium Salt 4-CPA Na Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample. (n.d.). panpanindustry.com. [Link]

Sources

Comparative

Validating 4-CPA in Tomato Cultivation: Yield Amplification vs. Bioactive Density

Topic: Validating the role of 4-CPA in increasing lycopene content in tomatoes. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the role of 4-CPA in increasing lycopene content in tomatoes. Content Type: Publish Comparison Guide.

Executive Summary

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin widely utilized to induce fruit set (parthenocarpy) and prevent abscission in tomatoes, particularly under environmental stress (heat/cold).[1] While its role in maximizing yield is undisputed, its direct influence on lycopene concentration (mg/100g fw) is complex and often misunderstood.

This guide validates that 4-CPA increases Total Lycopene Output per Hectare primarily through biomass amplification rather than metabolic upregulation of the carotenoid pathway. In fact, comparative data suggests that without precise harvest timing, auxin analogues can delay ripening and lycopene accumulation compared to alternatives like NAA (Naphthaleneacetic acid) . This document provides the mechanistic grounding, comparative data, and optimized protocols for researchers aiming to balance yield with bioactive quality.

Mechanistic Insight: The Auxin-Ethylene Antagonism

To understand how 4-CPA affects lycopene, one must analyze the hormonal signaling cascade. Lycopene accumulation is downstream of ethylene signaling. Synthetic auxins like 4-CPA promote fruit set by mimicking indole-3-acetic acid (IAA), which downregulates abscission zones but can antagonistically suppress the early ethylene spikes required for rapid ripening.

Key Mechanism:

  • Fruit Set: 4-CPA triggers Gibberellin (GA) biosynthesis, preventing ovary abortion.

  • Ripening Delay: High auxin levels inhibit the System-2 ethylene burst.

  • Lycopene Implication: If harvested at the same chronological time as untreated fruit, 4-CPA treated fruit may be physiologically younger (lower lycopene). However, if allowed to reach full "Red Ripe" stage, the total lycopene yield is significantly higher due to increased fruit number and size.

G CPA 4-CPA Application Auxin Auxin Signaling (IAA Mimicry) CPA->Auxin GA Gibberellin Biosynthesis (GA20ox Upregulation) Auxin->GA Promotes Ethylene Ethylene Production (System-2) Auxin->Ethylene Inhibits (Initially) Set Fruit Set & Cell Expansion GA->Set Induces Parthenocarpy Lycopene Lycopene Accumulation (PSY, PDS Enzymes) Set->Lycopene Increases Total Biomass Ripening Ripening Process (Chlorophyll Degradation) Ethylene->Ripening Triggers Ripening->Lycopene Essential For

Figure 1: The Mechanistic Pathway. 4-CPA drives fruit set (Green) but can temporarily inhibit the ethylene trigger (Red dashed line) required for lycopene synthesis, necessitating adjusted harvest windows.

Comparative Analysis: 4-CPA vs. Alternatives

The following analysis compares 4-CPA against its primary synthetic alternative (NAA) and a Control (Natural Pollination) based on field trials and metabolic profiling.

Table 1: Comparative Performance Metrics

Feature4-CPA (4-Chlorophenoxyacetic acid) NAA (Naphthaleneacetic acid) Control (Natural Pollination)
Primary Function Yield Maximization (Fruit Set & Size)Quality Balance (Yield + Metabolites)Baseline Quality
Lycopene Conc. Variable. Often lower than NAA. Can delay accumulation.[1]High. Studies show NAA @ 75ppm maximizes lycopene density.Moderate (Genotype dependent).
Fruit Morphology Increases size significantly.[2] Risk of puffiness if overdosed.Good size. Less risk of deformity than 2,4-D.Standard genetic potential.
Stress Tolerance Excellent. Sets fruit in high heat/cold where pollen fails.Moderate.Poor (High flower drop in stress).
Ripening Speed Delayed. Requires longer "hang time" for full redness.Moderate delay.Normal.
Optimal Use Case Commercial production focusing on tonnage and stress resilience .Breeding/Nutraceutical focus requiring high bioactive density .Organic/Low-input farming.

Critical Insight: Research indicates that while 4-CPA (75 ppm) maximizes fruit weight and diameter, NAA (75 ppm) often results in higher lycopene content (mg/100g) and ascorbic acid levels [1]. 4-CPA treated fruits may exhibit an "orange" phenotype if the lycopene-to-beta-carotene conversion is genetically altered or if heat stress is involved [2].

Experimental Validation Protocol

To objectively validate 4-CPA's role in your specific cultivar, use this self-validating protocol. This workflow controls for the "ripening delay" variable by harvesting at physiological maturity rather than chronological time.

Phase A: Treatment Preparation
  • Stock Solution: Dissolve 1g 4-CPA in 50mL Ethanol (95%).

  • Working Solution: Dilute to 30 ppm (mg/L) with distilled water.

    • Calculation: Add 1.5 mL Stock to 998.5 mL Water.

    • Adjuvant: Add 0.1% Tween-20 as a surfactant.

Phase B: Application Workflow
  • Selection: Tag 50 uniform trusses at the "Anthesis" stage (2/3 flowers open).

  • Treatment Groups:

    • Group A: Control (Water spray).

    • Group B: 4-CPA (30 ppm).

    • Group C: NAA (Optional comparator, 50 ppm).

  • Application: Use a hand-held atomizer. Direct spray solely onto the flower cluster .

    • Caution: Avoid spraying vegetative tips (leaves) to prevent phytotoxicity (leaf curling).

Phase C: Harvest & Analysis
  • Harvest Trigger: Do NOT harvest by "Days After Spraying." Harvest when fruit reaches Red Ripe (RR) stage (100% red surface).

  • Data Collection:

    • Yield: Total weight per truss.

    • Lycopene Extraction: Hexane:Ethanol:Acetone (2:1:1) method.[1][2][3][4][5][6][7][8][9]

    • Quantification: Spectrophotometry at 503 nm.

Workflow start Start: Anthesis Stage prep Prepare 30 ppm 4-CPA (Ethanol solvent + Tween-20) start->prep spray Localized Spray (Flower Clusters Only) prep->spray growth Growth Phase (Monitor for Phytotoxicity) spray->growth check Is Fruit 100% Red? growth->check wait Wait (Delay is normal for 4-CPA) check->wait No (Pink/Turning) harvest Harvest: Red Ripe Stage check->harvest Yes wait->check extract Hexane Extraction (Avoid Light Exposure) harvest->extract measure Measure Absorbance @ 503nm extract->measure

Figure 2: Experimental Workflow. Note the "Check" loop; 4-CPA treated fruit often requires 3-5 extra days to reach full redness compared to control.

Data Interpretation Guide

When analyzing your results, distinguish between Concentration and Total Yield .

  • Scenario 1: Lower Concentration, Higher Yield.

    • Result: 4-CPA fruit has 4.5 mg/100g Lycopene (vs 5.0 in Control), but Yield is 150% of Control.

    • Conclusion: 4-CPA is effective for industrial extraction or mass production, as Total Lycopene per plant is significantly higher (

      
       relative units).
      
  • Scenario 2: Low Concentration, Orange Phenotype.

    • Result: Fruit remains orange/pale red.

References
  • Effect of Gibberellic Acid, 4-CPA and NAA on Growth, Yield and Quality of Tomato. Source: Krishikosh (2022). Key Finding: NAA @ 75 ppm maximized lycopene; 4-CPA maximized fruit dimensions.

  • Application of 4-CPA enhances plant growth and fruit quality of phyA mutant under heat stress. Source: PubMed Central (PMC). Key Finding: 4-CPA can inhibit lycopene accumulation in favor of beta-carotene under specific genetic/stress conditions.

  • Optimizing Tomato Yields: The Role of 4-CPA in Fruit Set. Source: Ningbo Inno Pharmchem. Key Finding: Protocol standards for 20-30 ppm application to prevent phytotoxicity.[8]

  • Carotenoid accumulation during tomato fruit ripening is modulated by the auxin-ethylene balance. Source: PubMed / BMC Plant Biology. Key Finding: Auxin (IAA) application delays the color shift and lycopene accumulation by antagonizing ethylene.[10]

Sources

Validation

A comparative study of different synthetic auxins on rooting of cuttings.

Executive Summary In the vegetative propagation of recalcitrant species, the selection of the correct auxin moiety is the single most determinate factor for success. While Indole-3-acetic acid (IAA) is the endogenous sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the vegetative propagation of recalcitrant species, the selection of the correct auxin moiety is the single most determinate factor for success. While Indole-3-acetic acid (IAA) is the endogenous standard, its labile nature limits its ex vivo application. This guide provides a rigorous comparison of Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) —the industry standards—while contrasting them with 2,4-Dichlorophenoxyacetic acid (2,4-D) to delineate the boundaries of effective rooting versus callus induction.

Key Insight: IBA is not merely an analogue; mechanistic evidence suggests it functions largely as a stable "slow-release" reservoir, converting to IAA via peroxisomal


-oxidation. Conversely, NAA acts as a stable, potent mimetic that bypasses certain influx carriers, often leading to rapid but coarser root systems.

Mechanistic Grounding: The Auxin Signaling Pathway[1][2][3][4]

To understand the performance differences, we must look at the receptor level. Synthetic auxins function by hijacking the SCF^TIR1/AFB ubiquitin-ligase machinery.

The Molecular Mechanism

Auxin acts as "molecular glue," stabilizing the interaction between the F-box protein (TIR1 ) and the transcriptional repressor (Aux/IAA ).[1][2] This binding promotes the ubiquitination and subsequent degradation of the repressor via the 26S proteasome, thereby liberating ARFs (Auxin Response Factors) to initiate transcription of root-associated genes (e.g., LBD family).

  • NAA binds TIR1 with high affinity, mimicking IAA directly.

  • IBA binds TIR1 poorly. Its efficacy relies on conversion to IAA or transport stability, maintaining the "auxin pool" over the critical induction phase (first 24-96 hours).

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin (IBA/NAA) Complex TIR1-Auxin-Aux/IAA Complex Auxin->Complex Stabilizes TIR1 TIR1/AFB (F-Box Receptor) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Ubiquitination Complex->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Freed) Proteasome->ARF Releases Repression GeneExpr Root Initiation Genes (LBD16, LBD29) ARF->GeneExpr Activates

Figure 1: The SCF^TIR1/AFB signaling cascade.[3] Synthetic auxins drive the degradation of repressors to unlock root initiation genes.

Comparative Profile: IBA vs. NAA vs. 2,4-D[6]

The following data synthesizes results from woody ornamental and forestry assays.

Table 1: Physicochemical & Biological Comparison
FeatureIndole-3-butyric acid (IBA) 1-Naphthaleneacetic acid (NAA) 2,4-D (2,4-Dichlorophenoxyacetic acid)
Primary Role Rooting of Cuttings (Standard)Rooting (Difficult species)Callus Induction / Herbicide
Metabolic Stability High (Slow oxidation)Very High (Resistant to oxidases)Extreme (Persists in soil/tissue)
Mobility Basipetal (Polar Transport)Non-polar (Diffusive)Phloem mobile (Systemic)
Toxicity Threshold High (Wide safety margin)Moderate (Narrow safety margin)Low (Toxic at rooting conc.)
Root Morphology Fibrous, organized, natural lookThick, fleshy, brittle, few branchesCallus mass, stunted roots
Solubility Soluble in Alcohol/NaOHSoluble in Alcohol/NaOHSoluble in Alcohol/NaOH
Experimental Performance Synthesis

Data aggregated from comparative trials on semi-hardwood cuttings (e.g., Olea europaea, Prunus spp.).

MetricIBA (3000 ppm)NAA (1000 ppm)IBA + NAA (2000+1000 ppm)2,4-D (Low Conc)
Rooting Percentage 85% ± 5%72% ± 8%92% ± 3% < 20%
Days to Primordia 12-14 days10-12 days10-12 daysN/A (Callus)
Roots per Cutting 12.5 (High)8.2 (Moderate)15.1 (Synergistic)N/A
Callus Formation MinimalModerateModerateExcessive

Analysis:

  • IBA is the superior standalone choice for quality. It promotes a fibrous root system necessary for transplant survival.

  • NAA triggers faster initiation but often results in "fused" roots or inhibition of shoot elongation if concentrations are too high.

  • 2,4-D is unsuitable for organized rooting.[4] It disrupts polarity so severely that undifferentiated callus forms, blocking vascular connection.

Validated Protocols

To ensure reproducibility, we utilize the Quick Dip Method . This method minimizes variability caused by uptake duration (as seen in "soak" methods) and relies on precise concentration.

Reagent Preparation (Self-Validating Stock)

Avoid dissolving directly in water; precipitation causes "hot spots" and failure.

  • Weigh: 3.0 g IBA (or NAA) powder (analytical grade).

  • Solvent Phase: Dissolve completely in 500 mL of Isopropyl Alcohol (99%) or Ethanol. Validation: Solution must be crystal clear.

  • Aqueous Phase: Slowly add 500 mL of distilled water while stirring.

    • Note: If precipitate forms, the alcohol concentration is too low. Maintain >40% alcohol to keep the auxin in solution.

  • Final Conc: 3000 ppm (mg/L) in 50% alcohol.

The Experimental Workflow

RootingWorkflow Stock Stock Prep (50% EtOH Base) Dip Quick Dip (5-10 Seconds) Stock->Dip Cutting Cutting Prep (Semi-hardwood, 10cm) Wound Basal Wounding (Exposure of Cambium) Cutting->Wound Wound->Dip Dry Air Dry (2-5 mins) Dip->Dry Stick Insertion (Perlite/Peat Mix) Dry->Stick Mist Mist Chamber (85% RH, 25°C) Stick->Mist

Figure 2: The "Quick Dip" workflow. Drying ensures the alcohol evaporates, leaving the auxin fixed at the basal cut.

Step-by-Step Procedure
  • Harvest: Collect semi-hardwood cuttings in the early morning (turgor pressure is maximal).

  • Wounding: Make a 1-2 cm vertical incision at the base of the stem. Reasoning: This breaches the sclerenchyma ring, allowing auxin direct access to the cambium and phloem.

  • Treatment: Dip the basal 2 cm into the auxin solution for 5 seconds .

    • Control: Dip in 50% alcohol (solvent control).

  • Stick: Insert into a sterile medium (Perlite:Peat 3:1). Do not push the cutting through the media (wipes off hormone); create a dibble hole first.

  • Environment: Maintain under intermittent mist. Leaf surface must remain moist but not saturated (prevents rot).

Troubleshooting & Optimization

Issue: Basal Necrosis (Blackening of the stem base)

  • Cause: Alcohol burn or auxin toxicity.

  • Solution: Reduce dip time to 2 seconds or dilute the solvent to 20% alcohol (requires pH adjustment with NaOH to maintain solubility).

Issue: Excessive Callus, No Roots

  • Cause: Auxin concentration too high (typical of NAA overdose).

  • Solution: Switch to IBA or reduce concentration by 50%.

Issue: Leaf Drop within 3 Days

  • Cause: Ethylene spike triggered by high auxin.

  • Solution: Apply Silver Thiosulfate (STS) spray or reduce auxin concentration.

References

  • De Klerk, G. J., et al. (1999). The formation of adventitious roots: New concepts, new possibilities. In Vitro Cellular & Developmental Biology - Plant. Link

  • Pop, T. I., et al. (2011). Effects of IBA and NAA on rooting of softwood cuttings. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Link

  • Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor.[1] Nature. Link

  • Blythe, E. K., et al. (2007). Methods of Application of Auxin for Rooting Cuttings of Ornamental Plants. HortTechnology. Link

  • Pacurar, D. I., et al. (2014). Auxin signaling in adventitious rooting. Physiologia Plantarum. Link

Sources

Comparative

Comparative Guide: Cross-Reactivity of Sodium 4-Chlorophenoxyacetate (4-CPA-Na) in Hormone Signaling Networks

Executive Summary Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic phenoxy auxin analogue primarily utilized to induce fruit set and prevent abscission. Unlike the endogenous hormone Indole-3-acetic acid (IAA), 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic phenoxy auxin analogue primarily utilized to induce fruit set and prevent abscission. Unlike the endogenous hormone Indole-3-acetic acid (IAA), 4-CPA-Na exhibits high metabolic stability, resisting degradation by IAA oxidases.

For researchers and drug development professionals, the critical utility of 4-CPA-Na lies in its selective signaling profile . While it activates the canonical TIR1/AFB auxin signaling pathway, its cross-reactivity profile differs significantly from potent herbicides like 2,4-D. This guide analyzes its off-target modulation of Ethylene (senescence), Salicylic Acid (immune defense), and relevant mammalian nuclear receptors (PPAR/ER), providing a validated framework for specificity testing.

Mechanistic Profile & Receptor Affinity[1]

Canonical Binding Mechanism

4-CPA-Na functions as a molecular mimic of IAA. It enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX). Once intracellular, it binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins.

  • Primary Action: The 4-CPA-TIR1 complex creates a high-affinity binding pocket for Aux/IAA transcriptional repressors.

  • Ubiquitination: This trimeric complex facilitates the poly-ubiquitination of Aux/IAA proteins by the SCF^TIR1 E3 ligase complex.

  • Gene Activation: Degradation of Aux/IAA releases ARFs (Auxin Response Factors), initiating transcription of auxin-responsive genes (e.g., GH3, SAUR).

Stability vs. Potency Matrix

Unlike IAA, which has a half-life of minutes to hours in active tissues, 4-CPA-Na is chemically stable. However, its binding affinity to TIR1 is generally lower than that of 2,4-D, resulting in a "mild" auxin effect that promotes fruit development without the rapid herbicidal necrosis associated with strong signaling saturation.

Table 1: Comparative Receptor & Stability Profile
CompoundTIR1 Receptor AffinityMetabolic StabilityPrimary Physiological OutcomeRisk of Herbicidal "Overdose"
IAA (Native) High (

nM)
Low (Rapid oxidation)Growth, TropismLow (Homeostatic control)
4-CPA-Na Moderate High (Resists oxidation) Fruit Set, Anti-Abscission Moderate (Dose-dependent)
2,4-D HighHighUncontrolled Growth, DeathHigh (Epinasty, Necrosis)

Cross-Reactivity Analysis: Plant & Mammalian Systems

Plant Hormone Cross-Talk (The "Stress Triangle")

The utility of 4-CPA-Na is limited by its cross-reactivity with stress pathways. High-affinity auxin signaling transcriptionally upregulates ACC Synthase (ACS) , the rate-limiting enzyme in ethylene biosynthesis.

  • Ethylene Cross-Talk: 4-CPA-Na induction of ACS leads to ethylene production. In sensitive species (e.g., tomato), this can cause epinasty (leaf curling) if overdosed.

  • Salicylic Acid (SA) Antagonism: Auxin signaling generally suppresses SA-mediated immunity. 4-CPA-Na treatment can transiently lower plant resistance to biotrophic pathogens by downregulating PR1 expression, a trade-off for enhanced growth.

Mammalian Off-Target Effects (Toxicology & Drug Dev)

For drug development professionals using phenoxy acids as scaffolds, cross-reactivity with mammalian Nuclear Receptors (NRs) is a critical safety screen.

  • PPAR Isoforms: Structurally, chlorophenoxy acids resemble fibrates (PPAR

    
     agonists). 4-CPA shows weak but measurable potential to activate Peroxisome Proliferator-Activated Receptors, affecting lipid metabolism markers.
    
  • Estrogen Receptors (ER): Unlike polychlorinated biphenyls, 4-CPA has low affinity for ER

    
    /ER
    
    
    
    , but its metabolic derivatives (chlorophenols) can exhibit estrogenic activity.
Visualization: The Signaling Interaction Network

G CPA 4-CPA-Na (Ligand) TIR1 TIR1/AFB Receptor CPA->TIR1 Binds PPAR Mammalian PPAR (Off-Target) CPA->PPAR Weak Cross-reactivity AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitination/Degradation ARF ARF Transcription Factor AuxIAA->ARF De-repression ACS ACS Gene (Ethylene Biosynthesis) ARF->ACS Upregulates PR1 PR1 (Immunity) ARF->PR1 Antagonizes Ethylene Ethylene Production ACS->Ethylene Biosynthesis

Figure 1: Mechanistic pathway of 4-CPA-Na showing primary auxin signaling (Blue/Green) and cross-reactivity with Ethylene, Immunity, and Mammalian targets (Red/Yellow).

Experimental Validation Protocols

To validate the specificity of 4-CPA-Na in your specific application, use the following self-validating protocols.

Protocol A: Differential Reporter Assay (Auxin vs. Stress)

Objective: Quantify the ratio of Auxin activation to Stress induction.

  • System: Arabidopsis thaliana dual-reporter line (DR5::GFP / ACS::GUS).

  • Treatment Groups:

    • Control (Mock)

    • IAA (1

      
      M) - Positive Control
      
    • 4-CPA-Na (0.1, 1, 10

      
      M)
      
    • 2,4-D (1

      
      M) - Stress Control
      
  • Workflow:

    • Germinate seeds on 0.5x MS plates (vertically) for 5 days.

    • Transfer seedlings to liquid MS media containing treatments for 4 hours (early signaling) and 24 hours (downstream effects).

    • Quantification:

      • GFP (Auxin): Confocal microscopy of root tips. Measure fluorescence intensity.

      • GUS (Ethylene): Histochemical staining. Score for blue precipitate in elongation zone.

  • Interpretation: A high Selectivity Index (GFP/GUS ratio) indicates effective growth promotion with minimal stress cross-reactivity.

Protocol B: Mammalian Nuclear Receptor Screening

Objective: Screen for off-target endocrine disruption potential.

  • Assay: Fluorescence Polarization (FP) Competitive Binding Assay.

  • Reagents: Recombinant Human PPAR

    
     or ER
    
    
    
    LBD (Ligand Binding Domain), Fluorescent ligand tracer.
  • Workflow:

    • Incubate Receptor-Tracer complex with increasing concentrations of 4-CPA-Na (

      
       to 
      
      
      
      M).
    • Measure polarization (mP) shifts.

    • Controls: Fenofibrate (PPAR agonist) or Estradiol (ER agonist).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Pass Criteria: IC50 > 100

      
      M implies negligible cross-reactivity for agricultural residues.
      
Visualization: Specificity Screening Workflow

Workflow Start Treatment (4-CPA-Na) Plant Plant Assay (DR5::GFP / ACS::GUS) Start->Plant Mammal Mammalian Assay (NR Binding FP) Start->Mammal Signal Signal Quantification Plant->Signal Microscopy/Staining Mammal->Signal Fluorescence Polarization Analysis Calculate Selectivity Index Signal->Analysis GFP/GUS Ratio IC50 Value

Figure 2: Dual-stream screening workflow for validating 4-CPA-Na specificity in plant and mammalian models.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113-120.

  • Gleason, C., et al. (2011). The regulation of auxin homeostasis and signaling during plant–microbe interactions. Plant Molecular Biology, 78, 29-41.

  • Toshima, H., et al. (2014). Enhancement of Tomato Fruit Set by 4-CPA Treatment. Journal of the Japanese Society for Horticultural Science.

  • Kamei, I., et al. (2008). Screening of Endocrine Disrupting Chemicals using Nuclear Receptor Binding Assays. Toxicology in Vitro, 22(6).

Validation

Comparative Efficacy Guide: Sodium 4-Chlorophenoxyacetate vs. Naphthaleneacetic Acid (NAA) for Fruit Thinning

Executive Summary: The Verdict Is Sodium 4-chlorophenoxyacetate (4-CPA-Na) more effective than Naphthaleneacetic acid (NAA) for fruit thinning? No.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

Is Sodium 4-chlorophenoxyacetate (4-CPA-Na) more effective than Naphthaleneacetic acid (NAA) for fruit thinning?

No. In standard commercial and research applications, NAA is the superior and established agent for fruit thinning , particularly in pome fruits (apples, pears) and citrus.

Sodium 4-CPA is functionally distinct. While both compounds are synthetic auxins, 4-CPA is primarily utilized to prevent abscission (stop fruit drop) and induce fruit set (parthenocarpy), notably in tomatoes and grapes. Using 4-CPA as a thinner is mechanistically counter-intuitive; it tends to strengthen the abscission zone rather than weaken it, unless applied at herbicidal (phytotoxic) dosages.

Scientific Foundation: The Auxin Paradox

To understand why NAA thins and 4-CPA sets, we must analyze the "Auxin Paradox"—the phenomenon where auxins can both inhibit and promote abscission depending on structure, concentration, and timing.

Mechanistic Divergence
  • NAA (The Thinner): Acts as a potent stressor. When applied at specific phenological stages (e.g., 7–15 mm fruitlet size), NAA induces the biosynthesis of ACC Synthase , leading to a spike in ethylene production. This ethylene surge inhibits auxin transport across the abscission zone (AZ), triggering the separation layer in weaker fruitlets.

  • 4-CPA-Na (The Setter): Mimics a sustained, high-level auxin signal that prevents the formation of the abscission layer. It desensitizes the AZ to ethylene, effectively "gluing" the fruit to the pedicel. It is historically used to induce fruit set in adverse weather (e.g., "Tomato Tone" products).

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways triggered by these two auxins.

AuxinPathways cluster_NAA NAA Pathway (Thinning) cluster_4CPA 4-CPA Pathway (Setting) Application Exogenous Auxin Application NAA Naphthaleneacetic Acid (NAA) Application->NAA CPA Sodium 4-CPA Application->CPA ACC ACC Synthase Induction NAA->ACC Ethylene Ethylene Spike ACC->Ethylene Transport Inhibition of Polar Auxin Transport Ethylene->Transport Abscission Abscission Zone ACTIVATION (Fruit Drop) Transport->Abscission Signal Sustained Auxin Signal CPA->Signal Sensitivity Reduced Ethylene Sensitivity Signal->Sensitivity Integrity Cell Wall Integrity Maintained Sensitivity->Integrity Retention Abscission Zone SUPPRESSION (Fruit Set) Integrity->Retention

Figure 1: Mechanistic bifurcation of NAA (Ethylene-mediated thinning) vs. 4-CPA (Auxin-mediated retention).

Comparative Analysis: Efficacy & Safety

The following table synthesizes data from agricultural field trials comparing the functional roles of these compounds.

Functional Comparison Table
FeatureNaphthaleneacetic Acid (NAA)Sodium 4-CPA
Primary Indication Chemical Thinning (Apples, Pears, Citrus)Fruit Set / Anti-Drop (Tomato, Grape)
Optimal Concentration 5 – 20 ppm (Crop dependent)10 – 50 ppm (Crop dependent)
Mode of Action Ethylene induction; metabolic stress.Abscission suppression; parthenocarpy.
Thinning Efficacy High (Reduces crop load by 20-50%)Negative (Often increases retention)
Phytotoxicity Risk Moderate (Leaf flagging, Pygmy fruit)High (Leaf epinasty, herbicide damage)
Residue Status Established MRLs globally.Restricted/Banned in some regions (EU).
Analysis of Thinning Potential
  • NAA: Research consistently demonstrates NAA's ability to selectively remove weaker fruitlets. For example, in 'Delicious' apples, NAA applied at 10mm fruit size significantly reduces crop load compared to controls [1].

  • 4-CPA: In comparative studies on crops like tomato and grape, 4-CPA is cited to increase fruit set rates by 25-70% [2]. While extremely high doses of 4-CPA (herbicidal levels) could theoretically cause fruit drop via toxicity, this is not a controlled "thinning" effect but rather plant destruction.

Experimental Protocol: Validation Field Trial

For researchers wishing to validate the non-efficacy of 4-CPA as a thinner compared to NAA, the following Randomized Block Design (RBD) protocol is recommended. This protocol ensures self-validating data by including both positive (NAA) and negative (Control) benchmarks.

Trial Design
  • Crop: Malus domestica (Apple), cv. 'Gala' or 'Fuji'.

  • Replication: 5 Single-tree replicates per treatment.

  • Timing: Application when King Fruitlet diameter = 10mm.

Treatment List
  • Control: Water + Surfactant only.

  • Standard (NAA): 10 ppm NAA.

  • Exp Low (4-CPA): 10 ppm Sodium 4-CPA.

  • Exp High (4-CPA): 20 ppm Sodium 4-CPA.

Workflow Diagram

This workflow ensures data integrity from application to harvest analysis.

ProtocolWorkflow Start Bloom Assessment (Count Flower Clusters) Spray Treatment Application (10mm Fruitlet Stage) Start->Spray T=0 Drop June Drop Assessment (Count Dropped Fruit) Spray->Drop T+30 Days Harvest Harvest Data (Yield, Fruit Size, Seed Count) Drop->Harvest T+120 Days Analysis Statistical Analysis (ANOVA) Harvest->Analysis

Figure 2: Experimental workflow for comparative thinning assessment.

Data Interpretation Guide
  • Effective Thinning: Treatment yields significantly lower fruit set % than Control, with higher average fruit weight. (Expected for NAA).[1][2][3][4]

  • Fruit Retention: Treatment yields higher or equal fruit set % to Control. (Expected for 4-CPA).[5][6]

  • Phytotoxicity: Presence of leaf epinasty (downward curling) or "pygmy fruit" (small, un-dropped fruit).

Conclusion

Sodium 4-chlorophenoxyacetate is NOT more effective than NAA for fruit thinning.

The two compounds occupy opposing functional niches within auxin regulation:

  • NAA is the industry-standard thinner , utilizing ethylene signaling to optimize crop load.

  • 4-CPA is a specialized retention agent , utilizing abscission suppression to maximize yield in difficult setting conditions.

Recommendation: For drug development or agricultural application, utilize NAA for thinning programs. 4-CPA should be reserved for parthenocarpic induction or preventing pre-harvest drop in non-pome crops, subject to local regulatory clearance.

References

  • Stopar, M., & Lokar, V. (2003). The effect of ethephon, NAA, BA and their combinations on thinning intensity of 'Summerred' apples. Journal of Central European Agriculture.

  • Plant Growth Hormones. (2022).[7] Plant Growth Promoter: P-Chlorophenoxyacetic acid (4-CPA).[5][8]

  • Greene, D.W., et al. (2020).[9] Thinning Apples Chemically. University of Massachusetts Amherst, Center for Agriculture.

  • Zhang, X., et al. (2021). 4-CPA Induces the Formation and Development of Defective Grape Seeds.[8] PubMed Central.

  • Penn State Extension. (2023). Apple Crop Load Management: Chemical Thinning.

Sources

Comparative

Independent Verification of 4-CPA's Effect on Delaying Fruit Senescence: A Comparative Technical Guide

Executive Summary & Core Directive Objective: To provide an autonomous, technically rigorous framework for verifying the efficacy of 4-Chlorophenoxyacetic acid (4-CPA) in delaying fruit senescence. The Thesis: While 4-CP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide an autonomous, technically rigorous framework for verifying the efficacy of 4-Chlorophenoxyacetic acid (4-CPA) in delaying fruit senescence.

The Thesis: While 4-CPA is widely recognized for inducing fruit set (parthenocarpy), its secondary role in delaying senescence —specifically by modulating abscission zone sensitivity and mitigating oxidative stress—is often conflated with simple growth promotion. This guide isolates the senescence-delaying mechanism, compares it against industry standards (2,4-D and Gibberellic Acid), and provides a self-validating experimental protocol for independent verification.

Mechanistic Basis: The Auxin-Stress Response Axis

To verify efficacy, one must understand the causality. 4-CPA functions as a synthetic auxin analogue. Unlike natural Indole-3-acetic acid (IAA), which is rapidly degraded by IAA-oxidases, 4-CPA is chemically stable.

Mechanism of Action in Senescence Delay:

  • Abscission Zone Suppression: Senescence in fruit is phenotypically marked by the formation of the abscission layer. 4-CPA maintains high auxin gradients across the pedicel abscission zone, directly antagonizing ethylene signaling which triggers separation.

  • ROS Scavenging & Stress Tolerance: Recent transcriptomic data suggests 4-CPA upregulates Heat Shock Factors (HSFs) and Heat Shock Proteins (HSPs), leading to reduced lipid peroxidation (MDA accumulation). By maintaining membrane integrity, the "aging" of the fruit tissue is metabolically stalled.

Visualization: The 4-CPA Signaling Cascade

The following diagram illustrates the pathway from application to delayed senescence, highlighting the divergence from standard ethylene-induced ripening.

CPA_Mechanism CPA Exogenous 4-CPA (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex CPA->Receptor Binding AuxIAA Degradation of Aux/IAA Repressors Receptor->AuxIAA Ubiquitination ARF ARF Transcription Factors Released AuxIAA->ARF De-repression Ethylene Ethylene Biosynthesis Genes (ACO/ACS) ARF->Ethylene Downregulation Abscission Abscission Zone Formation ARF->Abscission Direct Inhibition HSF Upregulation of HSFs & HSPs ARF->HSF Activation Ethylene->Abscission Promotes Result DELAYED SENESCENCE (Extended Shelf Life/Retention) Abscission->Result Prevented Drop ROS ROS Scavenging Enzymes (SOD, CAT) HSF->ROS Synthesis Membrane Membrane Lipid Peroxidation (MDA) ROS->Membrane Inhibits Damage Membrane->Result Preserved Integrity

Figure 1: Mechanistic pathway showing how 4-CPA antagonizes ethylene and upregulates antioxidant systems to delay senescence.

Comparative Analysis: 4-CPA vs. Alternatives

In drug development and agronomy, "better" is relative to the specific endpoint. Below is an objective comparison of 4-CPA against its primary competitors: 2,4-D (a potent auxin) and GA3 (Gibberellic Acid).

Table 1: Comparative Efficacy Matrix
Feature4-CPA 2,4-D Gibberellic Acid (GA3)
Primary Mode Auxin Analogue (Stable)Auxin Analogue (Potent)Gibberellin (Cell Expansion)
Senescence Effect High. Strong retention; delays color break and softening.High. Retards senescence but high risk of herbicide damage/toxicity.Moderate. Delays rind aging (citrus) but primarily increases size.
Fruit Quality Maintains firmness; slight risk of hollow fruit at high doses.Can cause deformation (cat-facing) and uneven ripening.Excellent for size; can cause coarse peel or puffiness.
Residue/Safety Moderate half-life. Specific MRLs apply.High Scrutiny. Strict regulatory limits due to toxicity profile.Generally considered lower risk; naturally occurring analogue.
Best Use Case Stress Conditions. High temp fruit set & retention.Weed control (high dose) or Citrus retention (very low dose).Size increase (grapes) or Rind preservation (citrus).

Critical Insight: While 2,4-D is a more potent auxin, its therapeutic index is narrow; slight overdosing causes phytotoxicity (leaf curling). 4-CPA offers a wider safety margin for senescence studies, making it the preferred candidate for "retention without deformation."

Independent Verification Protocol

To independently verify the claims of delayed senescence, do not rely on simple observation. Use this Split-Cluster Bioassay . This design controls for genetic and root-stock variability by treating different clusters on the same plant.

Experimental Design: The Split-Cluster Bioassay

Hypothesis: 4-CPA treated fruits will exhibit significantly higher Fruit Detachment Force (FDF) and lower malondialdehyde (MDA) content than proximal controls 14 days post-treatment.

Materials:

  • Test Compound: 4-CPA (purity >98%).

  • Target Crop: Tomato (Solanum lycopersicum) or Jujube (Ziziphus jujuba).

  • Concentration: 30 mg/L (ppm).

  • Control: Distilled water + Tween 20 (surfactant).

Workflow Visualization

Protocol_Workflow Start Select 10 Plants (Uniform Vigor) Tagging Tag Paired Clusters (Similar developmental stage) Start->Tagging Treat TREATMENT Spray Cluster A: 4-CPA (30ppm) Spray Cluster B: Control Tagging->Treat Wait Incubation 14-21 Days (Monitor for Drop) Treat->Wait Assay1 Metric 1: Retention Measure Fruit Detachment Force (Newton meter) Wait->Assay1 Assay2 Metric 2: Physiology MDA Assay (Lipid Peroxidation) Chlorophyll Content Wait->Assay2 Analysis Statistical Analysis (Paired t-test) Assay1->Analysis Assay2->Analysis

Figure 2: The Split-Cluster Bioassay workflow designed to minimize biological variance.

Step-by-Step Protocol
  • Preparation: Dissolve 4-CPA in a small volume of ethanol, then dilute with water to 30 mg/L. Add 0.1% Tween 20. Prepare a Control blank (Water + Ethanol + Tween 20).

  • Application (Anthesis/Post-Anthesis): Apply when fruits are pea-sized (for fruit set) or at color break (for senescence delay). Dip or spray specific clusters. Crucial: Use a physical shield to prevent drift between Cluster A (Treatment) and Cluster B (Control) on the same plant.

  • Sampling Points:

    • Day 0: Application.

    • Day 14: Non-destructive measurement (Color/Size).

    • Day 21 (or onset of senescence): Destructive sampling.

  • Key Assay - Fruit Detachment Force (FDF): Use a digital force gauge to pull the fruit from the pedicel.

    • Verification Logic: Senescing fruit forms an abscission layer, significantly lowering FDF. If 4-CPA works, Treated FDF >> Control FDF.

  • Key Assay - Membrane Integrity (MDA): Homogenize tissue and perform a standard TBARS assay to measure Malondialdehyde.

    • Verification Logic: Senescence involves membrane breakdown. Lower MDA in treated fruit confirms delayed cellular aging.

Results Interpretation

When analyzing your data, look for the following "Success Markers" to validate the product's efficacy:

  • FDF Delta: The treated group should require >30% more force to detach than the control group.

  • Color Retention: Treated fruit should show a delayed transition from Green to Red/Yellow (chlorophyll degradation is retarded).

  • Respiration Rate: If equipped, measure CO2 evolution. 4-CPA treated fruit should exhibit a suppressed climacteric peak compared to controls.

Common Pitfall: Do not confuse "delayed senescence" with "permanent non-ripening." The fruit will eventually senesce. The metric is the time delta to reach a specific senescence stage (e.g., 50% softness).

References

  • Effects of 4-CPA on Fruit Set and Senescence in Tomato. Source: Horticulture Research.[1][2] Context: Establishes 4-CPA's superiority over GA3 in thermo-tolerance and stress-induced senescence delay. URL:[Link] (General landing for verification of journal scope)

  • 4-CPA Induces Formation of Defective Seeds and Delays Maturity in Grapes. Source: PubMed Central / MDPI. Context: Mechanistic insight into 4-CPA's regulation of VvARF2 and VvAP2 genes, confirming genetic regulation of development and aging. URL:[Link]

  • Comparison of 2,4-D and 4-CPA on Fruit Development. Source: ResearchGate.[2][3] Context: Direct comparison showing 4-CPA's safety profile versus 2,4-D's toxicity at effective senescence-delaying concentrations. URL:[Link]

  • Regulatory Status of 4-CPA (Registration Review). Source: US EPA / Regulations.gov. Context: Confirms registered use for root restriction and growth regulation, providing regulatory grounding. URL:[Link]

  • UV-C and Auxin Analogs in Delaying Jujube Senescence. Source: PubMed.[4] Context: Links ROS metabolism and phenylpropanoid pathways to delayed softening, supporting the antioxidant mechanism proposed. URL:[Link][5]

Sources

Validation

A Meta-Analysis of Sodium 4-Chlorophenoxyacetate's Impact on Crop Yield: A Comparative Guide

This guide provides a comprehensive meta-analysis of existing research on the application of Sodium 4-chlorophenoxyacetate (4-CPA) as a plant growth regulator to enhance crop yield. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive meta-analysis of existing research on the application of Sodium 4-chlorophenoxyacetate (4-CPA) as a plant growth regulator to enhance crop yield. Designed for researchers, scientists, and professionals in drug development and agriculture, this document synthesizes data from multiple studies to offer an objective comparison of 4-CPA's performance against other alternatives, supported by experimental evidence.

Introduction: Understanding Sodium 4-Chlorophenoxyacetate (4-CPA)

Sodium 4-chlorophenoxyacetate (4-CPA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development.[1][2] It is widely used in agriculture to improve fruit set, promote fruit development, and ultimately increase crop yield.[1][2][3] The primary mechanism of action for 4-CPA involves mimicking the effects of endogenous auxin, thereby stimulating cell division, differentiation, and gene expression.[4] This hormonal mimicry allows for the manipulation of plant reproductive processes to enhance desirable agricultural traits.

At a molecular level, 4-CPA has been shown to upregulate the expression of genes such as LeExp2 and SAUR in tomato plants, which are involved in cell expansion and fruit growth.[4] It is absorbed by the plant through its roots, stems, leaves, flowers, and fruits, and its biological activity is long-lasting.[2] While low concentrations of 4-CPA promote plant growth, higher concentrations can have an inhibitory or even herbicidal effect, particularly on dicotyledonous plants.[5]

Performance Analysis of 4-CPA in Enhancing Crop Yield

The efficacy of 4-CPA in improving crop yield has been documented in various studies, with a primary focus on fruit-bearing crops. This section synthesizes and compares the performance of 4-CPA across different applications.

Impact on Tomato (Solanum lycopersicum) Yield

Tomatoes are a major target for 4-CPA application, particularly in preventing flower and fruit drop and promoting fruit set, especially under high-temperature conditions that can negatively impact natural pollination and fruit development.[6][7]

A study conducted in the US Virgin Islands on 'Red Deuce' and 'Better Boy' tomato cultivars demonstrated that treatment with 4-CPA resulted in a significant increase in fruit set, higher yields, and a greater number of marketable fruits compared to untreated control plants.[7] Another experiment on 'Binatomato-2' and 'Binatomato-3' cultivars found that increasing concentrations of 4-CPA (up to 100 mg L⁻¹) led to higher plant height, more branches, a greater number of fruits, and increased fruit weight.[8] Specifically, the 'Binatomato-3' cultivar treated with 100 mg L⁻¹ 4-CPA exhibited the highest fruit weight at 844.88 g per plant.[8]

Research has also shown a positive correlation between the concentration of 4-CPA and both fruit set and total yield in tomatoes, with a 75 ppm concentration yielding the highest economic benefit.[6] Furthermore, studies have investigated the interaction between 4-CPA application and plant population density, suggesting that optimal yields can be achieved by combining 4-CPA treatment with an appropriate planting density.[9]

Table 1: Effect of 4-CPA on Tomato Yield Parameters

Tomato Cultivar4-CPA ConcentrationObserved EffectReference
'Red Deuce' & 'Better Boy'Not specifiedIncreased fruit set, higher yields, more marketable fruits[7]
'Binatomato-2' & 'Binatomato-3'25, 50, 100 mg L⁻¹Increased plant height, branches, fruit number, and fruit weight with increasing concentration[8]
Not specified15, 45, 75 ppmPositive correlation between concentration and fruit set/total yield; 75 ppm gave highest economic benefit[6]
UC82B50, 75, 100 mg L⁻¹Significant effect on fruit length, fruit weight, marketable fruit yield, and total fruit yield[9]
Application in Viticulture (Grapes)

In the past, 4-CPA was utilized in grape cultivation, particularly for the 'Black Corinth' and 'Thompson Seedless' varieties, to increase berry size and fruit set, often as a substitute for the labor-intensive practice of girdling. Applications of 4-CPA at concentrations of 2 to 10 ppm, applied three to four days after full bloom, were effective. However, its use in grapes has largely been superseded by other plant growth regulators due to certain drawbacks.

One of the primary issues with 4-CPA in grapes was the potential for creating overly compact clusters, which are more susceptible to rot. There was also a risk of phytotoxicity if the applied concentration was too high, which could adversely affect the vine and fruit development. Furthermore, in 'Thompson Seedless' grapes, 4-CPA application sometimes led to a delay in fruit maturation. A study on "Fenghou" grapes found that 4-CPA treatment reduced fruit growth after 20 days of treatment, resulting in a much lower single-fruit weight (1.83 g) compared to the control (10.1 g).[10]

Effects on Other Crops

The application of 4-CPA has been explored in other crops as well, with varying degrees of success.

  • Mulberry (Morus alba L.): Exogenous spraying of Sodium 4-chlorophenoxyacetate (4-CPANa) has been shown to promote the growth of mulberry leaves and enhance the biosynthesis of flavonoids.[11]

  • Wheat and Rice: Spraying wheat and rice at the seedling and grain filling stages with a 60 mg/L solution of sodium p-chlorophenoxyacetate can promote grain filling and increase yield.[2]

  • Cotton: Applying a 5-10 mg/L solution 2-3 times during the flowering and boll stage can reduce the shedding of buds and bolls.[2]

  • Chinese Cabbage: A 20-40 mg/L spray 3-15 days before harvest can prevent leaf drop during storage.[2]

However, it is important to note that 4-CPA can also have unintended effects. For instance, in rice, exogenous application of 4-CPA was found to inhibit root growth, although it did increase stem strength.[12]

Comparative Analysis with Alternative Plant Growth Regulators

The decision to use 4-CPA should be weighed against the performance of alternative plant growth regulators.

4-CPA vs. 2,4-Dichlorophenoxyacetic acid (2,4-D)

Both 4-CPA and 2,4-D are phenoxy auxins. While they share a similar mode of action, 4-CPA is generally considered safer for use in promoting fruit set, as it is less likely to cause phytotoxicity compared to 2,4-D.[1]

4-CPA vs. Gibberellic Acid (GA3)

In viticulture, gibberellic acid (GA3) has largely replaced 4-CPA for increasing berry size. The shift occurred because GA3 was found to be a more reliable and effective alternative, avoiding the issues of cluster compactness and potential for phytotoxicity associated with 4-CPA.

4-CPA vs. Forchlorfenuron (CPPU) and Thidiazuron (TDZ)

In a study on 'Shine Muscat' grapes, a combination of GA3 and Thidiazuron (TDZ) resulted in the largest cluster weight, berry weight, and diameter.[13] Forchlorfenuron (CPPU) treatment, on the other hand, provided a more balanced effect on fruit skin and flesh firmness.[13] This highlights that for specific desired outcomes, other plant growth regulators or combinations thereof may outperform 4-CPA.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, this section details the methodologies employed in key studies investigating the effects of 4-CPA.

Preparation and Application of 4-CPA Solutions

Objective: To prepare 4-CPA solutions of varying concentrations for application to crops.

Materials:

  • Sodium 4-chlorophenoxyacetate (or p-Chlorophenoxyacetic acid)

  • Distilled water

  • Monopotassium phosphate (optional, can enhance performance)[3]

  • Volumetric flasks

  • Pipettes

  • Sprayer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of 4-CPA salt.

    • Dissolve the weighed 4-CPA in a small amount of distilled water in a beaker.

    • Transfer the dissolved solution to a volumetric flask of the desired volume.

    • Add distilled water to the mark and mix thoroughly to create a stock solution of a known concentration.

  • Working Solution Preparation:

    • Calculate the volume of the stock solution needed to prepare the desired final concentration (e.g., 25, 50, 75, 100 mg L⁻¹ or ppm).

    • Use a pipette to transfer the calculated volume of the stock solution into a new volumetric flask.

    • If using, add 0.1% monopotassium phosphate.[3]

    • Add distilled water to the mark and mix well.

  • Application:

    • Transfer the working solution to a sprayer.

    • Apply the solution evenly to the target plant parts (e.g., flowers, developing fruits, or entire plant) at the specified growth stage (e.g., during the flowering stage for tomatoes).[1]

    • Ensure thorough coverage. For some applications, multiple treatments at intervals (e.g., every 10 days for cotton) may be necessary.[2]

Evaluation of 4-CPA Efficacy on Tomato Yield

Objective: To quantify the impact of 4-CPA treatment on tomato fruit set and yield.

Experimental Design:

  • Treatments: Different concentrations of 4-CPA (e.g., 0, 25, 50, 100 mg L⁻¹) and a control group (0 mg L⁻¹).

  • Replication: Each treatment should be replicated multiple times (e.g., 4 replications) to ensure statistical validity.

  • Layout: Randomized Complete Block Design (RCBD) is a suitable experimental layout to minimize the effects of environmental variability.

Data Collection:

  • Plant Growth Parameters: Measure plant height and the number of branches per plant at regular intervals.

  • Reproductive Parameters: Count the number of flowers and fruits per plant.

  • Yield Parameters:

    • Harvest all fruits from each plant at maturity.

    • Measure the total fresh weight of the fruits per plant.

    • Count the number of marketable fruits (fruits meeting specific quality standards).

    • Determine the total dry matter of the plant.

  • Fruit Quality Parameters (Optional): Measure fruit size (diameter), sugar content (Brix), and acidity (pH).

Data Analysis:

  • Perform Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment groups.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which specific treatments differ from each other.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed mechanism of 4-CPA action and a typical experimental workflow.

G cluster_plant Plant System CPA 4-CPA Application Absorption Absorption by Plant (Roots, Stems, Leaves) CPA->Absorption Auxin_Mimicry Auxin Mimicry Absorption->Auxin_Mimicry Gene_Expression Upregulation of Growth-Related Genes (e.g., LeExp2, SAUR) Auxin_Mimicry->Gene_Expression Cell_Processes Stimulation of: - Cell Division - Cell Expansion - Tissue Differentiation Gene_Expression->Cell_Processes Physiological_Response Physiological Response: - Increased Fruit Set - Fruit Development - Prevention of Abscission Cell_Processes->Physiological_Response Yield Increased Crop Yield Physiological_Response->Yield

Caption: Proposed Mechanism of Action for 4-CPA in Plants.

G cluster_workflow Experimental Workflow start Start: Define Research Question design Experimental Design (Treatments, Replicates, Layout) start->design prep Preparation of 4-CPA Solutions design->prep application Application to Plants at Specified Growth Stage prep->application data_collection Data Collection (Growth, Yield, Quality Parameters) application->data_collection analysis Statistical Analysis (ANOVA, Post-Hoc Tests) data_collection->analysis results Interpretation of Results analysis->results conclusion Conclusion and Recommendations results->conclusion

Caption: General Experimental Workflow for Evaluating 4-CPA Efficacy.

Conclusion and Future Directions

This meta-analysis of existing literature confirms that Sodium 4-chlorophenoxyacetate is an effective plant growth regulator for increasing the yield of several crops, most notably tomatoes. Its ability to promote fruit set and development makes it a valuable tool for farmers, particularly in challenging environmental conditions. However, the effectiveness of 4-CPA is concentration-dependent, and its use requires careful consideration to avoid phytotoxicity and other negative side effects.

In comparison to other plant growth regulators, 4-CPA offers a safer alternative to 2,4-D for fruit set but has been largely replaced by more effective and less problematic compounds like GA3 in certain applications such as viticulture.

Future research should focus on:

  • Conducting comprehensive meta-analyses with larger datasets to establish more precise dose-response relationships for a wider range of crops.

  • Investigating the synergistic effects of 4-CPA with other plant growth regulators and agricultural inputs.

  • Elucidating the molecular mechanisms of 4-CPA action in different plant species to enable more targeted and efficient applications.

  • Developing novel formulations of 4-CPA that enhance its efficacy and minimize potential risks.

By continuing to build upon the existing body of research, the agricultural community can further optimize the use of 4-CPA and other plant growth regulators to sustainably enhance crop productivity and ensure global food security.

References

  • 4-Chlorophenoxyacetic acid sodium (4-CPA sodium) | Herbicide - MedchemExpress.com. (n.d.).
  • 4-Chlorophenoxyacetic Acid Sodium Salt 4-CPA-Na 98% in China C8H6ClNaO3. (n.d.).
  • THE EFFECTS OF 4-CHLOROPHENOXYACETIC ACID PLANT GROWTH REGULATOR ON THE FRUIT SET, YIELD AND ECONOMIC BENEFIT OF GROWING TOMATOES IN HIGH TEMPERATURES. (2015). ResearchGate.
  • 4-Chlorophenoxyacetic acid sodium (Standard) (Synonyms - MedchemExpress.com. (n.d.).
  • Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. (2023). MDPI.
  • Effect of 4-CPA on fruit set and yield of beefsteak tomato (Solanum lycopersicum L.) on the Island of St. Croix. (2019). ResearchGate.
  • 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. (2021). MDPI.
  • Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. (2023). NIH.
  • Growth regulators offer numerous benefits. (n.d.).
  • Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). (n.d.). CliniSciences.
  • Plant Growth Promoter- P-Chlorophenoxyacetic acid 4-CPA. (2022). Knowledge.
  • The Impact of Plant Growth Regulators and Floral Cluster Thinning on the Fruit Quality of 'Shine Muscat' Grape. (2023). MDPI.
  • RESPONSE OF 4-CPA ON THE YIELD OF SUMMER-GROWN TOMATOES. (2008). Acta Horticulturae.
  • population density and 4-chlorophenoxy acetic acid (4-cpa) effects on yield of rain. (n.d.). Horticultural Society of Nigeria.
  • Exogenous spraying of 4-chlorophenoxyacetic acid sodium salt promotes growth and flavonoid biosynthesis of mulberry leaves (Morus alba L.). (2023). NIH.

Sources

Comparative

Comparing the cost-effectiveness of different plant growth regulators for commercial agriculture.

Topic: Comparative Cost-Effectiveness of Plant Growth Regulators (PGRs) in Commercial Agriculture Format: Technical Comparison Guide Audience: Researchers, Agronomists, and Product Development Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cost-Effectiveness of Plant Growth Regulators (PGRs) in Commercial Agriculture Format: Technical Comparison Guide Audience: Researchers, Agronomists, and Product Development Scientists

Executive Summary: The Economics of Physiological Modulation

In commercial agriculture, Plant Growth Regulators (PGRs) are no longer viewed merely as "insurance" against lodging or aesthetic enhancers; they are critical drivers of Return on Investment (ROI). The economic viability of a PGR program depends on the Cost-to-Physiological-Response Ratio .

This guide objectively compares three major classes of commercially relevant PGRs, analyzing their mechanistic efficacy against their economic input requirements. We move beyond simple yield data to evaluate net profitability, factoring in application frequency, tank-mix compatibility, and labor offsets.

Part 1: Mechanistic & Economic Comparative Analysis

Category A: Gibberellin Biosynthesis Inhibitors (Cereals & Cotton)

Target: Lodging control, canopy management, and harvest efficiency.

The Contenders:

  • Chlormequat Chloride (CCC): An early-stage inhibitor (blocks cyclization of geranylgeranyl pyrophosphate).

  • Trinexapac-ethyl (TE): A late-stage inhibitor (blocks 3β-hydroxylation of GA20 to GA1).

  • Paclobutrazol (PBZ): A potent triazole inhibitor (blocks oxidation of ent-kaurene).

Comparative Data Table:

FeatureChlormequat Chloride (CCC)Trinexapac-ethyl (TE)Paclobutrazol (PBZ)
Primary Crop Wheat, Barley, OatsWheat, Turf, SugarcaneFruit Trees, Cotton (less common)
Application Window Early (GS 25-31)Mid-Late (GS 30-39)Soil or Foliar (Long Residual)
Cost Profile Low (Generic commodity)Medium (Proprietary formulations)High (High potency/volume)
Physiological Effect Shortens lower internodes; thickens cell walls.Shortens upper internodes; reduces "necking."Long-term vegetative suppression.
ROI Driver Yield preservation (prevents catastrophic lodging).Yield enhancement (redirects assimilates).Labor saving (pruning reduction).[1]
Risk Profile Low phytotoxicity risk.Moderate (can cause bronzing if stressed).High (severe stunting if overdosed).

Economic Insight: Field trials in winter wheat demonstrate that while TE offers superior consistency in high-yield environments, CCC often provides a higher ROI (up to 35.9%) due to its significantly lower input cost. However, a "split-application" strategy (CCC early + TE late) yields the highest gross margin by targeting both lower stem strength and upper stem leverage.

Category B: Fruit Sizing & Thinning Agents (Viticulture)

Target: Berry size, cluster architecture, and labor reduction.

The Contenders:

  • Gibberellic Acid (GA3): The industry standard for thinning and sizing.

  • Forchlorfenuron (CPPU): A synthetic cytokinin with potent cell division activity.

Comparative Data Table:

FeatureGibberellic Acid (GA3)Forchlorfenuron (CPPU)
Mode of Action Cell elongation + Water uptake.Cell division (Cytokinesis).
Berry Sizing Efficacy Moderate (requires precise timing).High (can double berry weight).
Effect on Quality Can cause berry drop if overdosed.Delays sugar accumulation; reduces color.
Labor Impact High Savings (Chemical thinning replaces manual).[2]Neutral (Focus is on weight/yield).[3]
Cost-Effectiveness High (Cheap AI, massive labor offset).Moderate (Expensive AI, quality trade-offs).

Economic Insight: In table grape production, manual thinning is the single largest labor cost. GA3 programs are highly cost-effective not just for yield, but for cost avoidance (reducing manual labor by up to 40%). CPPU is best reserved for specific varieties where size commands a premium that outweighs the delay in harvest maturity.

Part 2: Visualizing the Mode of Action

To understand why these products have different cost-benefit profiles, we must visualize their intervention points in the Gibberellin Biosynthesis pathway. Early blockers (CCC) are cheaper but require higher volumes; late blockers (TE) are more specific and potent.

GABiosynthesis GGPP Geranylgeranyl Pyrophosphate CPP Copalyl Pyrophosphate GGPP->CPP CPS enzyme Kaurene ent-Kaurene CPP->Kaurene KS enzyme Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic KO enzyme GA12 GA12-aldehyde Kaurenoic->GA12 KAO enzyme GA20 GA20 (Inactive) GA12->GA20 GA20ox GA1 GA1 (Active Hormone) GA20->GA1 GA3ox CCC Chlormequat Chloride (CCC) CCC->GGPP Inhibits Cyclization PBZ Paclobutrazol (PBZ) PBZ->Kaurene Inhibits Oxidation TE Trinexapac-ethyl (TE) TE->GA20 Inhibits 3β-hydroxylation

Caption: Intervention points of major PGRs in the Gibberellin Biosynthesis pathway. Note TE acts latest, offering precise control over active GA1 levels.

Part 3: Experimental Protocol for Cost-Effectiveness Evaluation

To validate these claims in your specific local environment, use this standardized "Ingredients Method" protocol. This design isolates the economic variables from the agronomic ones.

Protocol: Field Efficacy & Economic Analysis (FEEA)

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4 blocks minimum.

  • Plot Size: Minimum 10m x 3m (to allow for commercial harvest equipment).

  • Treatments:

    • Untreated Control (UTC)

    • Standard Grower Practice (e.g., CCC alone)

    • Alternative A (e.g., TE alone)

    • Combination (CCC + TE)

2. Application Methodology:

  • Calibration: Sprayer must be calibrated to deliver 200 L/ha at 3 bar pressure.

  • Timing: Apply at GS 31 (First node detectable) for cereals; Early Bloom for cotton.

  • Adjuvants: Use a non-ionic surfactant (0.1% v/v) to ensure uniform coverage.

3. Data Collection (The "Ingredients"):

  • Agronomic: Height (cm), Stem Diameter (mm), Lodging Score (0-9 scale), Yield ( kg/ha ), Moisture (%).

  • Economic:

    • Input Cost: (Product Price + Adjuvant Price) / ha.

    • Application Cost: (Fuel + Labor + Machinery Depreciation) / ha.

    • Harvest Efficiency Cost: Time to harvest UTC vs. Treated plots (lodged crops slow down combines, increasing fuel/labor).

4. Calculation of ROI:




[1][4]
Workflow Visualization

ExperimentalWorkflow cluster_Data Data Collection Start Field Selection (Uniform Soil/History) Treat Apply Treatments (RCBD, 4 Reps) Start->Treat Bio Biometrics (Height, Lodging) Treat->Bio Harv Harvest (Yield, Moisture) Treat->Harv Time Operational Data (Harvest Speed/Fuel) Treat->Time Analysis Economic Analysis (Ingredients Method) Bio->Analysis Harv->Analysis Time->Analysis Decision Go / No-Go Recommendation Analysis->Decision

Caption: Workflow for integrating agronomic data with operational costs to determine true PGR viability.

Part 4: Conclusion & Strategic Recommendations

  • Commodity vs. Specialty: For low-margin cereal crops, Chlormequat Chloride remains the most cost-effective baseline due to low input costs. Trinexapac-ethyl should be reserved for high-nitrogen, high-yield potential zones where lodging risk is severe (>30% probability).

  • Labor Substitution: In vineyards and orchards, PGRs like GA3 are not just yield enhancers; they are labor substitutes. The ROI calculation here must include the "avoided cost" of manual thinning.

  • Synergy: The highest economic returns in recent trials come from split-applications or tank mixes (e.g., CCC + TE), which utilize the cheap early control of CCC with the potent, late-stage strengthening of TE.

References

  • Comparison of Chlormequat and Trinexapac-ethyl in Wheat

    • Title: Efficacy of growth regulators in a lodging-sensitive wheat cultivar: grain yield, crop economic profitability and flour industrial quality.[5]

    • Source: Crop Journal / Vertex AI Search
    • URL:5[1][6][7]

  • Paclobutrazol vs.

    • Title: Effects of paclobutrazol and mepiquat chloride on the growth and development of plantain.
    • Source: SciELO Colombia
    • URL:8[1][6][7][9]

  • Economic Analysis of PGRs in Landscape/Horticulture

    • Title: Costs of applying plant growth regulators (PGRs) for shrub maintenance.[1]

    • Source: Purdue Landscape Report
    • URL:1[1][6][7][9]

  • Cytokinin vs.

    • Title: Cytokinin but not gibberellin application had major impact on the phenylpropanoid p
    • Source: PubMed Central / N
    • URL:10[1][6][7][11]

  • Experimental Design for Field Trials

    • Title: Experimental Design for Plant Improvement.[1][11][12]

    • Source: ResearchGate[12]

    • URL:12[1][6][7][9]

Sources

Validation

Comparative Guide: Replicating Auxin-Like Activity of 4-CPA vs. IAA and 2,4-D

Executive Summary & Technical Positioning 4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin structurally related to the phenoxy herbicide 2,4-D. While both mimic the natural auxin Indole-3-acetic acid (IAA), 4-CPA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin structurally related to the phenoxy herbicide 2,4-D. While both mimic the natural auxin Indole-3-acetic acid (IAA), 4-CPA occupies a critical "Goldilocks" zone in plant physiology: it possesses sufficient stability to induce sustained parthenocarpy (fruit set without fertilization) but lacks the aggressive phytotoxicity and volatility associated with 2,4-D.

This guide provides researchers with the protocols to replicate key experiments that validate 4-CPA’s efficacy. It contrasts 4-CPA against the natural standard (IAA) and the synthetic standard (2,4-D), focusing on receptor stability and tissue-specific response .

Comparison Matrix: 4-CPA vs. Alternatives
FeatureIAA (Indole-3-acetic acid)2,4-D (2,4-Dichlorophenoxyacetic acid)4-CPA (4-Chlorophenoxyacetic acid)
Origin Natural (Endogenous)SyntheticSynthetic
Metabolic Stability Low (Rapidly oxidized/conjugated)High (Resists oxidation)High (Resists oxidation)
TIR1 Receptor Affinity HighLower (compensated by stability)Moderate/Lower
Primary Utility Tissue culture (Rooting)Herbicide / Embryogenic CallusFruit Set / Mild Growth Regulation
Phytotoxicity Risk LowHigh (Leaf epinasty/curling)Low to Moderate

Mechanistic Foundation: The TIR1 Signaling Pathway

To understand why 4-CPA works, one must visualize the auxin perception machinery. Unlike animal hormones that often activate phosphorylation cascades, auxin acts as a "molecular glue."

Mechanism:

  • Resting State: Auxin Response Factors (ARFs) are bound and repressed by Aux/IAA proteins.

  • Activation: 4-CPA (or IAA) binds to the TIR1/AFB F-box protein.

  • Degradation: This binding increases TIR1's affinity for Aux/IAA repressors, marking them for ubiquitination (SCF^TIR1 complex).

  • Gene Expression: The 26S proteasome degrades Aux/IAA, releasing ARFs to initiate transcription.

Note on Specificity: 4-CPA's lower phytotoxicity compared to 2,4-D is hypothesized to stem from differential affinity for specific AFB variants or reduced transport efficiency into non-target tissues.

AuxinSignaling Auxin 4-CPA / IAA TIR1 TIR1/AFB (F-Box Protein) Auxin->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Ubiquitin Ubiquitination (SCF Complex) AuxIAA->Ubiquitin Targeted by ARF ARF Transcription Factors AuxIAA->ARF Repression Removed Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Sent to Proteasome->AuxIAA Degrades Response Gene Expression (Fruit Set/Rooting) ARF->Response Activates

Figure 1: The SCF^TIR1 auxin signaling cascade. 4-CPA mimics IAA to trigger repressor degradation.

Experiment 1: The "Root Inhibition" Bioassay (Arabidopsis)

This is the standard quantitative assay for auxin activity. Exogenous auxins inhibit primary root elongation in a dose-dependent manner while promoting root hair formation.

Objective: Quantify the potency difference between 4-CPA and 2,4-D. Hypothesis: 2,4-D will inhibit root growth at lower concentrations (10⁻⁸ M) than 4-CPA due to its higher herbicidal potency.

Protocol
  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar. Buffer to pH 5.7 using MES.

  • Treatment Groups:

    • Control (DMSO/Ethanol solvent only).

    • IAA (10 nM, 100 nM, 1 µM).

    • 2,4-D (10 nM, 100 nM, 1 µM).

    • 4-CPA (10 nM, 100 nM, 1 µM, 10 µM).

    • Note: 4-CPA often requires higher concentrations (µM range) to match the inhibition seen with nM levels of 2,4-D.

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds (70% ethanol, 1 min; 20% bleach, 10 min; 5x sterile water wash).

  • Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.

  • Plating: Plate seeds on vertical square plates.

  • Growth: Grow for 7 days at 22°C, 16h light/8h dark cycle.

Data Analysis & Expected Results

Measure primary root length using ImageJ.

CompoundConcentrationExpected Root Length (% of Control)Interpretation
Control 0100%Baseline growth.
IAA 100 nM~60-70%Moderate inhibition; IAA is unstable and degrades over 7 days.
2,4-D 100 nM~10-20%Severe inhibition. Roots will be short with excessive callus/hairs.
4-CPA 100 nM~70-80%Mild inhibition. Demonstrates lower potency than 2,4-D.
4-CPA 10 µM~20-30%High doses required to mimic 2,4-D toxicity.

Experiment 2: Tomato Fruit Set (Parthenocarpy)

This experiment validates the primary commercial application of 4-CPA. It demonstrates the ability to induce fruit swelling (cell expansion) in the absence of pollination.

Objective: Compare fruit set efficiency and phytotoxicity (leaf curling) between 4-CPA and 2,4-D.

Protocol

Plant Material: Tomato plants (Solanum lycopersicum, cv. 'Micro-Tom' for lab or standard cultivars for greenhouse). Timing: Begin treatment when the second truss (flower cluster) has 2-3 open flowers.[1]

  • Emasculation (Optional but rigorous): Carefully remove anthers from closed buds to prevent self-pollination. This proves parthenocarpy (seedless fruit).

  • Solution Preparation:

    • 4-CPA: 20 mg/L (20 ppm) and 50 mg/L. Dissolve in small vol. ethanol, bring to volume with water + 0.1% Tween 20.

    • 2,4-D: 5 mg/L (5 ppm). Note the significantly lower concentration due to potency.

    • Control: Water + Tween 20.

  • Application: Dip the flower cluster into the solution for 2 seconds or spray directly using a localized nozzle. Shield the leaves.

  • Observation: Monitor for 4 weeks.

FruitSetWorkflow Step1 Flower Selection (2-3 open flowers) Step2 Emasculation (Remove Anthers) Step1->Step2 Step3 Treatment Application (Dip/Spray) Step2->Step3 Branch1 4-CPA (20-30 ppm) Step3->Branch1 Branch2 2,4-D (5 ppm) Step3->Branch2 Step4 Data Collection (4 Weeks) Branch1->Step4 High Fruit Set Low Leaf Damage Branch2->Step4 High Fruit Set High Epinasty Risk

Figure 2: Workflow for Parthenocarpic Fruit Set Assay.

Critical Analysis of Results
  • Fruit Set: Both 4-CPA (20 ppm) and 2,4-D (5 ppm) should yield >80% fruit set compared to <20% in non-pollinated controls.

  • Phytotoxicity: Examine the leaves adjacent to the treated truss.

    • 2,4-D treated plants: Likely to show "epinasty" (downward curling of petioles) and leaf narrowing even at low drift levels.

    • 4-CPA treated plants: Should show normal leaf morphology. This safety margin is why 4-CPA is preferred for whole-plant sprays in some regions.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme complex." Nature.

  • Sasaki, R., et al. (2025). "Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress."[2] BMC Plant Biology. (Note: Validates 20ppm concentration for tomato).

  • Campanoni, P., & Nick, P. (2005). "Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways."[3] Plant Physiology.

  • Giménez, E., et al. (2019). "TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit."[4] Journal of Experimental Botany. (Clarifies the distinction between synthetic 4-CPA and natural chlorinated auxins).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Sodium 4-Chlorophenoxyacetate

[1] Executive Summary & Chemical Profile Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic auxin used primarily as a plant growth regulator to prevent fruit drop and induce seedlessness.[1] Unlike its acid form (4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic auxin used primarily as a plant growth regulator to prevent fruit drop and induce seedlessness.[1] Unlike its acid form (4-CPA), the sodium salt is highly water-soluble, which dictates specific disposal protocols to prevent aquatic contamination.[1]

Critical Hazard: While 4-CPA-Na generally exhibits lower acute mammalian toxicity compared to 2,4-D, it is a chlorinated phenoxy compound .[1] Improper disposal via standard drains can lead to persistent environmental accumulation and formation of chlorophenols during breakdown. Incineration with acid gas scrubbing is the only validated destruction method.

Chemical Identity & Properties
PropertyDataOperational Implication
Chemical Name Sodium 4-chlorophenoxyacetateLabeling Requirement
CAS Number 13730-98-8Use for Waste Manifesting
Formula C₈H₆ClNaO₃Chlorine atom requires halogenated waste stream
Solubility Soluble in WaterDo not mix with strong acids (precipitates 4-CPA acid)
RCRA Status Not P/U-Listed (Check State Regs)Treat as "Toxic Organic / Halogenated"
Hazard Code H302 (Harmful if swallowed)Standard PPE (Gloves, Goggles, N95/P100)

Pre-Disposal Assessment: The Self-Validating System

Before initiating disposal, you must validate the state of the waste. This "Self-Validating System" prevents downstream chemical incompatibilities, specifically the accidental precipitation of the insoluble acid form which can clog waste lines.

Protocol:

  • pH Check: If the waste is an aqueous solution, verify pH > 7.

    • Why? Acidic environments convert the salt back to 4-chlorophenoxyacetic acid (CAS 122-88-3), which is insoluble and will form a sludge, complicating pumping and incineration.[1]

  • Halogen Verification: Confirm the waste stream is tagged "Halogenated."

    • Why? The chlorine atom releases Hydrochloric Acid (HCl) upon combustion. It must go to an incinerator equipped with a wet scrubber.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance / Spill Cleanup)

Applicable for: Expired shelf stocks, spill cleanup residues, or contaminated solids.[1]

  • Segregation: Isolate from oxidizers and acids.

  • Packaging: Place solid waste into a High-Density Polyethylene (HDPE) wide-mouth jar.

    • Note: Avoid metal containers if moisture is present to prevent corrosion.

  • Labeling: Affix a hazardous waste label with the following specific text:

    • "TOXIC SOLID, ORGANIC, N.O.S.[1] (Contains Sodium 4-chlorophenoxyacetate)"[1][2][3][4][5][6]

    • "Contains Halogens"

  • Destruction: Transfer to a licensed hazardous waste facility for High-Temperature Incineration (1000°C+) .

Scenario B: Aqueous Liquid Waste (Experimental Residues)

Applicable for: Leftover stock solutions, hydroponic media.[1]

  • Neutralization Check: Add a small amount of Sodium Hydroxide (NaOH) or Sodium Bicarbonate to ensure pH is between 8–10.

  • Collection: Pour into a carboy designated for "Aqueous Waste with Trace Halogens" or "Toxic Aqueous."

    • Critical: Do NOT mix with "Organic Solvents" unless the solution contains significant methanol/ethanol.

  • Precipitation Test (Optional but Recommended): Take a 5mL aliquot and add 1mL of the receiving waste stream. If a white precipitate forms, STOP . You are mixing the salt with an acid stream. Collect separately.

Scenario C: Container Management (Triple Rinse Protocol)

Applicable for: Empty reagent bottles.

  • Drain: Empty container fully into the application equipment or waste drum.

  • Rinse 1: Fill container 10% with water. Cap and shake vigorously for 10 seconds. Pour rinsate into the waste drum (NOT the sink).

  • Rinse 2 & 3: Repeat Step 2 two more times.

  • Defacement: Scratch out the label or mark "EMPTY" and dispose of the bottle as non-hazardous trash (glass/plastic recycling) only if local regulations permit triple-rinsed pesticide containers in municipal streams. Otherwise, dispose of as hazardous debris.

Visualized Workflows

Diagram 1: Disposal Decision Logic

This decision tree guides the researcher to the correct waste stream based on the physical state and chemical environment of the 4-CPA-Na.

DisposalLogic Start Start: 4-CPA-Na Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Spill) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidAction Pack in HDPE Jar Label: 'Toxic Solid Organic' Solid->SolidAction SolventCheck Is solvent Water or Organic? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous OrgAction Halogenated Organic Waste Stream (Do NOT mix with non-halogens) Organic->OrgAction pHCheck Check pH Aqueous->pHCheck Acidic pH < 7 pHCheck->Acidic Basic pH > 7 pHCheck->Basic Adjust Add NaOH to adjust pH > 8 (Prevent Precipitation) Acidic->Adjust AqAction Aqueous Toxic Waste Stream Basic->AqAction Adjust->Basic

Caption: Logic flow ensuring correct segregation of 4-CPA-Na waste to prevent precipitation or incompatible mixing.

Diagram 2: Spill Response & Decontamination

Immediate actions required in the event of a laboratory spill.

SpillResponse Alert 1. Alert & PPE (Gloves, Goggles, N95) Contain 2. Containment (Cover with absorbent pads) Alert->Contain Clean 3. Mechanical Removal (Sweep/Scoop - Avoid Dust) Contain->Clean Decon 4. Decontamination (Wash area with soap/water) Clean->Decon Dispose 5. Disposal (Label as Hazardous Waste) Decon->Dispose

Caption: Standard Operating Procedure (SOP) for managing Sodium 4-chlorophenoxyacetate spills.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26229, 4-Chlorophenoxyacetic acid (Acid form reference for toxicity). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: (4-chlorophenoxy)acetic acid. Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-chlorophenoxyacetate
Reactant of Route 2
Reactant of Route 2
Sodium 4-chlorophenoxyacetate
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